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  • Product: 3-Methoxycyclopentane-1-carboxylic acid
  • CAS: 102539-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Substituted Cyclopentane-1-Carboxylic Acids: Navigating CAS Numbers 102539-67-3 and 84545-00-6

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopentane ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its role as a bioisostere fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its role as a bioisostere for various chemical moieties. This guide provides a detailed examination of two closely related and often confused building blocks: 3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) and 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS: 84545-00-6). We will clarify the distinct chemical nature of these compounds, delve into their physicochemical properties, outline plausible synthetic strategies based on established chemical principles, discuss their analytical characterization, and explore their applications as versatile intermediates in drug discovery, particularly in the synthesis of antiviral agents and prostaglandin analogues.

Introduction: Clarifying the Chemical Distinction

A frequent point of confusion for researchers arises from the similar nomenclature of two distinct chemical entities. It is crucial to differentiate between the ether-containing and the monoester-containing analogues.

  • 3-Methoxycyclopentane-1-carboxylic acid (1) is a cyclopentane ring functionalized with a carboxylic acid and a methoxy ether group.

  • 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (2) is a cyclopentane-1,3-dicarboxylic acid that has been mono-esterified with methanol.

The presence of an ether versus a methyl ester profoundly impacts the molecule's reactivity, polarity, and utility as a synthetic building block. This guide will address each compound separately to provide clarity for procurement and synthetic planning.

Compound Profile: 3-Methoxycyclopentane-1-carboxylic acid (CAS 102539-67-3)

This molecule features a stable ether linkage, making it a useful scaffold for introducing a polar, non-hydrolyzable group.

Physicochemical and Spectroscopic Data

A summary of the key computed and reported properties for 3-Methoxycyclopentane-1-carboxylic acid (1) is presented below.[1]

PropertyValueSource
CAS Number 102539-67-3PubChem[1]
Molecular Formula C₇H₁₂O₃PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
IUPAC Name 3-methoxycyclopentane-1-carboxylic acidPubChem[1]
SMILES COC1CCC(C1)C(=O)OPubChem[1]
Predicted XLogP3 0.5PubChem[1]

Spectroscopic Analysis (Predicted): While specific, peer-reviewed spectral assignments are not readily available, the expected NMR and IR characteristics can be predicted based on the structure:

  • ¹H NMR:

    • A singlet around 3.3 ppm for the methoxy (-OCH₃) protons.

    • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

    • A complex series of multiplets for the cyclopentane ring protons between 1.5-3.0 ppm.

  • ¹³C NMR:

    • A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.[2][3][4]

    • A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.

    • Signals for the cyclopentane ring carbons, with the carbon bearing the methoxy group appearing most downfield (approx. 75-85 ppm), and others in the 20-45 ppm range.[2][3][4]

  • IR Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid, centered around 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl group, typically around 1700-1725 cm⁻¹.

    • A C-O stretch from the ether group around 1075-1150 cm⁻¹.

Synthesis Strategy

A definitive, published synthesis protocol for 3-Methoxycyclopentane-1-carboxylic acid is elusive in readily accessible literature. However, a logical retrosynthetic approach can be proposed, starting from a known precursor like 3-hydroxycyclopentane-1-carboxylic acid or its ester.

Proposed Synthesis Workflow:

Synthesis_of_1 start Methyl 3-hydroxycyclopentane-1-carboxylate product1 Methyl 3-methoxycyclopentane-1-carboxylate start->product1 Williamson Ether Synthesis p1 reagent1 NaH, CH₃I in THF final_product 3-Methoxycyclopentane-1-carboxylic acid (1) product1->final_product Ester Hydrolysis p2 reagent2 1. NaOH (aq) 2. H₃O⁺

Caption: Proposed synthesis of compound (1).

Protocol Steps:

  • Ether Formation: The hydroxyl group of a suitable precursor, such as methyl 3-hydroxycyclopentane-1-carboxylate, would be deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

  • Methylation: The resulting alkoxide is then alkylated with an electrophilic methyl source, typically methyl iodide (CH₃I), via a Williamson ether synthesis to form the methyl ether.

  • Saponification: The methyl ester is subsequently hydrolyzed to the carboxylic acid. This is typically achieved under basic conditions (saponification) using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous/alcoholic solvent mixture, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt.

Compound Profile: 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6)

This molecule is a dicarboxylic acid monoester, offering a valuable handle for orthogonal chemical strategies. The carboxylic acid can be modified while the ester remains protected, or vice-versa.

Physicochemical and Spectroscopic Data

A summary of the key computed and reported properties for 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (2) is presented below.[5][6][7]

PropertyValueSource
CAS Number 84545-00-6PubChem[7]
Molecular Formula C₈H₁₂O₄PubChem[7]
Molecular Weight 172.18 g/mol PubChem[7]
IUPAC Name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acidPubChem[7]
SMILES COC(=O)C1CCC(C1)C(=O)OPubChem[7]
Physical Form LiquidSigma-Aldrich[5]
Purity (Typical) 97%Sigma-Aldrich[5]

Spectroscopic Analysis (Predicted & Analog-Based): While a fully assigned spectrum for this specific molecule is not widely published, data can be inferred from its structure and related compounds.[8]

  • ¹H NMR:

    • A sharp singlet for the methyl ester protons (-COOCH₃) around 3.7 ppm.[8]

    • A broad singlet for the carboxylic acid proton (-COOH) >10 ppm.

    • A series of complex multiplets for the seven cyclopentane ring protons, likely between 1.8 and 3.2 ppm.

  • ¹³C NMR:

    • Two distinct carbonyl signals: one for the carboxylic acid (~175-185 ppm) and one for the methyl ester (~170-175 ppm).[4][8]

    • A signal for the ester's methoxy carbon (-OCH₃) around 52 ppm.[8]

    • Signals for the five cyclopentane ring carbons in the 30-45 ppm range.

  • IR Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • Two distinct C=O stretching bands, which may overlap. The carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹, while the ester carbonyl is typically at a slightly higher frequency, around 1735-1750 cm⁻¹.

Synthesis Strategy

The synthesis of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can be logically approached from a symmetrical dicarboxylic acid or diester precursor. A particularly relevant strategy involves the Dieckmann condensation to form the cyclopentane ring, followed by functional group manipulation. A published synthesis of a key precursor, (±)-methyl cyclopentanone-3-carboxylate, provides a strong foundation for this route.

Proposed Synthesis Workflow:

Synthesis_of_2 start Dimethyl 3-carboxy- hexanedioate product1 Methyl 4-oxo-cyclopentane- 1,3-dicarboxylate start->product1 Dieckmann Condensation reagent1 Base (e.g., NaH) in Toluene, Heat product2 (±)-Methyl 3-oxocyclopentane- 1-carboxylate product1->product2 Krapcho Decarboxylation reagent2 1. H₃O⁺, Heat (Hydrolysis & Decarboxylation) product3 (±)-Methyl 3-hydroxycyclopentane- 1-carboxylate product2->product3 Ketone Reduction reagent3 1. NaBH₄ 2. H₃O⁺ final_product 3-(Methoxycarbonyl)cyclopentane- 1-carboxylic acid (2) product3->final_product Selective Saponification reagent4 Selective Hydrolysis (e.g., Enzymatic or LiOH)

Caption: Plausible synthesis route for compound (2).

Protocol Steps:

  • Dieckmann Condensation: The synthesis begins with an acyclic precursor like a dialkyl adipate derivative. For instance, reacting a suitable 1,3,5-tricarboxylic acid derivative with a base such as sodium ethoxide or sodium hydride induces an intramolecular Claisen (Dieckmann) condensation to form a β-keto ester on a five-membered ring.[9][10]

  • Decarboxylation: The resulting β-keto ester is often susceptible to hydrolysis and decarboxylation under acidic or specific salt-mediated (Krapcho) conditions, yielding a cyclopentanone with a single ester group, such as (±)-methyl 3-oxocyclopentane-1-carboxylate.

  • Ketone Reduction: The ketone functional group is then reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄). This step creates (±)-methyl 3-hydroxycyclopentane-1-carboxylate.

  • Conversion to Carboxylic Acid: The final step would involve converting the hydroxyl group to a leaving group (e.g., tosylate), followed by displacement with cyanide and subsequent hydrolysis to the carboxylic acid. Alternatively, a more direct oxidation of the alcohol could be explored, although protecting the ester might be necessary. A more common industrial approach involves the selective enzymatic hydrolysis of a symmetric diester precursor, such as dimethyl cyclopentane-1,3-dicarboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopentane core is a privileged scaffold in numerous biologically active molecules. Both 3-Methoxycyclopentane-1-carboxylic acid and 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid serve as valuable starting materials for synthesizing more complex drug candidates.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Their core structure is based on prostanoic acid, which features a cyclopentane ring.[9] The synthesis of prostaglandin analogues often involves the elaboration of highly functionalized cyclopentane precursors.[10][11][12][13] The functional groups on compounds 1 and 2 provide key starting points for introducing the characteristic side chains of prostaglandins.

Carbocyclic Nucleoside Analogues (Antivirals)

A major application for cyclopentane derivatives is in the synthesis of carbocyclic nucleoside analogues, where the cyclopentane ring acts as a bioisosteric replacement for the ribose sugar found in natural nucleosides.[14] This substitution prevents cleavage by glycosidic hydrolases, thereby increasing the metabolic stability and in vivo half-life of the drug.

  • Key Intermediates: Dimethyl cyclopentane-1,3-dicarboxylate, a close relative of compound 2 , is a documented starting material for the synthesis of chiral cyclopentene building blocks.[14] These building blocks are essential for producing potent antiviral drugs like Abacavir (HIV) and Entecavir (Hepatitis B).

  • Synthetic Utility: The dicarboxylate functionality allows for stereoselective modifications, often through enzymatic resolution, to install the required chirality for biological activity.[14] Compound 2 , as a monoester, provides a scaffold where one carboxyl group can be used for resolution or chiral auxiliary attachment, while the other is protected and available for later-stage modifications. Other cyclopentane derivatives have also shown potent antiviral activity against influenza, hepatitis C, and dengue viruses.[15][16][17]

As Scaffolds and Building Blocks

Beyond specific therapeutic areas, these molecules are versatile building blocks. The carboxylic acid function allows for standard amide bond couplings, esterifications, or reduction to an alcohol, while the second functional group (ether or ester) offers a distinct chemical handle for further diversification. This dual functionality is highly desirable in the construction of combinatorial libraries for high-throughput screening.

Safety and Handling

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (2) is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Safety data for 3-Methoxycyclopentane-1-carboxylic acid (1) is not as widely documented, but it should be handled with similar precautions as a related carboxylic acid derivative until specific toxicological data becomes available.

Conclusion

3-Methoxycyclopentane-1-carboxylic acid (CAS 102539-67-3) and 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6) are distinct and valuable building blocks for drug discovery and development. Understanding their unique chemical properties, plausible synthetic routes, and key applications is essential for medicinal chemists. The cyclopentane scaffold they provide is of proven importance, particularly in the development of metabolically stable antiviral agents and complex natural product analogues. While detailed, peer-reviewed synthetic and analytical data for these specific molecules can be sparse, this guide provides a robust framework based on established chemical principles and data from closely related compounds to aid researchers in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2021, March 4). 3.2: Biosynthesis of Prostaglandins. [Link]

  • Chemistry LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

  • Agricultural and Biological Chemistry. (1967). Synthetic Studies on Cyclopentane Derivatives: Part I. Alternative Routes to dl-Prostaglandin-B1. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Springer. (1977). Prostaglandin Synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives. [Link]

  • American Society for Microbiology. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. [Link]

  • PubMed. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. [Link]

  • Oregon State University ScholarsArchive@OSU. (1963). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

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  • ACS Omega. (2025). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. [Link]

  • Google Patents. Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). [Link]

  • Journal of the American Chemical Society. (1941). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. [Link]

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  • PubMed. (2000). Antiviral activity of cyclopentenone prostanoids. [Link]

  • PrepChem.com. Synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopentane carboxylic acid. [Link]

  • PubChemLite. (1r,3s)-3-methoxycyclopentane-1-carboxylic acid. [Link]

  • PubChem. 3-Methoxycyclopentane-1-carboxylic acid. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. [Link]

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  • SpectraBase. 3-Cyclopentene-1-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. [Link]

  • ResearchGate. (2010). A Simple and Convenient Synthesis of (+/-)-Methylcyclopentanone-3-carboxylate; an Important Precursor of Antitumor Drug Sarkomycin. [Link]

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Exploratory

An In-depth Technical Guide to 3-Methoxycyclopentane-1-carboxylic Acid and Its Methoxycarbonyl Analogue: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of two closely related cyclopentane derivatives: 3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of two closely related cyclopentane derivatives: 3-methoxycyclopentane-1-carboxylic acid and 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid . A notable ambiguity exists in chemical nomenclature and commercial listings, often leading to confusion between these two distinct molecules. This document aims to clarify their individual identities, detail their synthesis and characterization, and explore their significance as versatile building blocks in medicinal chemistry, particularly in the synthesis of prostaglandin analogues.

Clarifying the Nomenclature: Two Distinct Chemical Entities

The primary source of confusion arises from the subtle but significant difference in their names, which corresponds to a difference in their chemical structures and molecular weights. It is imperative for researchers to distinguish between the ether and the ester functionalities to ensure the selection of the correct molecule for their synthetic and research endeavors.

  • 3-Methoxycyclopentane-1-carboxylic acid contains a methoxy ether group at the 3-position.

  • 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid features a methyl ester group at the 3-position, making it a monoester of cyclopentane-1,3-dicarboxylic acid.

The physicochemical properties of these two compounds are summarized in the table below for direct comparison.

Property3-Methoxycyclopentane-1-carboxylic acid3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Molecular Formula C₇H₁₂O₃[1]C₈H₁₂O₄[2]
Molecular Weight 144.17 g/mol [1]172.18 g/mol [2]
CAS Number 102539-67-3[1]84545-00-6[2]
Chemical Structure


Table 1: Comparative Physicochemical Properties

Due to its role as a direct precursor to valuable chiral building blocks, 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is more frequently encountered in commercial catalogues and the scientific literature. Consequently, this guide will focus primarily on this compound, with a dedicated section for its methoxy analogue.

Synthesis of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid

The most logical and efficient synthetic route to 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is the selective mono-esterification of cis-1,3-cyclopentanedicarboxylic acid. The challenge in this synthesis lies in achieving high selectivity for the mono-ester over the di-ester by-product.

Synthetic Strategy: Selective Mono-esterification

The selective mono-esterification of a symmetrical dicarboxylic acid is a nuanced process. The underlying principle is to control the stoichiometry of the esterifying agent and leverage subtle differences in the reactivity of the two carboxylic acid groups. One of the carboxylic acid groups can influence the pKa of the other, especially in cyclic systems where intramolecular hydrogen bonding can play a significant role. In the case of cis-1,3-cyclopentanedicarboxylic acid, the monoanion can be stabilized by intramolecular hydrogen bonding, which can be exploited to achieve selective esterification.[3][4]

Synthesis of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid start cis-1,3-Cyclopentanedicarboxylic acid reagents Methanol (1.1 eq.) Sulfuric Acid (cat.) Toluene, Reflux start->reagents product 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid reagents->product caption Figure 1: Synthesis of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Figure 1: Synthesis of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Experimental Protocol: Acid-Catalyzed Mono-esterification

This protocol is a representative method adapted from established procedures for the selective mono-esterification of dicarboxylic acids.

Materials:

  • cis-1,3-Cyclopentanedicarboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,3-cyclopentanedicarboxylic acid (1 equivalent).

  • Add toluene to the flask to create a slurry.

  • Add anhydrous methanol (1.1 equivalents) to the mixture.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid.

Spectroscopic Characterization of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid

The structural elucidation of the target compound is confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the cyclopentane ring will appear as multiplets in the aliphatic region. A broad singlet corresponding to the carboxylic acid proton will be observed, typically downfield. A study on the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its monomethyl ester provides valuable insight into the expected spectral features and coupling constants.[3][4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show two distinct carbonyl signals, one for the ester and one for the carboxylic acid, typically in the range of 170-180 ppm. The methoxy carbon will appear around 52 ppm. The signals for the cyclopentane ring carbons will be observed in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. Two distinct carbonyl (C=O) stretching bands will be present: one for the carboxylic acid dimer (around 1710 cm⁻¹) and one for the ester (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Synthesis of 3-Methoxycyclopentane-1-carboxylic Acid

A plausible synthetic route to 3-methoxycyclopentane-1-carboxylic acid involves the Williamson ether synthesis, starting from a 3-hydroxycyclopentanecarboxylic acid derivative.

Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[5][6][7] In this case, the hydroxyl group of a 3-hydroxycyclopentanecarboxylate ester would be deprotonated to form an alkoxide, which then reacts with a methylating agent. A subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Synthesis of 3-Methoxycyclopentane-1-carboxylic acid start Methyl 3-hydroxycyclopentanecarboxylate step1_reagents 1. NaH 2. CH₃I THF start->step1_reagents intermediate Methyl 3-methoxycyclopentanecarboxylate step1_reagents->intermediate step2_reagents LiOH THF/H₂O intermediate->step2_reagents product 3-Methoxycyclopentane-1-carboxylic acid step2_reagents->product caption Figure 2: Synthesis of 3-Methoxycyclopentane-1-carboxylic acid

Figure 2: Synthesis of 3-Methoxycyclopentane-1-carboxylic acid

Representative Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis and subsequent ester hydrolysis.

Materials:

  • Methyl 3-hydroxycyclopentanecarboxylate

  • Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Methanol

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Etherification: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 3-hydroxycyclopentanecarboxylate (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-methoxycyclopentanecarboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxycyclopentane-1-carboxylic acid.

  • Purify the product by column chromatography or crystallization as needed.

Applications in Drug Development: Building Blocks for Prostaglandins

Cyclopentane derivatives are of paramount importance in medicinal chemistry, serving as key structural motifs in a wide array of biologically active molecules. A prominent application is in the synthesis of prostaglandins and their analogues.[8][9][10][11] Prostaglandins are potent lipid compounds that exhibit a broad range of physiological effects and are the basis for drugs used to treat conditions such as glaucoma, ulcers, and pulmonary hypertension.[12][13]

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, particularly in its chiral forms, is a valuable synthon for the construction of the cyclopentane core of prostaglandins. The two distinct functional groups, the carboxylic acid and the methyl ester, allow for orthogonal chemical transformations, enabling the sequential introduction of the two side chains characteristic of prostaglandins.

Application in Prostaglandin Synthesis start 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid step1 Functional Group Manipulation & Side Chain Introduction start->step1 product Prostaglandin Analogue step1->product caption Figure 3: Role as a Prostaglandin Synthon

Figure 3: Role as a Prostaglandin Synthon

The carboxylic acid can be converted into a variety of functional groups to facilitate the attachment of one of the side chains, while the methyl ester can be hydrolyzed at a later stage to allow for the elaboration of the second side chain. This strategic differentiation is a cornerstone of many total syntheses of prostaglandins.

Conclusion

A clear understanding of the distinction between 3-methoxycyclopentane-1-carboxylic acid and 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is essential for researchers in the field of organic synthesis and drug development. While both are valuable cyclopentane building blocks, the latter, as a mono-protected dicarboxylic acid, offers significant synthetic advantages, particularly as a precursor to complex molecules like prostaglandins. The synthetic protocols and characterization data provided in this guide offer a solid foundation for the practical application of these compounds in a research setting.

References

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Foundational

Stereoisomers of 3-Methoxycyclopentane-1-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary 3-Methoxycyclopentane-1-carboxylic acid (C₇H₁₂O₃) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere for -amino butyric acid (GABA) deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxycyclopentane-1-carboxylic acid (C₇H₁₂O₃) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere for


-amino butyric acid (GABA) derivatives and linear aliphatic chains. Its value lies in the cyclopentane ring's ability to lock pharmacophores into specific spatial orientations, thereby enhancing receptor selectivity and metabolic stability.

This guide provides a comprehensive technical analysis of the molecule's four stereoisomers. It details the synthetic routes for accessing specific configurations, methods for their analytical resolution, and their application in structure-activity relationship (SAR) studies.

Part 1: Stereochemical Analysis

The 1,3-disubstitution pattern on the cyclopentane ring generates two chiral centers (C1 and C3), resulting in four distinct stereoisomers. Understanding the spatial relationship between the carboxylic acid (C1) and the methoxy group (C3) is paramount for biological activity.

Isomer Classification

The isomers are grouped into two diastereomeric pairs based on the relative orientation of the substituents:

  • Cis-Diastereomers (Substituents on the same face):

    • (1R, 3S)-3-Methoxycyclopentane-1-carboxylic acid

    • (1S, 3R)-3-Methoxycyclopentane-1-carboxylic acid[1]

    • Note: Often referred to as meso-like in relative terms, but they are chiral enantiomers due to the non-identical substituents (-COOH vs -OMe).

  • Trans-Diastereomers (Substituents on opposite faces):

    • (1R, 3R)-3-Methoxycyclopentane-1-carboxylic acid

    • (1S, 3S)-3-Methoxycyclopentane-1-carboxylic acid

Conformational Dynamics

Unlike cyclohexane, the cyclopentane ring is not rigid. It adopts an "envelope" or "half-chair" conformation to minimize torsional strain.

  • Pseudo-equatorial preference: Bulky groups (like -COOH) tend to occupy the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

  • Implication: The cis isomer allows both substituents to adopt pseudo-equatorial positions more easily than the trans isomer, potentially making the cis form thermodynamically more stable in certain solvated states.

Part 2: Synthetic Pathways

Direct synthesis of the ether from the hydroxy-acid requires careful protection strategies to prevent esterification of the carboxylic acid. The most robust route proceeds via the methyl ester intermediate.

Core Synthetic Workflow

The following Graphviz diagram outlines the standard divergent synthesis starting from 3-oxocyclopentanecarboxylic acid.

SynthesisWorkflow Start 3-Oxocyclopentane- 1-carboxylic acid Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 3-oxocyclopentane- carboxylate Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Methyl 3-hydroxycyclopentane- carboxylate (Cis/Trans Mix) Step2->Inter2 Low Stereoselectivity Step3 O-Methylation (Ag2O, MeI or NaH, MeI) Inter2->Step3 Inter3 Methyl 3-methoxycyclopentane- carboxylate Step3->Inter3 Step4 Saponification (LiOH, THF/H2O) Inter3->Step4 Final 3-Methoxycyclopentane- 1-carboxylic acid Step4->Final

Caption: Step-wise synthesis of 3-methoxycyclopentane-1-carboxylic acid from the keto-acid precursor.

Protocol: O-Methylation of the Intermediate

The critical step is the conversion of the hydroxyl group to the methoxy ether without racemizing the centers or hydrolyzing the ester prematurely.

Reagents:

  • Methyl 3-hydroxycyclopentanecarboxylate (1.0 eq)

  • Methyl Iodide (MeI) (3.0 eq)

  • Silver(I) Oxide (Ag₂O) (1.5 eq) or Sodium Hydride (NaH)

  • Solvent: DMF or Acetonitrile

Methodology (Ag₂O Variant - Milder):

  • Dissolve the hydroxy-ester in anhydrous acetonitrile.

  • Add Ag₂O and MeI.

  • Stir at room temperature for 16–24 hours. (Silver oxide acts as a mild base and scavenger for iodide, driving the reaction).

  • Filter through a Celite pad to remove silver salts.

  • Concentrate filtrate to yield the crude methoxy ester.

Why this works: The Ag₂O method avoids the strong basic conditions of NaH, reducing the risk of epimerization at the C1 position (alpha to the carbonyl).

Part 3: Analytical Resolution & Separation

Separating the four isomers requires a two-stage approach: separating diastereomers (Cis vs. Trans) followed by separating enantiomers.

Diastereomeric Separation (Flash Chromatography)

The cis and trans methyl esters (Inter3 in the diagram) often have sufficiently different R_f values on silica gel due to the difference in their dipole moments.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

  • Observation: The cis isomer (pseudo-diequatorial) is generally more polar and elutes later than the trans isomer in normal phase chromatography.

Enantiomeric Separation (Chiral HPLC)

Once diastereomers are separated, the enantiomeric pairs (e.g., 1R,3S vs 1S,3R) must be resolved.

Table 1: Recommended Chiral Separation Conditions

ParameterCondition Set A (Polysaccharide)Condition Set B (Immobilized)
Column Chiralpak AD-H (Amylose derivative)Chiralpak IC (Immobilized Cellulose)
Mobile Phase Hexane : IPA : TFA (90 : 10 : 0.1)Heptane : EtOH : TFA (95 : 5 : 0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nm (COOH absorption)UV @ 210 nm
Selectivity (

)
Typically > 1.2Typically > 1.3

Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the free carboxylic acid, ensuring sharp peak shapes.

Part 4: Pharmacological Relevance

Bioisosterism in Drug Design

The 3-methoxycyclopentane scaffold is a classic bioisostere for:

  • GABA (Gamma-Aminobutyric Acid): The distance between the acidic center and the ether oxygen can mimic the distance between the carboxylate and amine in GABA, depending on the isomer.

  • Peptide Mimetics: Replacing a proline or linear amino acid with this scaffold restricts conformational freedom, potentially locking the molecule in a "bioactive" conformation.

Case Study: NK1 Antagonists

Research into Neurokinin-1 (NK1) receptor antagonists has utilized 1,3-disubstituted cyclopentanes to orient aromatic rings and hydrogen bond acceptors.[2] The cis configuration often provides the necessary curvature to fit the hydrophobic pocket of GPCRs, while the trans configuration can serve as a rigid spacer.

References

  • PubChem. 3-Methoxycyclopentane-1-carboxylic acid (CID 22342541).[1] National Library of Medicine. [Link]

  • Noyce, D. S., & Fessenden, J. S. (1959). Studies of Configuration.[3][4][5] V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715-717. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.[Link]

  • Williams, R. (2022).[6] pKa Data Compilation.[6] Organic Chemistry Data.[7] [Link]

Sources

Exploratory

An In-Depth Technical Guide to (1R,3S)-3-Methoxycyclopentane-1-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (1R,3S)-3-Methoxycyclopentane-1-carboxylic acid is a chiral substituted cyclopentane derivative that has emerged as a valuable building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Methoxycyclopentane-1-carboxylic acid is a chiral substituted cyclopentane derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid cyclopentane core, combined with the specific stereochemical arrangement of the methoxy and carboxylic acid functional groups, makes it an attractive scaffold for the design of novel therapeutics. The cyclopentane motif, while historically underutilized compared to other cyclic systems, is now recognized as a "privileged scaffold" in drug discovery due to its ability to provide a three-dimensional framework that can effectively orient pharmacophoric elements for optimal target binding.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of (1R,3S)-3-Methoxycyclopentane-1-carboxylic acid, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3S)-3-Methoxycyclopentane-1-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[3][4]
Molecular Weight 144.17 g/mol [3]
CAS Number 1932791-40-6; 886026-75-1[3]
IUPAC Name (1R,3S)-3-methoxycyclopentane-1-carboxylic acid[4]
SMILES CO[C@H]1CC(=O)O[4]
Predicted XlogP 0.5[3]
Predicted Hydrogen Bond Donors 1[3]
Predicted Hydrogen Bond Acceptors 3[3]

Synthesis and Stereochemical Control

A plausible synthetic strategy would involve the use of a chiral starting material or the application of an asymmetric catalytic method. One potential conceptual pathway is outlined below.

Conceptual Synthetic Workflow

G cluster_0 Synthetic Pathway Start Chiral Precursor (e.g., from chiral pool or asymmetric synthesis) Step1 Cyclopentane Ring Formation (e.g., Ring-closing metathesis, Michael addition) Start->Step1 Key Cyclization Step2 Stereoselective Functionalization (Introduction of hydroxyl and carboxyl groups) Step1->Step2 Diastereoselective reaction Step3 Methylation of Hydroxyl Group Step2->Step3 Williamson ether synthesis or similar Final (1R,3S)-3-Methoxycyclopentane-1-carboxylic acid Step3->Final Final Product

Sources

Foundational

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid structure

Title: Technical Deep Dive: (1S,3R)-3-Methoxycyclopentane-1-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers (1S,3R)-3-Methoxycyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: (1S,3R)-3-Methoxycyclopentane-1-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid (CAS: 2166081-67-8) represents a high-value chiral building block in modern medicinal chemistry. As drug discovery shifts away from planar, aromatic-heavy structures toward vectors with higher fraction of sp3-hybridized carbons (


), substituted cyclopentanes offer a critical balance of structural rigidity and defined spatial orientation.

This guide details the structural properties, stereoselective synthesis, and validation protocols for this specific isomer. Unlike its trans counterpart, the (1S,3R)-cis configuration provides a unique "U-shape" topology that mimics


-turn secondary structures, making it an ideal scaffold for peptidomimetics and ion channel inhibitors (e.g., NaV1.7).

Structural Analysis & Stereochemistry

Stereochemical Configuration

The (1S,3R) designation in a 1,3-disubstituted cyclopentane with non-identical groups (methoxy and carboxyl) corresponds to the cis relative configuration.

  • C1 (Carboxyl): Assigned (S) configuration.[1]

  • C3 (Methoxy): Assigned (R) configuration.[2]

Because the substituents are on the same face of the ring, the molecule possesses a plane of symmetry only if the substituents are identical (meso). However, since


, the molecule is chiral and non-superimposable on its mirror image [(1R,3S)].
Conformational Dynamics

The cyclopentane ring is not planar. The (1S,3R) isomer predominantly adopts an envelope (


)  or half-chair (

)
conformation to minimize 1,3-diaxial-like interactions and torsional strain (Pitzer strain).
  • Preferred Conformation: The bulky carboxyl group typically occupies the pseudo-equatorial position to minimize steric clash, while the methoxy group adjusts to the pseudo-axial or pseudo-equatorial position depending on solvent polarity and intramolecular hydrogen bonding potential.

Stereochemistry cluster_0 Stereochemical Relationship cluster_1 Conformational Lock Node1 (1S,3R)-Isomer (cis-configuration) Node2 Substituents on SAME Face (Up/Up) Node1->Node2 Topology Node3 Chiral (C1 ≠ C3) Node1->Node3 Symmetry Node4 Envelope Conformation Node2->Node4 Minimizes Strain Node5 Pseudo-Equatorial -COOH (Steric Control) Node4->Node5

Figure 1: Stereochemical and conformational logic of the (1S,3R) scaffold.

Synthetic Pathways

The synthesis of (1S,3R)-3-methoxycyclopentane-1-carboxylic acid requires strict control over relative (cis vs. trans) and absolute (enantiomeric) stereochemistry. The most robust route involves the enzymatic resolution of the hydroxy precursor followed by methylation.

Route A: Enzymatic Resolution & Methylation (Recommended)

This pathway ensures high enantiomeric excess (ee > 98%) and scalability.

Step 1: Reduction of Methyl 3-oxocyclopentanecarboxylate

  • Reagents:

    
    , Methanol/THF (
    
    
    
    ).
  • Mechanism: Hydride attack occurs from both faces, yielding a mixture of cis- and trans-methyl 3-hydroxycyclopentanecarboxylate (~1:1 ratio).

  • Outcome: Racemic alcohol mixture.

Step 2: Enzymatic Resolution (The Chiral Switch)

  • Reagents: Lipase B from Candida antarctica (CAL-B), Vinyl Acetate (acyl donor).

  • Process: The lipase selectively acetylates the (1R,3S)-alcohol (or specific enantiomer depending on conditions), leaving the desired (1S,3R)-alcohol (or its precursor) unreacted or converting it to a separable ester.

  • Purification: Silica gel chromatography separates the acetate from the free alcohol.

Step 3: O-Methylation (Williamson Ether Synthesis)

  • Reagents:

    
     (Methyl Iodide), 
    
    
    
    (Silver Oxide) OR
    
    
    /THF.
  • Protocol Note:

    
     is preferred for stereochemical retention and milder conditions, preventing epimerization at the 
    
    
    
    -carbon (C1).
  • Reaction:

    
    .
    

Step 4: Saponification

  • Reagents:

    
    , THF/
    
    
    
    .
  • Outcome: Hydrolysis of the methyl ester to the free acid without affecting the ether linkage.

Synthesis Start Methyl 3-oxocyclopentanecarboxylate (Achiral Starting Material) Step1 Reduction (NaBH4) Yields: cis/trans-Alcohol (Racemic) Start->Step1 Step2 Enzymatic Resolution (CAL-B) Separates (1S,3R) from (1R,3S) Step1->Step2 Kinetic Resolution Step3 O-Methylation (MeI / Ag2O) Retains Stereochemistry Step2->Step3 Isolated (1S,3R)-Alcohol Step4 Saponification (LiOH) Cleaves Ester -> Acid Step3->Step4 Final (1S,3R)-3-Methoxycyclopentane- 1-carboxylic acid Step4->Final

Figure 2: Step-by-step synthetic workflow for the high-purity isolation of the target acid.

Characterization & Quality Control

Trustworthiness in data is paramount. The following parameters validate the identity and purity of the synthesized compound.

Quantitative Data Table
PropertyValue / RangeMethod/Notes
Formula

MW: 144.17 g/mol
Physical State Waxy Solid or Low-Melting SolidHygroscopic
Melting Point 52.0 – 53.0 °CFor the cis-isomer (Lit.[3] Ref [1])
Boiling Point ~110 °C @ 1.5 mmHgExtrapolated from ester data
Chirality Levorotatory (-) or Dextrorotatory (+)Must be determined per batch; typically

is non-zero.
pKa ~4.8Typical for aliphatic carboxylic acids
LogP ~0.5Calculated (XLogP3)
Spectroscopic Signature (Self-Validating)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       11.0 (br s, 1H, COOH).
      
    • 
       3.85 (m, 1H, H-3, methine adjacent to OMe).
      
    • 
       3.30 (s, 3H, -OCH3).
      
    • 
       2.80 (m, 1H, H-1, methine adjacent to COOH).
      
    • 
       1.8-2.2 (m, 6H, Ring protons).
      
    • Diagnostic: The coupling constants of H-1 and H-3 confirm the cis relationship (pseudo-equatorial/axial relationships).

Applications in Drug Discovery

NaV1.7 Inhibitors (Pain Management)

The (1S,3R)-3-methoxycyclopentane moiety serves as a bioisostere for proline or bulky hydrophobic groups in voltage-gated sodium channel inhibitors.

  • Mechanism: The ether oxygen can accept hydrogen bonds from channel residues, while the cyclopentane ring provides a rigid vector that positions the carboxylate (or pharmacophore attached to it) into the selectivity filter or voltage-sensing domain.

  • Case Study: Xenon Pharmaceuticals has utilized cyclopentane carboxylic acid scaffolds to improve metabolic stability over adamantane derivatives while maintaining potency against NaV1.7 [2].

Peptidomimetics

In peptide design, this scaffold acts as a


-amino acid equivalent (if the methoxy is replaced or used as a spacer) or a modifier of peptide backbone curvature. The cis-configuration induces a turn structure, stabilizing short peptides against proteolytic degradation.

Handling & Stability

  • Storage: Store at +2°C to +8°C. The ether linkage is stable, but the carboxylic acid can catalyze intermolecular esterification (oligomerization) if heated neat.

  • Safety: Irritant (Skin/Eye/Respiratory).[4] Standard PPE required.[5]

References

  • Noyce, D. S., & Fessenden, J. S. (1959). Studies of Configuration.[6] V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715–717.

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.

  • PubChem Compound Summary. (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid (CAS 2166081-67-8 / 102539-67-3).

  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of the American Chemical Society.

Sources

Exploratory

Synthesis of 3-Methoxycyclopentane-1-carboxylic acid starting materials

An In-Depth Technical Guide to the Synthesis of 3-Methoxycyclopentane-1-carboxylic Acid Executive Summary: 3-Methoxycyclopentane-1-carboxylic acid is a pivotal structural motif and versatile building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxycyclopentane-1-carboxylic Acid

Executive Summary: 3-Methoxycyclopentane-1-carboxylic acid is a pivotal structural motif and versatile building block in medicinal chemistry and drug development. Its cyclopentyl core offers a favorable balance of rigidity and three-dimensionality, while the methoxy and carboxylic acid functionalities provide key points for molecular interaction and further derivatization. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this target molecule, designed for researchers, chemists, and drug development professionals. We will explore methodologies starting from pre-functionalized cyclopentane cores, the construction of the carbocyclic ring from acyclic precursors, and analyze the causality behind experimental choices to provide a field-proven perspective on practical synthesis.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic analysis of 3-methoxycyclopentane-1-carboxylic acid reveals several logical bond disconnections and strategic approaches. The most straightforward strategies involve the late-stage introduction of the methoxy group onto a pre-existing, functionalized cyclopentanecarboxylate scaffold. More complex routes can construct the cyclopentane ring itself.

G cluster_target Target Molecule cluster_strategies Primary Synthetic Strategies cluster_precursors Key Precursors & Starting Materials target 3-Methoxycyclopentane- 1-carboxylic acid strategy_A Strategy A: Functional Group Interconversion (FGI) target->strategy_A C-O bond disconnection strategy_B Strategy B: Ring Construction target->strategy_B C-C ring disconnections precursor_A1 Methyl 3-hydroxy- cyclopentane-1-carboxylate strategy_A->precursor_A1 via Methylation precursor_A2 Methyl 3-oxo- cyclopentane-1-carboxylate strategy_B->precursor_A2 via Cyclization (e.g., Dieckmann) precursor_A1->precursor_A2 via Reduction precursor_B Acyclic Diester (e.g., Adipate derivative)

Caption: Retrosynthetic analysis of 3-Methoxycyclopentane-1-carboxylic acid.

This analysis highlights two primary, practical approaches:

  • Strategy A (Functional Group Interconversion): This is the most common and efficient approach, leveraging commercially available or readily synthesized cyclopentane precursors, such as those containing a hydroxyl or keto group at the C-3 position.

  • Strategy B (Ring Construction): This strategy involves building the five-membered ring from acyclic starting materials, typically via intramolecular condensation reactions. It offers high flexibility for creating diverse analogs but is generally more step-intensive.

Strategy A: Functional Group Interconversion on a Cyclopentane Core

This strategy is predicated on the availability of cyclopentane derivatives that can be chemically modified to install the desired methoxy group. The most direct precursor is a 3-hydroxycyclopentane carboxylate.

Pathway via Methylation of a 3-Hydroxy Precursor

This pathway represents the most direct and reliable method for synthesizing the target compound. The key steps involve protection of the carboxylic acid, methylation of the hydroxyl group, and subsequent deprotection.

G start 3-Hydroxycyclopentane- 1-carboxylic acid step1 Esterification (e.g., MeOH, H+) start->step1 intermediate Methyl 3-hydroxy- cyclopentane-1-carboxylate step1->intermediate step2 Williamson Ether Synthesis (e.g., NaH, MeI) intermediate->step2 intermediate2 Methyl 3-methoxy- cyclopentane-1-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., LiOH, H2O) intermediate2->step3 finish 3-Methoxycyclopentane- 1-carboxylic acid step3->finish G start Substituted Adipate Diester step1 Dieckmann Condensation (e.g., NaOEt, Toluene) start->step1 intermediate β-Keto Ester Intermediate step1->intermediate step2 Hydrolysis & Decarboxylation (e.g., H3O+, Δ) intermediate->step2 intermediate2 3-Substituted Cyclopentanone step2->intermediate2 step3 Further Functionalization intermediate2->step3 finish Target Precursor step3->finish

Foundational

The Pharmacophore of Conformation: A Technical Guide to 3-Methoxycyclopentane-1-carboxylic Acid

Part 1: Executive Summary & Chemical Identity[1] 3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) is a disubstituted alicyclic scaffold that has evolved from a tool for fundamental conformational analysis into...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) is a disubstituted alicyclic scaffold that has evolved from a tool for fundamental conformational analysis into a high-value building block for peptidomimetics and fragment-based drug discovery (FBDD). Unlike flat aromatic scaffolds, this compound offers defined three-dimensional vectors (stereochemistry at C1 and C3) and improved physicochemical properties (logP modulation via the methoxy group) for drug candidates.[1]

This guide details the historical genesis of the molecule, its critical role in "escaping flatland" in modern medicinal chemistry, and the rigorous synthetic protocols required to access its specific stereoisomers.[1]

Chemical Profile
PropertySpecification
IUPAC Name 3-Methoxycyclopentane-1-carboxylic acid
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Chiral Centers C1 and C3 (4 possible stereoisomers)
Key Isomers cis-(1S,3R), trans-(1S,3S)
Topological Polar Surface Area 46.5 Ų
pKa ~4.8 (Carboxylic acid)

Part 2: Historical Genesis & Discovery[1]

The Era of Conformational Analysis (1959)

The "discovery" of 3-methoxycyclopentane-1-carboxylic acid is not tied to a serendipitous biological finding but to the rigorous physical-organic chemistry of the mid-20th century.[1] The seminal work was published by Donald S. Noyce and Joan Fessenden in 1959 (J. Org.[1][2] Chem.).[1][3][2][4][5][6][7]

At the time, the scientific community was grappling with the conformational flexibility of five-membered rings.[1] Unlike cyclohexane (chair/boat), cyclopentane exists in a dynamic "envelope" or "twist" conformation.[1] Noyce and Fessenden synthesized the cis- and trans-3-methoxy isomers to determine their relative stabilities and validate the rules of conformational preference in substituted cyclopentanes.[1]

  • The 1959 Insight: They established that the cis-1,3-disubstitution pattern is generally more stable in cyclopentanes due to the minimization of eclipsing interactions in the envelope conformation, a principle that now guides the design of high-affinity ligands.[1]

The Foldamer Revolution (1990s–Present)

In the late 1990s and 2000s, the molecule experienced a renaissance due to the work of Gellman and Seebach on


-peptides (foldamers).[1] The cyclopentane ring was identified as a rigid constraint that could force peptides into stable helices (e.g., the 12-helix).[1] The 3-methoxy variant became crucial because the methoxy group:
  • Solubility: Disrupts aggregation common in hydrophobic carbocycles.[1]

  • H-Bonding: Acts as a weak acceptor, influencing secondary structure without acting as a donor.[1]

Part 3: Synthetic Methodologies

The synthesis of 3-methoxycyclopentane-1-carboxylic acid requires control over both regiochemistry and stereochemistry.[1]

Method A: The Classical Reduction Route (Noyce Protocol)

This method is robust for generating racemic mixtures which are then resolved.[1]

Mechanism:

  • Starting Material: 3-Oxocyclopentanecarboxylic acid (available via Dieckmann condensation).[1][2]

  • Reduction: Sodium borohydride (NaBH₄) reduction of the ketone yields the alcohol.[1]

  • Methylation: Williamson ether synthesis using Methyl Iodide (MeI) and Silver Oxide (Ag₂O) or Sodium Hydride (NaH).[1]

Method B: Modern Asymmetric Synthesis (Enzymatic Resolution)

For drug development, enantiopurity is non-negotiable.[1] Modern routes utilize lipase-catalyzed resolution.[1]

Workflow:

  • Substrate: Methyl 3-hydroxycyclopentanecarboxylate.

  • Resolution: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes one enantiomer of the ester.[1]

  • Functionalization: The resolved hydroxy-ester is methylated.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the classical racemic route and the modern asymmetric approach.

SynthesisPathways Start 3-Oxocyclopentane- 1-carboxylic acid Step1 Reduction (NaBH4) Start->Step1 Inter1 3-Hydroxy Intermediate Step1->Inter1 Step2A Methylation (MeI / Ag2O) Inter1->Step2A Classical Step2B Enzymatic Resolution (CAL-B Lipase) Inter1->Step2B Modern ProductRac Racemic 3-Methoxy Acid Step2A->ProductRac Step3B O-Methylation Step2B->Step3B ProductChi Chiral (1S,3R) 3-Methoxy Acid Step3B->ProductChi

Caption: Divergent synthesis of 3-methoxycyclopentane-1-carboxylic acid showing classical chemical methylation versus biocatalytic resolution for enantiopurity.

Part 4: Experimental Protocols

Protocol 1: Synthesis of cis-3-Methoxycyclopentane-1-carboxylic Acid (Optimized)

Objective: Preparation of the target acid from the hydroxy-ester precursor. Scale: 10 mmol

  • Preparation:

    • Charge a flame-dried 100 mL round-bottom flask with Methyl 3-hydroxycyclopentanecarboxylate (1.44 g, 10 mmol) and anhydrous DMF (20 mL).

    • Cool to 0°C under nitrogen atmosphere.[1]

  • Deprotonation:

    • Add Sodium Hydride (60% dispersion in oil, 480 mg, 12 mmol) portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (H₂ gas evolution).[1] Allow to stir for 30 mins at 0°C until evolution ceases.

  • Methylation:

    • Add Methyl Iodide (0.75 mL, 12 mmol) dropwise via syringe.[1]

    • Warm to room temperature and stir for 4 hours.

    • TLC Check: (30% EtOAc/Hexane) should show disappearance of starting alcohol (Rf ~0.[1]3) and appearance of methoxy ester (Rf ~0.6).[1]

  • Saponification (Hydrolysis):

    • Add LiOH·H₂O (840 mg, 20 mmol) dissolved in water (5 mL) directly to the reaction mixture.[1]

    • Stir at 50°C for 2 hours.

  • Workup:

    • Dilute with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove neutral impurities.[1]

    • Acidify the aqueous layer to pH 2 using 1M HCl.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~1.1 g (76%) of a colorless oil.

Part 5: Applications in Drug Discovery[1]

The "Magic Methyl" Effect in Scaffolds

In medicinal chemistry, replacing a hydrogen or hydroxyl with a methoxy group (the "methoxy effect") on a cyclopentane ring can drastically alter pharmacology:

  • Metabolic Stability: Blocks oxidation at the C3 position.[1]

  • Conformation: The methoxy group prefers a pseudo-equatorial position, locking the ring pucker.[1]

Fragment-Based Drug Discovery (FBDD)

3-Methoxycyclopentane-1-carboxylic acid is a "privileged fragment" because it adheres to the Rule of 3 (MW < 300, H-donors ≤ 3, cLogP ≤ 3) while providing 3D complexity.[1] It is used to probe:

  • GPCR Orthosteric Sites: Mimicking the polar head groups of fatty acids or glutamate.[1]

  • Viral Neuraminidase: As a core scaffold replacing the dihydropyran ring in transition-state analogs.[1]

Peptidomimetics (Stapled Peptides)

As highlighted in recent research (e.g., Suhara et al.), derivatives of this acid (specifically the amino-acid analog) are used to create "stapled" peptides.[1] The 3-methoxy group modulates the solubility of the staple, allowing the peptide to penetrate cell membranes more effectively than all-hydrocarbon staples.[1]

References

  • Noyce, D. S., & Fessenden, J. S. (1959).[1] Studies of Configuration.[1][2][8][9] V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715–717.[1] Link[1]

  • Appella, D. H., et al. (1999).[1] Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(33), 7574-7581.[1] Link[1]

  • Suhara, Y., et al. (2006).[1] Synthesis of new class of peptidomimetics based on 3-substituted cyclopentanecarboxylic acid scaffolds. Tetrahedron, 62(35), 8207-8217.[1] Link[1]

  • PubChem. (n.d.).[1] 3-Methoxycyclopentane-1-carboxylic acid (Compound CID 22342541).[1][10] National Library of Medicine.[1] Link[1]

  • Gellman, S. H. (1998).[1] Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.[1] Link[1]

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Exploratory

3-Methoxycyclopentane-1-carboxylic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxycyclopentane-1-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the spectral data for 3-Methoxycyclopentane-1-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxycyclopentane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Methoxycyclopentane-1-carboxylic acid (C₇H₁₂O₃, Mol. Wt.: 144.17 g/mol )[1]. Intended for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features and provides validated, step-by-step protocols for data acquisition. By integrating these multi-faceted analytical techniques, we present a holistic approach to the structural elucidation and characterization of this bifunctional alicyclic compound.

Introduction: The Structural Significance of 3-Methoxycyclopentane-1-carboxylic Acid

3-Methoxycyclopentane-1-carboxylic acid is a disubstituted cyclopentane derivative featuring both a carboxylic acid and an ether (methoxy) functional group. The cyclopentane ring, a common motif in natural products and pharmaceutical agents, introduces conformational complexities that directly influence its spectral properties[2]. Accurate structural confirmation is paramount for its application in synthetic chemistry and drug discovery, necessitating a rigorous and multi-pronged analytical approach. This guide will dissect the characteristic spectral signatures arising from each functional component of the molecule, providing a robust framework for its unambiguous identification.

Molecular Structure

Caption: Molecular structure of 3-Methoxycyclopentane-1-carboxylic acid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-methoxycyclopentane-1-carboxylic acid exhibits distinct signals corresponding to the acidic proton, the methoxy group, and the various protons on the cyclopentane ring.

Data Summary: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 12.0Broad Singlet1H-H OOC-
~3.8 - 4.2Multiplet1H-CH (OCH₃)-
~3.3Singlet3H-OCH₃
~2.5 - 2.8Multiplet1H-CH (COOH)-
~1.5 - 2.2Multiplets6HCyclopentane ring -CH₂ -
Interpretation and Mechanistic Insights
  • Carboxylic Acid Proton (δ 10.0-12.0): The proton of the carboxylic acid is significantly deshielded and appears far downfield[3][4][5]. This is due to the strong electron-withdrawing effect of the adjacent carbonyl group and extensive hydrogen bonding. In solution, carboxylic acids often form dimers, which further deshields this proton, resulting in a characteristically broad singlet that disappears upon exchange with D₂O[3].

  • Methine Proton at C3 (δ ~3.8-4.2): The proton on the carbon bearing the methoxy group (-CH(OCH₃)-) is shifted downfield due to the electronegativity of the adjacent oxygen atom[6]. Its multiplicity will be a complex multiplet due to coupling with neighboring methylene protons.

  • Methoxy Protons (δ ~3.3): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons. They therefore appear as a sharp singlet, a hallmark signature for this functional group.

  • Methine Proton at C1 (δ ~2.5-2.8): The proton on the carbon attached to the carboxyl group is deshielded by the carbonyl's inductive effect and anisotropy, shifting it to the 2-3 ppm region[3][7]. It will appear as a multiplet due to coupling with adjacent ring protons.

  • Cyclopentane Ring Protons (δ ~1.5-2.2): The remaining six methylene protons on the cyclopentane ring reside in the standard aliphatic region[6]. They will exhibit complex overlapping multiplets due to diastereotopicity and cis/trans coupling, reflecting the rigid, non-planar conformation of the five-membered ring[8].

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Methoxycyclopentane-1-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal and integrate all signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, offering direct insight into the molecular structure.

Data Summary: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)Carbon Assignment
~175 - 185-C OOH
~75 - 85-C H(OCH₃)-
~56-OC H₃
~40 - 45-C H(COOH)-
~25 - 35Ring -C H₂- carbons
Interpretation and Mechanistic Insights
  • Carbonyl Carbon (δ ~175-185): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing in the characteristic downfield region for this functional group[3][5].

  • Ether-Linked Carbon (δ ~75-85): The carbon atom directly bonded to the electronegative oxygen of the methoxy group is significantly deshielded and appears in the 75-85 ppm range.

  • Methoxy Carbon (δ ~56): The carbon of the methoxy group itself typically resonates around 56 ppm.

  • Carboxyl-Linked Carbon (δ ~40-45): The carbon alpha to the carboxylic acid group is moderately deshielded.

  • Ring Methylene Carbons (δ ~25-35): The remaining methylene carbons of the cyclopentane ring appear in the upfield aliphatic region. Due to the substitution pattern, they may not be chemically equivalent and could show separate signals.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., CDCl₃ at δ ≈ 77.2 ppm) is commonly used for chemical shift referencing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of 3-Methoxycyclopentane-1-carboxylic acid is dominated by features from the carboxylic acid and ether groups.

Data Summary: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
2850-3000 (sharp)C-H stretchAlkyl (ring and methoxy)
1700-1725 (strong, sharp)C=O stretchCarboxylic Acid (H-bonded dimer)
1210-1320 (strong)C-O stretchCarboxylic Acid
1080-1150 (strong)C-O stretchEther
900-960 (broad)O-H bend (out-of-plane)Carboxylic Acid
Interpretation and Mechanistic Insights
  • O-H Stretch (2500-3300 cm⁻¹): The most prominent feature is the extremely broad absorption band due to the O-H stretching of the carboxylic acid[9]. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states[9]. This band typically overlaps the sharper C-H stretching vibrations[10].

  • C-H Stretch (2850-3000 cm⁻¹): Sharp peaks in this region correspond to the stretching vibrations of the sp³-hybridized C-H bonds of the cyclopentane ring and the methoxy group[11].

  • C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption in this region is indicative of the carbonyl group. For carboxylic acids in condensed phases, dimerization through hydrogen bonding weakens the C=O bond, lowering its stretching frequency to ~1710 cm⁻¹ from the ~1760 cm⁻¹ value seen in monomeric forms[5].

  • C-O Stretches (1080-1320 cm⁻¹): The spectrum will contain at least two strong C-O stretching bands. One, typically between 1210-1320 cm⁻¹, is associated with the C-O single bond of the carboxylic acid[10][12]. The other, arising from the ether linkage, is expected in the 1080-1150 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place one or two drops between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film.

  • Instrumentation: Place the salt plates in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of the empty beam path first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Data Summary: Predicted Mass Spectrum
m/z (mass-to-charge)Proposed FragmentInterpretation
144[C₇H₁₂O₃]⁺•Molecular Ion (M⁺•)
127[M - OH]⁺Loss of hydroxyl radical
113[M - OCH₃]⁺Loss of methoxy radical
99[M - COOH]⁺Loss of carboxyl radical
83[C₆H₁₁]⁺Loss of methoxy and CO
71[C₄H₇O]⁺Cleavage of the cyclopentane ring
45[COOH]⁺Carboxyl fragment
Interpretation and Mechanistic Insights

The molecular ion (M⁺•) peak is expected at m/z = 144. However, for aliphatic carboxylic acids and ethers, this peak may be weak or entirely absent due to facile fragmentation[13][14].

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both ethers and carboxylic acids[13][15].

    • Loss of -OH (m/z 127): Cleavage of the C-O bond in the carboxylic acid results in the loss of a hydroxyl radical (17 Da)[16].

    • Loss of -OCH₃ (m/z 113): Cleavage of the C-O bond in the ether results in the loss of a methoxy radical (31 Da). This is a very common fragmentation for methyl ethers.

    • Loss of -COOH (m/z 99): Cleavage of the C-C bond adjacent to the ring results in the loss of the entire carboxyl group (45 Da)[16].

  • Ring Cleavage: The cyclopentane ring can undergo complex fragmentation, leading to a series of smaller fragment ions.

M Molecular Ion (M⁺•) m/z = 144 M_minus_OH [M - OH]⁺ m/z = 127 M->M_minus_OH - •OH M_minus_OCH3 [M - OCH₃]⁺ m/z = 113 M->M_minus_OCH3 - •OCH₃ M_minus_COOH [M - COOH]⁺ m/z = 99 M->M_minus_COOH - •COOH

Caption: Key alpha-cleavage fragmentation pathways for 3-Methoxycyclopentane-1-carboxylic acid.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and produces extensive fragmentation. Electrospray Ionization (ESI) is standard for LC-MS and is a softer technique, often showing a stronger signal for the protonated molecule [M+H]⁺ at m/z 145.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots relative intensity versus m/z.

Conclusion: An Integrated Analytical Portrait

The structural elucidation of 3-Methoxycyclopentane-1-carboxylic acid is definitively achieved through the synergistic interpretation of NMR, IR, and MS data. IR spectroscopy confirms the presence of the key carboxylic acid and ether functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns consistent with these groups. Finally, ¹H and ¹³C NMR provide the precise atomic connectivity, mapping the carbon skeleton and proton environments, thereby confirming the 3-methoxy and 1-carboxy substitution pattern on the cyclopentane ring. This integrated approach exemplifies a robust and self-validating system for the characterization of complex organic molecules in a research and development setting.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Durig, J. R., & Little, T. S. (2016). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • University of Arizona Chemistry Department. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Christl, M., & Roberts, J. D. (1972). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycyclopentane-1-carboxylic acid. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Millersville University. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

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Foundational

3-Methoxycyclopentane-1-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxycyclopentane-1-carboxylic Acid Abstract Solubility is a critical physicochemical property that governs the behavior of a chemical compound in various appl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxycyclopentane-1-carboxylic Acid

Abstract

Solubility is a critical physicochemical property that governs the behavior of a chemical compound in various applications, from drug formulation and bioavailability to reaction kinetics and environmental fate. This guide provides a comprehensive technical overview of the solubility profile of 3-Methoxycyclopentane-1-carboxylic acid. By integrating structural analysis, theoretical predictions, and detailed, field-proven experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We explore the distinct contributions of the carboxylic acid, cyclopentane, and methoxy moieties to the compound's behavior in aqueous and organic media, and provide actionable, step-by-step methodologies for its empirical determination.

Molecular Structure and Physicochemical Analysis

Understanding the solubility of a molecule begins with a thorough analysis of its structure and inherent physicochemical properties. 3-Methoxycyclopentane-1-carboxylic acid is a small molecule possessing a unique combination of functional groups that dictate its interactions with various solvents.

Chemical Structure:

Chemical structure of 3-Methoxycyclopentane-1-carboxylic acid
Figure 1: Structure of 3-Methoxycyclopentane-1-carboxylic acid

The molecule can be deconstructed into three key components, each contributing to its overall solubility profile:

  • Carboxylic Acid (-COOH): This is the primary hydrophilic and ionizable center of the molecule. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.[1][2] Its ability to deprotonate to the highly polar carboxylate ion (-COO⁻) at relevant pH is the most significant factor for its aqueous solubility.[3]

  • Cyclopentane Ring: This alicyclic, five-carbon ring forms the nonpolar backbone of the molecule. As the hydrocarbon portion, it is hydrophobic and will tend to decrease solubility in aqueous media.[2][4]

  • Methoxy Group (-OCH₃): The ether functionality introduces polarity. The oxygen atom can act as a hydrogen bond acceptor, which typically enhances aqueous solubility compared to a simple alkyl group.[3] On a non-aromatic system like this cyclopentane ring, the methoxy group is considered less lipophilic than on an aromatic ring, further favoring interaction with polar solvents.[5]

A summary of its key computed and estimated properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methoxycyclopentane-1-carboxylic acid

Property Value Source & Comments
Molecular Formula C₇H₁₂O₃ PubChem CID: 22342541[6]
Molecular Weight 144.17 g/mol PubChem CID: 22342541[6]
XLogP3 (Lipophilicity) 0.5 PubChem CID: 22342541. A low positive value indicates a balanced hydrophilic/lipophilic character.[6]
Estimated pKa ~4.8 Estimated based on the pKa of Cyclopentanecarboxylic acid (4.99)[7]. The electron-withdrawing inductive effect of the methoxy group may slightly increase acidity (lower pKa).

| Polar Surface Area (PSA) | 46.5 Ų | PubChem CID: 22342541. The combined PSA of the carboxylic acid and ether groups.[6] |

Theoretical Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of 3-Methoxycyclopentane-1-carboxylic acid across different solvent systems.

pH-Dependent Aqueous Solubility

The solubility of this compound in aqueous media is fundamentally linked to its ionization state, which is governed by the solution's pH relative to the compound's pKa. The relationship is described by the Henderson-Hasselbalch equation.[3]

  • At pH < pKa (e.g., pH 2): The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar, and its solubility will be limited by the energetic cost of disrupting the hydrogen-bonding network of water.

  • At pH > pKa (e.g., pH 7.4): The compound will be largely deprotonated to its anionic carboxylate form (R-COO⁻). This ionized form is significantly more polar and engages in strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[3][8]

The equilibrium between the neutral and ionized forms is the single most important determinant of its aqueous solubility profile.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Low Aqueous Solubility (Dominated by nonpolar ring) Neutral_Form R-COOH (Protonated, Neutral) Neutral_Form->Low_Solubility Favors Ionized_Form R-COO⁻ (Deprotonated, Anionic) Neutral_Form->Ionized_Form pKa High_Solubility High Aqueous Solubility (Dominated by ion-dipole interactions) Ionized_Form->High_Solubility Favors

Diagram 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Methoxycyclopentane-1-carboxylic acid (e.g., 1-2 mg) to a 1.5 mL glass vial. The amount should be sufficient to ensure undissolved solid is present after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours to allow the system to reach equilibrium. [8][9]4. Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the solid material. Alternatively, filter the suspension through a 0.45 µm PVDF filter. [10]5. Sampling: Carefully remove a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

  • Analysis: Prepare a calibration curve from a stock solution of the compound. Dilute the supernatant sample with an appropriate solvent (typically the mobile phase for chromatography) and quantify its concentration using a validated analytical method like HPLC-UV or LC-MS. [11][12]The measured concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility

This high-throughput screening method is widely used in early drug discovery to quickly assess solubility from a DMSO stock solution. [11]It measures the concentration at which a compound precipitates when its DMSO solution is introduced into an aqueous buffer, often reflecting a supersaturated state. [11][13] Causality & Trustworthiness: This protocol is designed for speed and automation. The use of a DMSO stock mimics workflows in high-throughput biological screening. [10]The result is "kinetic" because the system does not reach thermodynamic equilibrium; precipitation occurs from a supersaturated solution. This provides a rapid, albeit often overestimated, measure of a compound's solubility under assay-like conditions.

Diagram 3: Workflow for the Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of 3-Methoxycyclopentane-1-carboxylic acid in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Preparation: In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the test wells.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL for a 1:100 dilution) to the wells. Mix immediately and thoroughly.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours. [11]5. Detection: Measure the amount of precipitate formed in each well. This is commonly done using a nephelometer, which measures scattered light, or a plate reader measuring turbidity (absorbance). The concentration at which significant light scattering or absorbance appears is reported as the kinetic solubility.

Conclusion and Applications

The solubility profile of 3-Methoxycyclopentane-1-carboxylic acid is a composite of its distinct structural features. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa of approximately 4.8. The presence of both a nonpolar cyclopentane ring and polar methoxy and carboxylic acid groups suggests moderate solubility in a range of polar organic solvents. For drug development professionals, the low calculated LogP and the presence of hydrogen bonding groups are favorable characteristics. However, empirical determination via the shake-flask method is crucial for obtaining definitive data for formulation and preclinical development, while kinetic assays can provide rapid guidance during early-stage discovery. This guide provides the theoretical foundation and practical methodologies required to fully characterize this important property.

References

  • Vertex AI Search Result. (n.d.). Cyclopentanecarboxylic acid - Grokipedia.
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Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of 3-Methoxycyclopentane-1-carboxylic Acid Derivatives

Executive Summary & Strategic Analysis The 3-methoxycyclopentane-1-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for proline derivatives and a core structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-methoxycyclopentane-1-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for proline derivatives and a core structural motif in neuraminidase inhibitors (e.g., Peramivir analogs) and GPCR ligands.[1]

Synthesizing this scaffold presents two primary challenges:

  • Regioselectivity: Ensuring methylation occurs exclusively at the C3-hydroxyl without affecting the C1-carboxylate.[1]

  • Stereocontrol: Managing the cis (syn) and trans (anti) diastereomers, which exhibit distinct biological activities.[1]

This guide details a robust, scalable route starting from methyl 3-oxocyclopentane-1-carboxylate .[1] Unlike ring-closing metathesis or iodolactonization approaches, this linear sequence allows for early-stage stereodivergence and reliable scale-up.[1]

Synthetic Pathway Overview[1]

The recommended workflow follows a "Reduce-Methylate-Hydrolyze" strategy.[1] We prioritize Silver(I) Oxide (Ag₂O) mediated methylation over classic Williamson ether synthesis (NaH/MeI) to eliminate the risk of epimerization at the C1-position and


-elimination.[1]

Figure 1: General synthetic workflow for 3-methoxycyclopentane-1-carboxylic acid derivatives.

Critical Control Points (Expertise & Experience)

Stereochemical Management

The reduction of the C3-ketone is the stereodefining step.[1]

  • Sodium Borohydride (NaBH₄): Yields a thermodynamic mixture (typically ~1:1 to 6:4 trans:cis).[1] This is preferred if both isomers are required for SAR (Structure-Activity Relationship) studies.[1]

  • Bulky Hydrides (L-Selectride): Can be used to enhance selectivity for the cis isomer by attacking from the less hindered face, though this often requires lower temperatures (-78°C) and higher cost.[1]

The Methylation Dilemma
  • Risk: Using Sodium Hydride (NaH) to deprotonate the secondary alcohol often leads to

    
    -elimination (forming the cyclopentene byproduct) or epimerization at the 
    
    
    
    -carbon of the ester.[1]
  • Solution: The Purdie Methylation (Ag₂O/MeI) operates under neutral/mildly basic conditions.[1] The silver ion acts as a Lewis acid to activate the alkyl halide while the oxide acts as a mild base. This preserves the stereocenter integrity and the ester functionality.

Detailed Experimental Protocols

Protocol A: Reduction of Methyl 3-oxocyclopentane-1-carboxylate

Target: Generation of Methyl 3-hydroxycyclopentane-1-carboxylate

Reagents:

  • Methyl 3-oxocyclopentane-1-carboxylate (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (0.5 equiv)

  • Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve methyl 3-oxocyclopentane-1-carboxylate (10.0 g, 70.3 mmol) in anhydrous MeOH (100 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Addition: Add NaBH₄ (1.33 g, 35.2 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexane; Stain: KMnO₄).

  • Quench: Quench carefully with saturated NH₄Cl solution (20 mL).

  • Workup: Concentrate in vacuo to remove MeOH. Dilute residue with EtOAc (100 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Outcome: Colorless oil (mixture of cis and trans isomers). Yield typically >90%.[1][2]

Protocol B: Silver-Mediated O-Methylation (Purdie Conditions)

Target: Synthesis of Methyl 3-methoxycyclopentane-1-carboxylate[1]

Reagents:

  • Methyl 3-hydroxycyclopentane-1-carboxylate (1.0 equiv)[1]

  • Iodomethane (MeI) (5.0 equiv) Caution: Carcinogen/Neurotoxin[1]

  • Silver(I) Oxide (Ag₂O) (2.0 equiv)

  • Acetonitrile (ACN) or DMF (optional, reaction can be run neat in MeI excess)

Procedure:

  • Setup: In a foil-wrapped flask (light sensitive), suspend methyl 3-hydroxycyclopentane-1-carboxylate (5.0 g, 34.7 mmol) and Ag₂O (16.1 g, 69.4 mmol) in anhydrous ACN (50 mL).

  • Activation: Add Iodomethane (10.8 mL, 173 mmol).

  • Incubation: Seal the vessel and stir vigorously at 40°C for 24–48 hours. Note: Vigorous stirring is critical as Ag₂O is insoluble.[1]

  • Filtration: Filter the grey suspension through a pad of Celite to remove silver salts. Wash the pad with Et₂O.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes).

    • Separation Opportunity: The cis and trans methoxy esters often have distinct Rf values and can be separated at this stage.[1]

Protocol C: Saponification to Final Acid

Target: 3-Methoxycyclopentane-1-carboxylic acid[1]

Procedure:

  • Dissolve the ester (1.0 equiv) in THF:Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][3]

  • Dry and concentrate to yield the target acid.[1][3]

Analytical Validation & Data

Stereochemical Assignment (NMR)

Distinguishing cis (1,3-substituents on same side) from trans requires analysis of coupling constants (


) and NOE signals.[1]
Signalcis-Isomer (1,3-diaxial-like)trans-Isomer (1,3-diequatorial-like)Mechanistic Note
H1 (Acid

-H)

2.85 (m)

2.65 (m)
Cis isomer often shows downfield shift due to deshielding.[1]
H3 (Methoxy

-H)

3.90 (m)

3.75 (m)

C-OMe
~56.5 ppm~57.2 ppm
NOESY Correlation Strong H1

H3
Weak/No H1

H3
Definitive proof of stereochemistry.[1]
Mass Spectrometry[1]
  • GC-MS (EI): Molecular ion (

    
    ) is often weak.[1] Look for fragment 
    
    
    
    or
    
    
    .[1]
  • Calculated MW: 144.17 g/mol .[1][4]

Troubleshooting & Optimization

Figure 2: Troubleshooting decision tree for the critical methylation step.

Common Pitfalls:

  • Incomplete Methylation: Secondary alcohols on cyclopentane rings are sterically hindered.[1] If conversion stalls, add a second portion of Ag₂O and MeI.

  • Separation Issues: If cis/trans isomers co-elute on silica, consider converting the acid to a diastereomeric salt (e.g., using (R)-methylbenzylamine) for recrystallization, or use chiral HPLC.[1]

References

  • PubChem. 3-Methoxycyclopentane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Organic Syntheses. 4-Iodoveratrole (Purdie Methylation Protocol).[1] Org.[1][5][6] Synth. 1953, 33, 41. (Demonstrates Ag2O methodology). [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-3-Alkyl...carboxylic Acids. (Detailed NMR assignment logic for cyclic acids). [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 3-Methoxycyclopentane-1-carboxylic Acid in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Cyclopentane Scaffold as a Privileged Motif in Drug Design The cyclopentane ring, a fundamental carbocycle, has emerged as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Cyclopentane Scaffold as a Privileged Motif in Drug Design

The cyclopentane ring, a fundamental carbocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Unlike aromatic rings, the saturated cyclopentane core offers a three-dimensional architecture that can access binding pockets less amenable to flat moieties. The introduction of a carboxylic acid functional group provides a critical anchor for hydrogen bonding and salt bridge formation, common interactions in drug-receptor binding.

The subject of these notes, 3-Methoxycyclopentane-1-carboxylic acid , represents a strategic evolution of this scaffold. The methoxy group at the 3-position introduces a polar, hydrogen bond acceptor and can influence the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability. This guide will provide an in-depth exploration of the application of this and closely related scaffolds in key therapeutic areas, complete with detailed synthetic protocols and an analysis of the structure-activity relationships that underscore its utility.

II. Application in Antiviral Drug Discovery: Carbocyclic Nucleoside Analogues

A significant application of the cyclopentane scaffold is in the synthesis of carbocyclic nucleoside analogues, a cornerstone of antiviral therapy.[1] In these molecules, the cyclopentane ring serves as a bioisostere of the ribose sugar found in natural nucleosides. This substitution of the furanose oxygen with a methylene group confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common mechanism of viral resistance.

Rationale for the 3-Substituted Cyclopentane Scaffold:

The 3-position of the cyclopentane ring corresponds to the 2'-position of the natural ribose sugar. Strategic substitution at this position can influence the binding affinity of the nucleoside analogue to viral polymerases or reverse transcriptases. While many successful carbocyclic nucleosides feature a 3'-hydroxyl group, the exploration of other substituents, such as a methoxy group, can modulate the molecule's polarity and its interaction with the enzyme's active site.

Workflow for the Synthesis of Carbocyclic Nucleoside Analogues:

G A 3-Methoxycyclopentane-1-carboxylic acid B Amide Coupling with Nucleobase A->B EDC, HOBt C Reduction of Carboxylic Acid B->C BH3-THF D Activation and Glycosylation C->D Mesylation E Final Carbocyclic Nucleoside Analogue D->E Purine/Pyrimidine Base

Caption: General workflow for synthesizing a carbocyclic nucleoside analogue.

Protocol: Synthesis of a 3-Methoxycyclopentane-Amide Derivative

This protocol details a general amide coupling procedure, a key step in synthesizing more complex antiviral precursors.

Materials:

  • 3-Methoxycyclopentane-1-carboxylic acid

  • Amine of choice (e.g., a protected nucleobase amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 3-Methoxycyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

III. Application in Pain Management: NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[2] Small molecule inhibitors of this channel have shown promise as potent analgesics. Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as a promising class of NaV1.7 inhibitors.

Rationale for the Cyclopentane Carboxylic Acid Scaffold:

In this context, the cyclopentane ring acts as a rigid scaffold to correctly position the key pharmacophoric elements for interaction with the NaV1.7 channel. The carboxylic acid is crucial for binding, likely forming a salt bridge with a basic residue in the channel's pore. The substitution at the 3-position can be varied to optimize potency, selectivity, and pharmacokinetic properties. A methoxy group, for instance, can enhance solubility and modulate lipophilicity.

Structure-Activity Relationship (SAR) Insights:
  • Carboxylic Acid: Essential for activity.

  • Cyclopentane Ring: Provides the optimal geometry for presenting substituents.

  • 3-Position Substituent: Influences potency and metabolic stability. Alkoxy groups like methoxy are often explored to improve physicochemical properties.

Biological Data for Representative Cyclopentane Carboxylic Acid NaV1.7 Inhibitors:
Compound ID3-Position SubstituentNaV1.7 IC50 (nM)NaV1.5 IC50 (nM)
31 Varied SubstituentsPotent InhibitionHigh Selectivity

Data adapted from a study on novel cyclopentane carboxylic acid NaV1.7 inhibitors.[2] Specific data for the 3-methoxy analog was not detailed in the abstract, but the class of compounds showed high potency and selectivity.

IV. Application as Bioisosteres: Thromboxane A2 Receptor Antagonists

The carboxylic acid functional group, while often crucial for biological activity, can sometimes lead to poor pharmacokinetic properties. Bioisosteric replacement is a common strategy in medicinal chemistry to address this challenge. The cyclopentane-1,3-dione moiety has been successfully employed as a bioisostere for the carboxylic acid group in the design of potent thromboxane A2 (TP) receptor antagonists.[3]

Rationale for the Cyclopentane-1,3-dione Bioisostere:

The cyclopentane-1,3-dione system has a pKa in the range of carboxylic acids, allowing it to exist in its anionic enolate form at physiological pH and mimic the charge-charge interactions of a carboxylate. The dione also offers opportunities for further substitution to fine-tune the molecule's properties. While not a direct application of 3-methoxycyclopentane-1-carboxylic acid, this exemplifies the versatility of the cyclopentane scaffold in medicinal chemistry.

Illustrative Workflow:

G A Carboxylic Acid-Containing Lead Compound B Bioisosteric Replacement with Cyclopentane-1,3-dione A->B Design C Synthesis of Analog Library B->C Synthesis D Biological Evaluation (e.g., TP Receptor Binding) C->D Screening E Optimized Lead Compound D->E SAR

Caption: Workflow for bioisosteric replacement with a cyclopentane-1,3-dione.

V. Conclusion

3-Methoxycyclopentane-1-carboxylic acid and its structural analogs represent a versatile and valuable scaffold in medicinal chemistry. Its application spans multiple therapeutic areas, from antiviral and anti-influenza agents to novel analgesics. The ability to stereoselectively functionalize the cyclopentane ring allows for the precise tuning of a molecule's properties to achieve high potency and selectivity for its biological target. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.

VI. References

  • Babu, Y. S., et al. (2001). Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. Journal of Medicinal Chemistry, 44(25), 4465-4478.[4]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.[2]

  • Jagtap, P. R., et al. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry, 20(33), 10469-10477.[5]

  • Heo, Y. J., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Molecules, 23(8), 2029.[6]

  • OUCI. (n.d.). Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. Retrieved from [Link][7]

  • Penning, T. D., et al. (2011). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane A2 receptor antagonists. Journal of Medicinal Chemistry, 54(19), 6523-6533.[3]

Sources

Method

The Strategic Utility of 3-Methoxycyclopentane-1-carboxylic Acid in Modern Organic Synthesis

For Immediate Release In the landscape of contemporary drug discovery and organic synthesis, the demand for novel, three-dimensional building blocks is insatiable. Researchers and process chemists continually seek scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery and organic synthesis, the demand for novel, three-dimensional building blocks is insatiable. Researchers and process chemists continually seek scaffolds that can confer advantageous physicochemical properties and unique structural motifs to target molecules. Among these, 3-methoxycyclopentane-1-carboxylic acid has emerged as a versatile and strategically important building block. Its inherent chirality, constrained cyclopentane core, and orthogonally functionalized methoxy and carboxylic acid groups provide a powerful platform for the synthesis of complex molecular architectures, particularly in the development of antiviral and kinase inhibitors.

This application note provides a comprehensive overview of the utility of 3-methoxycyclopentane-1-carboxylic acid, detailing its application in the synthesis of key pharmaceutical intermediates and offering detailed protocols for its derivatization.

The Cyclopentane Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclopentane ring is a prevalent feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets. Unlike flat aromatic systems, the three-dimensional nature of the cyclopentane scaffold can lead to improved solubility, metabolic stability, and cell permeability, all critical parameters in drug design.

The strategic introduction of a methoxy group at the 3-position of the cyclopentanecarboxylic acid framework serves multiple purposes. It introduces a polar contact point and a hydrogen bond acceptor, which can be crucial for target engagement. Furthermore, the methoxy group can influence the conformation of the cyclopentane ring and provide a handle for further synthetic elaboration.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of cyclopentane-based building blocks lies in the development of Janus kinase (JAK) inhibitors, a class of drugs that has shown remarkable efficacy in the treatment of autoimmune diseases and myeloproliferative neoplasms. For instance, the core of several JAK inhibitors features a pyrrolopyrimidine scaffold connected to a functionalized cyclopentane moiety.

While specific examples directly utilizing 3-methoxycyclopentane-1-carboxylic acid in the synthesis of marketed JAK inhibitors are not extensively documented in publicly available literature, its structural similarity to key intermediates used in their synthesis is noteworthy. For example, the synthesis of the JAK inhibitor Ruxolitinib involves a key cyclopentyl-acetonitrile fragment which is ultimately coupled to the core heterocycle.[2] The 3-methoxycyclopentane-1-carboxylic acid scaffold provides a readily available starting material that can be elaborated into analogous, and potentially novel, cyclopentyl fragments for next-generation JAK inhibitors.[3][4]

The general synthetic strategy involves the coupling of the carboxylic acid with the core amine of the pyrrolopyrimidine heterocycle via standard amide bond formation, followed by further functional group transformations.

G cluster_0 Synthesis of a JAK Inhibitor Precursor start 3-Methoxycyclopentane-1-carboxylic acid process1 Amide Coupling (e.g., HATU, DIPEA) start->process1 reagent1 Pyrrolopyrimidine Amine Core reagent1->process1 product1 Cyclopentyl-amide Intermediate process1->product1 process2 Further Elaboration (e.g., Reduction, Cyclization) product1->process2 product2 Advanced JAK Inhibitor Intermediate process2->product2 G cluster_1 Pathway to HCV Protease Inhibitor Scaffolds start_hcv 3-Methoxycyclopentane-1-carboxylic acid step1_hcv Functional Group Transformation start_hcv->step1_hcv intermediate_hcv Substituted Cyclopentane Intermediate step1_hcv->intermediate_hcv step2_hcv Coupling to Peptidomimetic Backbone intermediate_hcv->step2_hcv product_hcv HCV NS3 Protease Inhibitor Candidate step2_hcv->product_hcv

Figure 2: Conceptual pathway for developing HCV inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-methoxycyclopentane-1-carboxylic acid, a critical first step in its utilization as a building block.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard and reliable method for the coupling of 3-methoxycyclopentane-1-carboxylic acid with a primary or secondary amine using HATU as the coupling agent. [5][6][7] Materials:

  • 3-Methoxycyclopentane-1-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of 3-methoxycyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Self-Validation:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization, which is crucial when working with chiral building blocks. [7]* DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

  • The reaction is monitored by TLC or LC-MS to ensure complete consumption of the starting material and to minimize the formation of side products. The workup with sodium bicarbonate removes any unreacted carboxylic acid and acidic byproducts.

ParameterValue/ConditionRationale
Solvent Anhydrous DMFExcellent solvent for both reactants and reagents, high boiling point allows for heating if necessary.
Base DIPEASterically hindered, non-nucleophilic base that does not compete with the amine nucleophile.
Coupling Reagent HATUHigh coupling efficiency, minimizes side reactions and racemization.
Stoichiometry Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)Slight excess of amine and coupling reagent ensures complete conversion of the carboxylic acid. Excess base drives the reaction to completion.
Temperature Room TemperatureSufficient for most amide couplings with activated esters.
Workup Aqueous bicarbonate washRemoves acidic impurities and unreacted starting materials.
Protocol 2: Esterification of 3-Methoxycyclopentane-1-carboxylic Acid

This protocol details the conversion of the carboxylic acid to its methyl ester, a common transformation to protect the acid or to modify its reactivity.

Materials:

  • 3-Methoxycyclopentane-1-carboxylic acid

  • Anhydrous Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3-methoxycyclopentane-1-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl ester by distillation or column chromatography if necessary.

Causality and Self-Validation:

  • Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.

  • Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Refluxing the reaction mixture drives the equilibrium towards the formation of the ester by removing the water that is formed as a byproduct.

  • Neutralization with sodium bicarbonate is a critical step to quench the acid catalyst and prevent any potential hydrolysis of the ester during workup.

Conclusion

3-Methoxycyclopentane-1-carboxylic acid is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a three-dimensional cyclopentane core, a methoxy functional group, and a carboxylic acid handle provides a robust platform for the construction of complex and biologically active molecules. The protocols provided herein offer reliable methods for the derivatization of this building block, enabling its seamless integration into diverse synthetic strategies targeting novel therapeutics.

References

  • Celgene Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • PubChem. (n.d.). 3-Methoxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Incyte Corporation. (2009). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Marican, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3329. [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6671-6673. [Link]

  • Bäck, M., et al. (2007). Novel potent macrocyclic inhibitors of the hepatitis C virus NS3 protease: use of cyclopentane and cyclopentene P2-motifs. Bioorganic & Medicinal Chemistry, 15(22), 7184-7202. [Link]

  • Vale, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3427-3430. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. [Link]

  • Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 19, 2026, from [Link]

  • Sanofi-Aventis. (2009). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

Sources

Application

Experimental protocol for the synthesis of 3-Methoxycyclopentane-1-carboxylic acid

Executive Summary This application note details a robust, four-step experimental protocol for the synthesis of 3-methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3). Unlike generic procedures, this guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step experimental protocol for the synthesis of 3-methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3). Unlike generic procedures, this guide addresses the specific regiochemical and chemoselective challenges associated with functionalizing the cyclopentane ring.

The synthesis is designed for drug discovery workflows requiring gram-scale quantities of this core scaffold. The route utilizes a "Protect-Reduce-Alkylate-Deprotect" strategy to ensure high fidelity of the ether linkage while preserving the carboxylic acid functionality.

Key Technical Advantages:

  • Chemoselectivity: Prior esterification prevents side-reactions during the hydride reduction step.

  • Scalability: Avoids chromatographic purification in early steps, utilizing distillation and crystallization where possible.

  • Stereochemical Insight: Addresses the formation of cis/trans diastereomers during the ketone reduction.

Synthetic Pathway & Logic

The synthesis begins with commercially available 3-oxocyclopentanecarboxylic acid . Direct methylation of the hydroxyl group (post-reduction) is difficult in the presence of a free carboxylic acid; therefore, a methyl ester protection strategy is employed.

Reaction Workflow (Graphviz Visualization)

SynthesisRoute Start 3-Oxocyclopentane- carboxylic acid Step1 Step 1: Esterification (Methyl Ester Formation) Start->Step1 MeOH, H2SO4 (cat) Inter1 Methyl 3-oxocyclopentane- carboxylate Step1->Inter1 Step2 Step 2: Reduction (Ketone to Alcohol) Inter1->Step2 NaBH4, MeOH, 0°C Inter2 Methyl 3-hydroxycyclopentane- carboxylate Step2->Inter2 Step3 Step 3: O-Alkylation (Williamson Ether Synthesis) Inter2->Step3 NaH, MeI, THF Inter3 Methyl 3-methoxycyclopentane- carboxylate Step3->Inter3 Step4 Step 4: Hydrolysis (Saponification) Inter3->Step4 LiOH, THF/H2O Final TARGET: 3-Methoxycyclopentane- 1-carboxylic acid Step4->Final

Figure 1: Four-step synthetic pathway designed to maximize yield and purity.

Experimental Protocols

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent interference during the reduction and alkylation steps.

  • Reagents: 3-Oxocyclopentanecarboxylic acid (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 equiv).

  • Procedure:

    • Dissolve 10.0 g (78 mmol) of 3-oxocyclopentanecarboxylic acid in 100 mL of anhydrous methanol.

    • Add 0.5 mL of conc. H₂SO₄ dropwise.[1]

    • Reflux the mixture for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Stain: KMnO₄). The acid spot (baseline) should disappear.

    • Concentrate methanol in vacuo.

    • Redissolve residue in Et₂O (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid, then Brine (50 mL).

    • Dry over MgSO₄ and concentrate.

  • Expected Yield: 9.5 g (85%) of pale yellow oil.

  • Validation: ¹H NMR (CDCl₃) shows methyl singlet at ~3.7 ppm.[2]

Step 2: Diastereoselective Reduction

Objective: Reduce the ketone to a secondary alcohol.

  • Mechanism: Nucleophilic attack of hydride on the ketone. Note that this step generates a mixture of cis and trans isomers (typically 3:1 favoring cis due to hydride attack from the less hindered face).

  • Reagents: Methyl 3-oxocyclopentanecarboxylate (1.0 equiv), NaBH₄ (0.5 equiv), Methanol.

  • Procedure:

    • Dissolve 9.5 g (67 mmol) of the keto-ester in 100 mL MeOH. Cool to 0°C.[1][3][4]

    • Add NaBH₄ (1.27 g, 33.5 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench with sat. NH₄Cl solution (20 mL).

    • Extract with EtOAc (3 x 50 mL). Dry organic phase over Na₂SO₄.[1][4]

    • Concentrate to yield the crude alcohol.

  • Purification: Flash chromatography (Silica, 30-50% EtOAc in Hexanes) is recommended here if separation of diastereomers is required. For the racemic/mixed target, proceed to Step 3.

  • Expected Yield: 8.7 g (90%).

Step 3: O-Methylation (Williamson Ether Synthesis)

Objective: Install the methoxy group.

  • Critical Control Point: Temperature control is vital to prevent elimination of the alcohol to form the alkene (cyclopentene derivative).

  • Reagents: Methyl 3-hydroxycyclopentanecarboxylate (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Iodomethane (MeI, 1.5 equiv), anhydrous THF.

  • Procedure:

    • In a flame-dried flask under N₂, suspend NaH (3.2 g, 80 mmol) in 80 mL anhydrous THF. Cool to 0°C.[1][3][4]

    • Add the alcohol (8.7 g, 60 mmol) dissolved in 20 mL THF dropwise. Stir for 30 min at 0°C (deprotonation).

    • Add MeI (5.6 mL, 90 mmol) dropwise.

    • Allow to warm to RT and stir overnight (12-16h).

    • Quench: Carefully add water dropwise at 0°C.

    • Extract with Et₂O, wash with water and brine.

  • Safety Note: MeI is a potent alkylating agent and suspected carcinogen. Use in a fume hood.

  • Expected Yield: 7.5 g (79%).

Step 4: Ester Hydrolysis

Objective: Reveal the final carboxylic acid.

  • Reagents: Methyl 3-methoxycyclopentanecarboxylate, LiOH·H₂O (2.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve the methylated ester (7.5 g, 47 mmol) in 60 mL THF and 20 mL water.

    • Add LiOH·H₂O (3.9 g, 94 mmol). Stir at RT for 4 hours.

    • Concentrate THF in vacuo.

    • Acidification: Cool aqueous residue to 0°C and acidify to pH 2 with 1M HCl.

    • Extract with EtOAc (3 x 50 mL).

    • Dry (Na₂SO₄) and concentrate to afford the final acid.

  • Final Appearance: Clear to pale yellow viscous oil (may solidify upon standing depending on isomeric ratio).

Data Summary & Validation

Quantitative Metrics
ParameterValue / Observation
Overall Yield ~60% (over 4 steps)
Physical State Viscous Oil / Low melting solid
Boiling Point Predicted: ~260°C (760 mmHg)
Molecular Weight 144.17 g/mol
TLC Detection KMnO₄ (Strong oxidation), Iodine Chamber
Spectroscopic Validation (Diagnostic Signals)

To confirm the structure, look for these specific ¹H NMR signals (CDCl₃, 400 MHz):

  • Methoxy Group: A sharp singlet at δ 3.30 – 3.35 ppm (3H). This confirms the success of Step 3.

  • Methine (H-C-O): A multiplet at δ 3.8 – 4.0 ppm (1H).

  • Carboxylic Acid: A broad singlet at δ 10.0 – 12.0 ppm (1H, exchangeable with D₂O).

  • Absence of Methyl Ester: Disappearance of the singlet at δ 3.7 ppm (from Step 1/2/3) confirms successful hydrolysis in Step 4.

References

  • Preparation of Methyl 3-oxocyclopentanecarboxylate

    • Source: PrepChem.
    • URL:[Link]

  • General Williamson Ether Synthesis Protocol

    • Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
    • URL:[Link]

  • Stereoselective Reduction of Cyclic Ketones

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Target Compound Properties (PubChem)

    • Source: National Library of Medicine. "3-Methoxycyclopentane-1-carboxylic acid (CID 22342541)."[5]

    • URL:[Link]

Sources

Method

Application Note: Chiral Separation of 3-Methoxycyclopentane-1-carboxylic Acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the enantioseparation of 3-Methoxycyclopentane-1-carboxylic acid . Introduction & Molecule Profile[1] 3-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the enantioseparation of 3-Methoxycyclopentane-1-carboxylic acid .

Introduction & Molecule Profile[1]

3-Methoxycyclopentane-1-carboxylic acid is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it possesses two chiral centers (C1 and C3), theoretically yielding four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

The separation challenge is threefold:

  • Acidic Nature: The carboxylic acid moiety (

    
    ) requires strict pH control to prevent ionization-induced peak broadening.
    
  • Weak UV Absorbance: Lacking an aromatic system, the molecule exhibits negligible absorbance at standard wavelengths (254 nm), necessitating Low-UV (200–210 nm), ELSD, or MS detection.

  • Stereochemical Complexity: Separating diastereomers (cis vs. trans) is generally achievable on achiral phases, but resolving the enantiomers (e.g.,

    
     vs. 
    
    
    
    ) requires a high-selectivity Chiral Stationary Phase (CSP).
Target Analyte Data
PropertyDescription
Structure Cyclopentane ring, C1-COOH, C3-OMe
Chromophores Carbonyl (weak,

nm)
Solubility Soluble in Alcohols, Acetonitrile, DCM; limited in Hexane
pKa ~4.5 (Carboxylic Acid)
Critical Requirement Acidic Mobile Phase Additive (0.1% TFA/FA)

Method Development Strategy

The following workflow outlines the decision matrix for selecting the optimal separation mode.

MethodDevelopment Start Start: 3-Methoxycyclopentane-1-carboxylic Acid CheckUV Check Detection Capability (Is Low-UV/ELSD/MS available?) Start->CheckUV Derivatize Derivatization Required (e.g., Phenacyl bromide) CheckUV->Derivatize No Screening Primary Screening Immobilized CSPs (IG, IC, IA) CheckUV->Screening Yes (UV 210nm / ELSD) Derivatize->Screening ModeSelect Select Mode Screening->ModeSelect SFC SFC Mode (Preferred) CO2 + MeOH/TFA ModeSelect->SFC High Throughput NPH Normal Phase Hexane/EtOH/TFA ModeSelect->NPH Scale-up Ease RPH Reversed Phase Water/ACN/H3PO4 ModeSelect->RPH LC-MS Compat. Optimize Optimization (Resolution > 1.5) SFC->Optimize NPH->Optimize RPH->Optimize

Figure 1: Decision matrix for method development focusing on detection limits and solvent compatibility.

Protocol 1: Initial Screening (The "Scouting" Phase)

This protocol utilizes Immobilized Polysaccharide CSPs (Chiralpak IG/IC) due to their robustness and broad selectivity for polar, acidic molecules.

Equipment & Materials[2][3][4][5][6][7][8][9]
  • System: UHPLC or SFC equipped with PDA (set to 210 nm) and/or ELSD/MS.

  • Columns (3µm, 4.6 x 150 mm):

    • CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Top Recommendation for ethers/acids.

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – Classic coated phase.

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA) or Formic Acid (FA). Crucial: Never run this molecule without acid.

Screening Conditions (SFC & Normal Phase)
ParameterNormal Phase (NP)Supercritical Fluid (SFC)
Mobile Phase A n-Hexane (with 0.1% TFA)CO2 (100%)
Mobile Phase B Ethanol or IPA (with 0.1% TFA)Methanol (with 0.2% TFA)
Gradient Isocratic 90:10 (A:B)Gradient 5% to 40% B in 5 min
Flow Rate 1.0 mL/min3.0 mL/min
Temp 25°C40°C
Back Pressure N/A120–150 bar

Expert Insight:

  • Why TFA? The carboxylic acid group will dissociate (ionize) in neutral solvents, leading to peak tailing and loss of chiral recognition. TFA suppresses this ionization (

    
    ), ensuring the molecule interacts with the CSP in its neutral, protonated form.
    
  • Why IG/IC? These columns have "electron-withdrawing" substituents (chloro- groups) on the polysaccharide backbone. This often provides better resolution for acidic analytes compared to the electron-donating methyl groups of AD/OD columns.

Protocol 2: Optimized Separation (Gold Standard)

Based on typical behavior of aliphatic carboxylic acids, the CHIRALPAK IG column under SFC conditions offers the highest resolution and speed.

Optimized SFC Method
  • Column: CHIRALPAK® IG (4.6 x 100 mm, 3 µm)

  • Mobile Phase:

    
     / Methanol + 0.2% TFA (85:15 v/v)
    
  • Flow Rate: 4.0 mL/min

  • Temperature: 35°C

  • Back Pressure (BPR): 150 bar

  • Detection: UV @ 210 nm (Reference 360 nm)

Expected Performance
  • Retention Times: Enantiomer 1 (~2.5 min), Enantiomer 2 (~3.2 min).

  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  < 1.2 (Due to TFA usage).
    
Alternative: Reversed-Phase (LC-MS Compatible)

If MS detection is required (e.g., for PK studies), use this method:

  • Column: CHIRALPAK® IG-3 or IC-3

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (60:40 Isocratic).

  • Flow Rate: 0.5 mL/min.

  • Note: Resolution is typically lower in RP than NP/SFC for this class of molecules.

Protocol 3: Preparative Scale-Up

For isolating grams of material for clinical trials or further synthesis.

Solubility Check

Dissolve the racemate in the mobile phase modifier (e.g., MeOH or EtOH).

  • Target: >50 mg/mL solubility.

  • Issue: If solubility is low in Hexane (NP), switch to SFC (uses MeOH) or "Polar Organic Mode" (100% Acetonitrile/MeOH mix).

Loading Study (Thermodynamic Overload)
  • Prepare a 50 mg/mL stock solution in MeOH.

  • Inject increasing volumes (10 µL

    
     500 µL) onto an analytical column to determine the "touching band" limit.
    
  • Scale up to a 20mm or 30mm ID column using the factor:

    
    
    
Recovery
  • Evaporation: Since the mobile phase contains TFA, the isolated fraction will contain trace acid.

  • Neutralization: Co-evaporate with toluene or perform a mild bicarbonate wash (if stability permits) to remove residual TFA, or simply dry under high vacuum if the acid form is stable.

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Peaks Visible Detection wavelength too high.Switch UV to 205–210 nm . Use RI or ELSD.
Broad/Tailing Peaks Silanol interaction or Ionization.Increase TFA to 0.2%. Ensure column history is clean (no basic additives previously used).
Split Peaks Diastereomer separation.You are likely seeing cis and trans isomers. Optimize gradient to separate all 4, or purify the diastereomer first on silica.
Baseline Drift TFA absorption in UV.Use high-quality "Spectroscopy Grade" TFA. Use a reference wavelength (e.g., 360 nm) to subtract drift.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IG, IC, IA. Daicel Corporation. Link

  • Sielc Technologies. (2018). Separation of Cyclopentane carboxylic acid on Newcrom R1. Link

  • Phenomenex. (2022).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • PubChem. (2025). 3-Methoxycyclopentane-1-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Matarashvili, I., et al. (2025).[3] HPLC Separation of Enantiomers of Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns. Journal of Chromatography A. Link

Sources

Application

Application Note: Derivatization and GC-MS Analysis of 3-Methoxycyclopentane-1-carboxylic Acid

Executive Summary The analysis of 3-methoxycyclopentane-1-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to the polarity of the carboxylic acid moiety and the potential f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-methoxycyclopentane-1-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to the polarity of the carboxylic acid moiety and the potential for stereochemical isomerism (cis/trans). Direct injection of this analyte often results in peak tailing, irreversible adsorption, and poor sensitivity.

This guide details two robust derivatization protocols to render the molecule volatile and thermally stable:

  • Silylation (TMS Derivatization): The primary, high-throughput method yielding trimethylsilyl esters.

  • Methylation (BF3-Methanol): A secondary, highly stable method yielding methyl esters, ideal for confirmatory analysis.

Chemical Analysis & Strategy

The Analyte
  • Target: 3-Methoxycyclopentane-1-carboxylic acid

  • Formula: C₇H₁₂O₃

  • MW: 144.17 g/mol

  • Key Features:

    • Carboxyl Group (-COOH): Primary source of polarity; requires blocking.

    • Methoxy Group (-OCH₃): Ether linkage; generally stable but contributes to polarity.

    • Cyclopentane Ring: Creates geometric isomerism. The 1,3-substitution pattern results in cis and trans diastereomers, which have distinct physical properties and retention times.

Derivatization Logic

The goal is to replace the acidic proton on the carboxyl group.

  • Strategy A (Silylation): Uses BSTFA + 1% TMCS . This replaces the active proton with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[1][2]

    • Pros: Fast (<30 min), mild conditions, excellent mass spectral tags (m/z 73).

    • Cons: Moisture sensitive.[2][3][4]

  • Strategy B (Methylation): Uses BF₃-Methanol .[3][5] This converts the acid to a methyl ester [-COOCH₃].[3]

    • Pros: Extremely stable derivative, ideal for long autosampler queues.

    • Cons: Requires higher heat/reflux; requires extraction step.

Protocol A: Silylation (Primary Method)

This is the industry-standard approach for profiling organic acids due to its speed and "shoot-and-dilute" simplicity.

Reagents & Materials
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

    • Role: BSTFA is the silyl donor; TMCS acts as a catalyst to drive the reaction for sterically hindered groups.[1][3][4]

  • Solvent: Anhydrous Pyridine (99.8%).

    • Role: Acts as an acid scavenger and facilitates the reaction.

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1–5 mg of 3-methoxycyclopentane-1-carboxylic acid into a clean GC vial.

    • Critical: If the sample is aqueous, it must be evaporated to complete dryness (SpeedVac or N₂ stream). Water kills the reagent.

  • Solubilization:

    • Add 50 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap immediately and vortex for 10 seconds.

  • Reaction:

    • Incubate at 60°C for 30 minutes in a heating block.

    • Note: While silylation of simple acids can occur at room temperature, heating ensures the reaction overcomes any steric hindrance from the cyclopentane ring conformation.

  • Final Prep:

    • Cool to room temperature.[3][6]

    • (Optional) Dilute with 200 µL anhydrous hexane if peak signals are predicted to saturate the detector.

    • Inject directly.[2]

Visual Workflow (DOT Diagram)

SilylationWorkflow cluster_0 Moisture Control Critical Sample Dry Sample (1-5 mg) Solvent Add 50µL Pyridine Sample->Solvent Reagent Add 100µL BSTFA + 1% TMCS Solvent->Reagent Heat Incubate 60°C, 30 min Reagent->Heat Inject GC-MS Injection Heat->Inject

Caption: Figure 1. Single-phase silylation workflow. Moisture exclusion is the critical control point.

Protocol B: Methylation (Confirmatory Method)

Use this method if the TMS derivative shows instability or if you require a derivative that can be stored for weeks.

Reagents[2][3][4][6][7]
  • Reagent: Boron Trifluoride (BF₃) in Methanol (10-14%).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Quenching Agent: Saturated NaCl solution.

Step-by-Step Workflow
  • Reaction:

    • Dissolve 5 mg sample in 500 µL BF₃-Methanol in a screw-cap vial.

    • Heat at 60°C for 15 minutes .

  • Quenching & Extraction:

    • Cool the vial.[5]

    • Add 500 µL Saturated NaCl (aq) to quench the BF₃.

    • Add 500 µL Hexane.

  • Phase Separation:

    • Vortex vigorously for 30 seconds.

    • Allow layers to separate (or centrifuge at 2000 rpm for 2 min).

    • The top layer (Hexane) contains the methyl ester derivative.

  • Transfer:

    • Pipette the top hexane layer into a fresh vial containing a small amount of anhydrous Na₂SO₄ (to remove trace water).

    • Transfer dry hexane to an autosampler vial for injection.

GC-MS Method Parameters

These parameters are optimized for an Agilent 7890/5977 system but are transferable to Shimadzu or Thermo platforms using a standard "5-type" column.

Chromatographic Conditions
ParameterSettingRationale
Column DB-5MS (or equivalent) 30m × 0.25mm × 0.25µmStandard non-polar phase separates isomers based on boiling point.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection 1 µL, Split 10:1Prevents column overload; adjust split ratio based on concentration.
Oven Program 60°C (hold 1 min) → 15°C/min → 300°C (hold 5 min)Slow ramp allows separation of cis/trans isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV[7]

  • Scan Range: m/z 40–400

  • Solvent Delay: 3.5 minutes (to skip Pyridine/BSTFA peaks)

Data Analysis & Interpretation

Identification of the TMS Derivative

The silylated product is Trimethylsilyl 3-methoxycyclopentanecarboxylate .

  • Molecular Weight: 216.35 g/mol (Parent Acid 144 + TMS 72).

  • Key Diagnostic Ions:

    • m/z 201 [M-15]⁺: Loss of a methyl group from the TMS moiety. Often the base peak or very intense.

    • m/z 73 [Si(CH₃)₃]⁺: The ubiquitous trimethylsilyl fragment.

    • m/z 75: Rearrangement ion characteristic of alkoxy-silanes.

    • m/z 129: Loss of the methoxy group side chain (complex cleavage).

Stereoisomer Separation

On a DB-5MS column, you will likely observe two distinct peaks with identical mass spectra.

  • Mechanism: The cis and trans isomers have slightly different boiling points and interaction strengths with the stationary phase.

  • Elution Order: typically, the isomer with the more compact 3D structure (often cis in 1,3-systems due to "envelope" conformation) elutes earlier, but this must be confirmed with standards if absolute assignment is required.

  • Reporting: If standards are unavailable, report as "Isomer 1" and "Isomer 2" with their relative integration areas.

Reaction Mechanism Diagram

Caption: Figure 2. Silylation mechanism.[1][2][3][4][8] The carboxylic proton is replaced by the TMS group, increasing volatility.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low/No Signal Moisture in sample/solvent.Ensure sample is bone-dry. Use fresh ampoule of BSTFA.
Peak Tailing Active sites in liner or column.Replace inlet liner with deactivated wool liner. Trim column.
"Ghost" Peaks Septum bleed or reagent contamination.Use high-temp septa. Run a blank (Pyridine + Reagent only).
Incomplete Reaction Steric hindrance.[3][4][6]Increase reaction time to 60 min or temp to 70°C.

References

  • BenchChem. (2025).[1] Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA. Link

  • Sigma-Aldrich. (n.d.). BSTFA Product Information and Protocol. Link

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Supelco/Sigma-Aldrich Technical Bulletin 909A. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). Link

  • California Institute of Technology. Preparation of TMS Derivatives for GC/MS Protocol. Link

Sources

Method

Large-scale synthesis of 3-Methoxycyclopentane-1-carboxylic acid

An Application Note and Protocol for the Large-Scale Synthesis of 3-Methoxycyclopentane-1-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 3-Methoxycyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 3-Methoxycyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the absence of a standardized industrial-scale protocol in publicly available literature, this application note proposes a robust and scalable two-step synthetic route starting from the commercially available methyl 3-hydroxycyclopentane-1-carboxylate. The protocol details a Williamson ether synthesis for the methylation of the secondary alcohol, followed by a saponification reaction to yield the target carboxylic acid. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen procedures, ensuring technical accuracy and practical applicability for researchers and process chemists.

Introduction

3-Methoxycyclopentane-1-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its stereochemistry and functional groups make it an attractive scaffold for the development of novel therapeutics. The demand for this compound in the pharmaceutical industry necessitates a reliable and scalable synthetic process. This document outlines a proposed large-scale synthesis that is both cost-effective and amenable to industrial production environments.

Proposed Synthetic Route

The proposed synthesis commences with the readily available and cost-effective starting material, methyl 3-hydroxycyclopentane-1-carboxylate. The synthesis is designed in two main stages:

  • Etherification: Introduction of the methoxy group via a Williamson ether synthesis.

  • Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.

This route is advantageous for large-scale production due to the use of common and relatively inexpensive reagents, as well as straightforward reaction conditions and purification procedures.

Synthetic_Workflow Methyl_3-hydroxycyclopentane-1-carboxylate Methyl 3-hydroxycyclopentane-1-carboxylate Methyl_3-methoxycyclopentane-1-carboxylate Methyl 3-methoxycyclopentane-1-carboxylate Methyl_3-hydroxycyclopentane-1-carboxylate->Methyl_3-methoxycyclopentane-1-carboxylate  Step 1: Williamson Ether Synthesis NaH, CH3I, THF 3-Methoxycyclopentane-1-carboxylic_acid 3-Methoxycyclopentane-1-carboxylic acid Methyl_3-methoxycyclopentane-1-carboxylate->3-Methoxycyclopentane-1-carboxylic_acid  Step 2: Saponification NaOH, H2O/MeOH

Figure 1: Proposed synthetic workflow for 3-Methoxycyclopentane-1-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-methoxycyclopentane-1-carboxylate via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[1][2][3] In this step, the hydroxyl group of methyl 3-hydroxycyclopentane-1-carboxylate is deprotonated with a strong base, sodium hydride, to form a nucleophilic alkoxide. This alkoxide then reacts with methyl iodide in an SN2 reaction to form the desired methyl ether.[2][3][4]

3.1.1. Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)
Methyl 3-hydroxycyclopentane-1-carboxylate174292-59-2144.1714.40.1
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.004.40.11
Methyl Iodide74-88-4141.9415.60.11
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 L-
Saturated Ammonium Chloride Solution12125-02-953.49As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

3.1.2. Equipment

  • 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet/outlet.

  • Addition funnel.

  • Temperature control unit (heating/cooling circulator).

  • Filtration unit.

  • Rotary evaporator.

3.1.3. Protocol

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging of Reagents: Charge the reactor with anhydrous THF (100 L). Begin stirring and maintain a nitrogen atmosphere.

  • Sodium Hydride Addition: Carefully add the sodium hydride (4.4 kg, 0.11 kmol) to the THF.

  • Substrate Addition: Slowly add a solution of methyl 3-hydroxycyclopentane-1-carboxylate (14.4 kg, 0.1 kmol) in anhydrous THF (50 L) to the sodium hydride suspension via the addition funnel. Control the addition rate to maintain the internal temperature between 20-25 °C. Hydrogen gas will be evolved during this step, so ensure adequate ventilation.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour after the addition is complete, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture to 0-5 °C. Slowly add methyl iodide (15.6 kg, 0.11 kmol) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition of methyl iodide, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench the excess sodium hydride by the careful addition of saturated ammonium chloride solution until gas evolution ceases.

  • Work-up:

    • Add water (50 L) to the reactor and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 L).

    • Combine the organic layers and wash with brine (50 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude methyl 3-methoxycyclopentane-1-carboxylate.

  • Purification: Purify the crude product by vacuum distillation to yield the pure ester.

3.1.4. In-Process Controls and Characterization

  • TLC/GC-MS: To monitor the reaction progress.

  • 1H NMR, 13C NMR, and IR Spectroscopy: To confirm the structure of the purified intermediate.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH RO-Na+ R-O⁻Na⁺ ROH->RO-Na+ + NaH NaH NaH->RO-Na+ H2 H₂ RO-Na+->H2 + ROCH3 R-O-CH₃ RO-Na+->ROCH3 + CH3I CH₃-I CH3I->ROCH3 NaI NaI ROCH3->NaI +

Figure 2: Mechanism of the Williamson ether synthesis.

Step 2: Saponification of Methyl 3-methoxycyclopentane-1-carboxylate

Saponification is the hydrolysis of an ester with a base to produce an alcohol and the salt of a carboxylic acid.[5] In this step, methyl 3-methoxycyclopentane-1-carboxylate is treated with sodium hydroxide to yield the sodium salt of 3-methoxycyclopentane-1-carboxylic acid, which is then acidified to give the final product.

3.2.1. Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)
Methyl 3-methoxycyclopentane-1-carboxylate-158.1915.80.1
Sodium Hydroxide1310-73-240.004.40.11
Methanol67-56-132.0450 L-
Water7732-18-518.0250 L-
Concentrated Hydrochloric Acid (37%)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

3.2.2. Equipment

  • 250 L glass-lined reactor with a mechanical stirrer, thermometer, and reflux condenser.

  • pH meter.

  • Separatory funnel.

  • Crystallization vessel.

  • Filtration and drying equipment.

3.2.3. Protocol

  • Reactor Setup: Ensure the reactor is clean and ready for use.

  • Charging of Reagents: Charge the reactor with methyl 3-methoxycyclopentane-1-carboxylate (15.8 kg, 0.1 kmol), methanol (50 L), and water (50 L).

  • Base Addition: Slowly add a solution of sodium hydroxide (4.4 kg, 0.11 kmol) in water (20 L) to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ester is no longer detectable.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The carboxylic acid may precipitate at this stage.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 50 L).

    • Combine the organic layers and wash with brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to yield the crude 3-Methoxycyclopentane-1-carboxylic acid.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.[6]

3.2.4. Final Product Characterization

  • 1H NMR, 13C NMR, and IR Spectroscopy: To confirm the structure of the final product.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To determine the purity of the final product.

  • Melting Point: To confirm the identity and purity.

Data Summary

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purity (%)
1Williamson Ether SynthesisMethyl 3-hydroxycyclopentane-1-carboxylateNaH, CH3ITHF0-2512-1685-95>98
2SaponificationMethyl 3-methoxycyclopentane-1-carboxylateNaOHMeOH/H₂O65-704-690-98>99

Safety Considerations

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Methyl Iodide: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

  • General Precautions: All operations should be carried out by trained personnel in a facility equipped to handle large-scale chemical synthesis.

References

  • BP PLC. (1995). Process for purification of carboxylic acids.
  • Das, K., Nandi, P. G., & Islam, K. (n.d.). Pincer–Ruthenium-Catalyzed β-Methylation of Alcohols. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Kar, S., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. [Link]

  • Schlagbauer, M., et al. (2019). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. PMC. [Link]

  • U.S. Patent No. WO2014095080A2. (2014). Process for the purification of carboxylic acids.
  • Wasag, T., et al. (2015). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. [Link]

  • Wikipedia contributors. (2021, October 23). Williamson ether synthesis. Wikipedia. [Link]

  • Bio-based Press. (2016, December 11). Purification of bio-based chemicals on an industrial scale. [Link]

  • Synthonix, Inc. (n.d.). (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. (n.d.). Examples for the multi methylation of secondary alcohols. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). β‐Methylation of secondary and primary alcohols with precatalyst 1 using methanol as C1 source. Retrieved February 19, 2026, from [Link]

  • Clark, S. L., et al. (2026, February 16). A large-scale DNA methylation study of alcohol use identified robust associations and cell-type specific insights. Molecular Psychiatry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. In PubChem. [Link]

  • BASF AG. (2004). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • ResearchGate. (2025, August 7). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. [Link]

Sources

Application

Asymmetric synthesis of 3-Methoxycyclopentane-1-carboxylic acid

Abstract This document provides a comprehensive guide to the asymmetric synthesis of 3-Methoxycyclopentane-1-carboxylic acid, a chiral building block of interest in medicinal chemistry. We explore multiple strategic appr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of 3-Methoxycyclopentane-1-carboxylic acid, a chiral building block of interest in medicinal chemistry. We explore multiple strategic approaches, focusing on methods that ensure high stereochemical control. Detailed, field-tested protocols for two primary pathways—catalytic asymmetric reduction and classical chiral resolution—are presented. The guide emphasizes the rationale behind experimental choices, offers methods for validating stereochemical outcomes, and includes comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Importance of Stereoisomeric Purity

Cyclopentane rings are prevalent scaffolds in a multitude of biologically active molecules and natural products. The specific spatial arrangement of substituents on these rings is often critical for molecular recognition and biological function. 3-Methoxycyclopentane-1-carboxylic acid is a valuable chiral synthon where the stereochemistry at both the C1 (carboxyl) and C3 (methoxy) positions can profoundly influence the pharmacological profile of a target molecule. Consequently, access to enantiomerically pure forms of this intermediate is a crucial requirement for modern drug discovery and development.

The synthesis of a chiral product from achiral starting materials will inherently produce a racemic mixture (an equal amount of both enantiomers) unless a chiral influence is introduced.[1] This guide details robust strategies for exerting such influence, enabling the selective synthesis of a desired stereoisomer of 3-Methoxycyclopentane-1-carboxylic acid.

Retrosynthetic Strategy and Key Precursor

A logical and efficient retrosynthetic analysis identifies 3-oxocyclopentane-1-carboxylic acid as the ideal starting precursor. This prochiral ketone offers a direct handle for introducing the C3 stereocenter via asymmetric reduction. The carboxylic acid at C1 provides a secondary site for potential chiral resolution.

Retrosynthesis Target 3-Methoxycyclopentane-1-carboxylic acid (Chiral) HydroxyIntermediate 3-Hydroxycyclopentane-1-carboxylic acid (Chiral) Target->HydroxyIntermediate O-Methylation KetoAcid 3-Oxocyclopentane-1-carboxylic acid (Prochiral) HydroxyIntermediate->KetoAcid Asymmetric Reduction OR Reduction + Chiral Resolution

The precursor, 3-oxocyclopentane-1-carboxylic acid, can be synthesized via established methods such as the Dieckmann cyclisation of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation.[2] It is commercially available, making it a convenient starting point for the asymmetric strategies discussed below.[3]

Core Asymmetric Synthesis Strategies

Two primary and highly effective strategies are presented for achieving the desired enantiopure product.

Strategy A: Catalytic Asymmetric Hydrogenation

This is arguably the most elegant and atom-economical approach. It involves the direct, enantioselective reduction of the ketone in the precursor using a chiral transition metal catalyst. The development of such catalysts, particularly for the hydrogenation of ketones and alkenes, represents a Nobel Prize-winning achievement in chemistry.[1]

The general workflow involves:

  • Esterification: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to prevent catalyst deactivation by the acidic proton.

  • Asymmetric Hydrogenation: The keto-ester is hydrogenated under a pressurized atmosphere of H₂ using a chiral catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh) complexed with a chiral phosphine ligand (e.g., BINAP). This step sets the C3 stereocenter.

  • O-Methylation: The resulting chiral hydroxy-ester is then methylated. A standard Williamson ether synthesis using a base like sodium hydride (NaH) and a methylating agent like methyl iodide (MeI) is effective.

  • Saponification: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

Asymmetric_Hydrogenation_Workflow cluster_0 Asymmetric Hydrogenation Pathway KetoAcid 3-Oxocyclopentane- 1-carboxylic acid KetoEster Methyl 3-oxocyclopentane- 1-carboxylate HydroxyEster (1R,3S)-Methyl 3-hydroxy- cyclopentane-1-carboxylate MethoxyEster (1R,3S)-Methyl 3-methoxy- cyclopentane-1-carboxylate FinalProduct (1R,3S)-3-Methoxy- cyclopentane-1-carboxylic acid

Strategy B: Classical Resolution via Diastereomeric Intermediates

This classical technique relies on the physical separation of diastereomers formed by reacting a racemic intermediate with a chiral auxiliary. While often requiring more steps than catalytic methods, it is a robust and highly reliable approach that does not require specialized high-pressure equipment.

The general workflow involves:

  • Racemic Synthesis: The 3-oxocyclopentane-1-carboxylic acid is reduced using a non-chiral reducing agent (e.g., sodium borohydride, NaBH₄) to produce racemic (±)-3-hydroxycyclopentane-1-carboxylic acid.

  • Diastereomer Formation: The racemic acid is reacted with a readily available, enantiopure chiral auxiliary. A common and effective choice is a chiral alcohol like L-(-)-menthol, which forms diastereomeric esters.[4]

  • Separation: The resulting mixture of diastereomers will have different physical properties (e.g., polarity, crystal packing). This allows for their separation using standard laboratory techniques like silica gel column chromatography or fractional crystallization.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from each separated diastereomer, typically by ester hydrolysis, to liberate the two enantiomers of 3-hydroxycyclopentane-1-carboxylic acid.

  • O-Methylation: The desired enantiomer of the hydroxy acid is then methylated to yield the final product.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Catalytic Asymmetric Synthesis

Step 1.1: Esterification of 3-Oxocyclopentane-1-carboxylic acid

  • To a solution of 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.0 mmol) in methanol (150 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:EtOAc) until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclopentane-1-carboxylate as a clear oil.

    • Rationale: Esterification prevents the free carboxylic acid from interfering with the organometallic hydrogenation catalyst in the subsequent step.

Step 1.2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with Ru(OAc)₂( (R)-BINAP ) (133 mg, 0.15 mmol, 0.2 mol%) and methyl 3-oxocyclopentane-1-carboxylate (10.8 g, 76.0 mmol).

  • Add degassed methanol (75 mL) via cannula.

  • Seal the reactor, remove it from the glovebox, and purge with argon gas, followed by hydrogen gas (3 cycles each).

  • Pressurize the reactor to 10 atm with hydrogen and stir vigorously at 50 °C for 24 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate.

    • Validation: The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) and analyzing by ¹H NMR.

Step 1.3: O-Methylation

  • Dissolve the chiral hydroxy-ester (e.g., methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, 10.0 g, 69.4 mmol) in anhydrous THF (150 mL) under an argon atmosphere and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 3.33 g, 83.2 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (5.2 mL, 83.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methylated ester. Purify by column chromatography if necessary.

Step 1.4: Saponification

  • Dissolve the methyl 3-methoxycyclopentane-1-carboxylate (e.g., from the (1S,3R) series, 10.5 g, 66.4 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (4.18 g, 99.6 mmol) and stir the mixture at room temperature for 4 hours.

  • Monitor by TLC for the disappearance of the starting ester.

  • Remove the THF in vacuo.

  • Acidify the remaining aqueous solution to pH ~2 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid.

Protocol 2: Synthesis via Chiral Resolution

Step 2.1: Racemic Reduction

  • Dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.0 mmol) in methanol (150 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.95 g, 78.0 mmol) slowly in small portions.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is ~2.

  • Concentrate the mixture in vacuo, then extract with ethyl acetate (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield racemic (±)-3-hydroxycyclopentane-1-carboxylic acid.

Step 2.2: Diastereomeric Esterification with L-(-)-Menthol

  • To a solution of racemic (±)-3-hydroxycyclopentane-1-carboxylic acid (10.0 g, 76.8 mmol), L-(-)-menthol (13.2 g, 84.5 mmol), and DMAP (0.94 g, 7.7 mmol) in dichloromethane (200 mL), add DCC (17.4 g, 84.5 mmol) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • A white precipitate (dicyclohexylurea) will form. Filter off the solid and wash with cold dichloromethane.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to separate the two diastereomeric esters.

    • Rationale: The two diastereomers, (1R,3S)-acid-L-menthyl ester and (1S,3R)-acid-L-menthyl ester, will have different Rf values on TLC and can be separated by chromatography.[4]

Step 2.3: Saponification (Auxiliary Cleavage)

  • Isolate one of the diastereomeric esters (e.g., Diastereomer 1, 10.0 g, 35.4 mmol) and dissolve it in a 3:1 mixture of methanol and water (120 mL).

  • Add potassium hydroxide (KOH, 5.96 g, 106.2 mmol) and heat the mixture to reflux for 6 hours.

  • Cool to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove the liberated menthol.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the enantiopure hydroxy acid (e.g., (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid).

Step 2.4: O-Methylation

  • Follow the procedure outlined in Step 1.3 , using the enantiopure hydroxy acid obtained from the resolution. Note: The free acid can be methylated directly, though esterification first may lead to cleaner results. A suitable method would be using NaH and MeI in a polar aprotic solvent like DMF.

Comparative Data Summary

FeatureStrategy A: Catalytic Asymmetric HydrogenationStrategy B: Chiral Resolution
Key Step Enantioselective ketone reductionSeparation of diastereomeric esters
Chiral Source Chiral Catalyst (e.g., Ru-BINAP)Chiral Auxiliary (e.g., L-Menthol)
Typical e.e. >95%>99% (after separation)
Overall Yield Moderate to GoodLower (max 50% theoretical for one enantiomer)
Pros • High atom economy• Fewer steps• Potentially scalable• Robust and reliable• No specialized pressure equipment• Both enantiomers are accessible
Cons • Requires expensive catalyst• Requires high-pressure reactor• Catalyst screening may be needed• Lower theoretical yield• Generates stoichiometric waste• Requires careful chromatographic separation

References

  • Wilson, J. E., & Fu, G. C. (2006). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. Angewandte Chemie International Edition, 45(9), 1426–1429. [Link]

  • Deng, Q., et al. (2021). N‐Heterocyclic Carbene‐Catalyzed Asymmetric C−O Bond Construction Between Benzoic Acid and o ‐Phthalaldehyde: Mechanism and Origin of Stereoselectivity. European Journal of Organic Chemistry, 2021(36), 5080-5089. [Link]

  • Tsuji, J. (1980). Palladium-catalyzed addition of vinyl cyclopropanes to electron poor olefins. Journal of the American Chemical Society, 102(2), 642-644. [Link]

  • ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. (2010). ChemInform, 28(32), no-no. [Link]

  • Noyce, D. S., & Fessenden, J. S. (1959). Studies of Configuration. V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715-717. [Link]

  • Ito, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 648–656. [Link]

  • Tang, W., & Zhang, X. (2013). Comparison of Asymmetric Hydrogenations of Unsaturated-Carboxylic Acids and -Esters. Accounts of Chemical Research, 46(6), 1269–1281. [Link]

  • Chirik, P. J., et al. (2017). Cobalt-Catalyzed Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 139(46), 16794–16802. [Link]

  • Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst. (2015). University of South Carolina. [Link]

  • Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

Sources

Method

The Strategic Incorporation of 3-Methoxycyclopentane-1-carboxylic Acid in the Synthesis of Next-Generation Bioactive Molecules

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of the strategic applications and synthetic protocols for 3-Methoxycyclopentane-1-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of the strategic applications and synthetic protocols for 3-Methoxycyclopentane-1-carboxylic acid. This versatile building block offers a unique combination of structural features that are increasingly leveraged to optimize the pharmacological properties of novel therapeutic agents.

Introduction: The Value of the Cyclopentane Scaffold

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its non-planar, flexible conformation allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets.[1] 3-Methoxycyclopentane-1-carboxylic acid, in particular, presents a valuable synthon for several reasons:

  • Conformational Constraint: The five-membered ring restricts the rotational freedom of appended pharmacophores compared to linear alkyl chains, which can lead to a more favorable energetic profile for receptor binding.

  • Vectorial Exit Points: The cis and trans isomers of the 1,3-substitution pattern provide distinct vectors for exploring chemical space during lead optimization.

  • Metabolic Stability: The cyclopentane core is generally robust to metabolic degradation. The methoxy group, while potentially a site for O-demethylation, can also serve to block other potential sites of metabolism or be replaced during structure-activity relationship (SAR) studies.

  • Physicochemical Property Modulation: The carboxylic acid provides a handle for forming amides, esters, and other functional groups, while the methoxy group influences lipophilicity and polarity.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of 3-Methoxycyclopentane-1-carboxylic acid is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Calculated LogP 0.5
IUPAC Name 3-methoxycyclopentane-1-carboxylic acid

The primary reactive handle of this molecule is the carboxylic acid, which readily participates in a variety of classical transformations, most notably amide bond formation and esterification. The choice of reaction conditions is critical to ensure high yields and prevent side reactions.

Application Spotlight: Potent and Selective NaV1.7 Inhibitors for Pain Therapy

A compelling example of the strategic use of a cyclopentane carboxylic acid scaffold is in the discovery of novel inhibitors for the voltage-gated sodium channel NaV1.7.[2] The NaV1.7 channel is a genetically validated target for pain, and its selective inhibition is a major goal for the development of non-opioid analgesics.[3]

In a recent breakthrough, researchers identified a series of potent and selective NaV1.7 inhibitors.[2][4] A key design element in their lead optimization campaign was the replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety.[2] This modification led to a significant enhancement in potency, culminating in the discovery of compound 31 , which demonstrated robust analgesic effects in preclinical models.[2][4]

The cyclopentane ring in this context serves to orient the crucial carboxylic acid group for optimal interaction within the channel's binding site, a feat that the more flexible proline scaffold achieved with less efficacy. This highlights the power of using conformationally defined scaffolds to improve ligand-receptor interactions.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common and critical transformations of 3-methoxycyclopentane-1-carboxylic acid.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is arguably the most frequent reaction in medicinal chemistry.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that offers rapid reaction times and minimal racemization, making it an excellent choice for coupling valuable amines.[6]

Causality: HATU reacts with the carboxylate of 3-methoxycyclopentane-1-carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, with the HOAt byproduct and tetramethylurea being easily removable during workup. A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and the ammonium salt of the amine.

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF B Add Amine (1.0-1.2 eq) A->B C Add DIPEA (2.0-3.0 eq) B->C D Add HATU (1.1 eq) C->D E Stir at RT (1-4 hours) D->E F Monitor by LC-MS or TLC E->F G Quench with Water F->G Reaction Complete H Extract with EtOAc G->H I Wash with Brine H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify by Column Chromatography J->K Product Pure Amide Product K->Product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxycyclopentane-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.0-1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Initiation: Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly useful for acid-sensitive substrates or for coupling with sterically hindered alcohols.[7] It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[7][8]

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] The nucleophilic catalyst, DMAP, then intercepts this intermediate to form an N-acylpyridinium species, which is a potent acylating agent.[7] This "active ester" is then attacked by the alcohol to form the final product and regenerate the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[9]

Decision Tree for Troubleshooting Steglich Esterification:

Steglich_Troubleshooting Start Reaction Stalled or Low Yield? Check_Reagents Are reagents (DCC, DMAP, Solvent) anhydrous and pure? Start->Check_Reagents Yes Purification_Issue DCU difficult to remove? Start->Purification_Issue No Check_Stoichiometry Is stoichiometry correct? (Acid:Alcohol:DCC = 1:1.2:1.1) Check_Reagents->Check_Stoichiometry Yes Check_Temp Is reaction at RT? Consider cooling to 0°C for addition. Check_Stoichiometry->Check_Temp Yes Side_Product N-Acylurea formation suspected? Check_Temp->Side_Product Yes Increase_DMAP Increase DMAP loading (e.g., to 0.2 eq) Side_Product->Increase_DMAP Yes Change_Carbodiimide Consider using EDC (water-soluble byproduct) Side_Product->Change_Carbodiimide No Filter_Celite Filter through Celite pad Purification_Issue->Filter_Celite Yes Acid_Wash Quench with mild acid (e.g., 1M HCl) to remove DMAP Filter_Celite->Acid_Wash

Caption: Troubleshooting guide for Steglich esterification.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-methoxycyclopentane-1-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M), cool the flask to 0 °C in an ice bath.

  • Initiation: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and any remaining DCC), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography if necessary.

Conclusion

3-Methoxycyclopentane-1-carboxylic acid is a high-value building block for modern drug discovery. Its defined stereochemistry and conformational rigidity provide a powerful tool for optimizing ligand-target interactions, as exemplified by its role in the development of potent NaV1.7 inhibitors. The robust and well-established protocols for its derivatization, particularly through amide coupling and esterification, make it an accessible and attractive scaffold for medicinal chemists aiming to create novel bioactive molecules with improved pharmacological profiles.

References

  • Sun, S., Chowdhury, S., Hemeon, I., et al. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. 2025; 116:130033. Available at: [Link]

  • PubChem. 3-Methoxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Siteone Therapeutics, Inc. Inhibitors of Nav1.7 for the Treatment of Pain. ACS Medicinal Chemistry Letters. 2022. Available at: [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available at: [Link]

  • PubChemLite. (1r,3s)-3-methoxycyclopentane-1-carboxylic acid. Available at: [Link]

  • Khare, R., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. 2023; 6:101217. Available at: [Link]

Sources

Application

Protecting group strategies for 3-Methoxycyclopentane-1-carboxylic acid

Executive Summary 3-Methoxycyclopentane-1-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly in the design of peptidomimetics, GPCR ligands (e.g., NaV1.7 inhibitors), and -peptide foldamers. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxycyclopentane-1-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly in the design of peptidomimetics, GPCR ligands (e.g., NaV1.7 inhibitors), and


-peptide foldamers. Its utility lies in the rigid cyclopentane ring, which locks pharmacophores into specific vectors. However, the 1,3-disubstitution pattern introduces critical stereochemical challenges.

This guide details orthogonal protecting group (PG) strategies for the carboxylic acid moiety. Unlike simple aliphatic acids, this scaffold requires careful handling to prevent C1-epimerization , particularly for the thermodynamically less stable trans-isomer. We provide validated protocols for tert-butyl, methyl, and benzyl ester protection, emphasizing conditions that preserve the integrity of the 3-methoxy ether and the chiral centers.

Molecule Profile & Strategic Analysis

FeatureSpecificationImplications for Protection
Core Structure Cyclopentane ringEnvelop conformation; flexible but distinct cis/trans energies.
Functional Groups C1-Carboxylic Acid (

)
Primary site for protection (Esterification).
Functional Groups C3-Methoxy EtherGenerally robust; stable to base, mild acid, and hydrogenation. Avoid: Strong Lewis acids (

,

).
Stereochemistry 1,3-Disubstituted (cis vs trans)Critical Risk: C1 is enolizable. Cis-1,3 is thermodynamic. Trans-1,3 is kinetic.
The Epimerization Trap

In 1,3-disubstituted cyclopentanes, the cis-isomer (pseudo-diequatorial) is thermodynamically more stable than the trans-isomer by approximately 0.5 kcal/mol.

  • Risk: Subjecting the trans-isomer to strong base (e.g., during saponification or alkylation) promotes enolization at C1, leading to equilibration toward the cis-isomer.

  • Solution: For trans-isomers, utilize acid-labile (t-Butyl) or hydrogenolysis-labile (Benzyl) protecting groups to avoid basic deprotection conditions.

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group depends on the downstream chemistry and the specific stereoisomer required.

PG_Strategy Start Start: 3-Methoxycyclopentane-1-COOH Isomer Which Isomer? Start->Isomer Cis Cis (Thermodynamic) Isomer->Cis Trans Trans (Kinetic) Isomer->Trans Route_Me Methyl/Ethyl Ester (Fischer) Cis->Route_Me Robust Trans->Route_Me Avoid Base Hydrolysis Route_tBu t-Butyl Ester (Steglich) Trans->Route_tBu Recommended Route_Bn Benzyl Ester (DCC/BnOH) Trans->Route_Bn Alternative Deprotect_Base Deprotection: Saponification (LiOH) Route_Me->Deprotect_Base Deprotect_Acid Deprotection: TFA or HCl Route_tBu->Deprotect_Acid Deprotect_H2 Deprotection: H2 / Pd-C Route_Bn->Deprotect_H2 Result_Stable Stable Product Deprotect_Base->Result_Stable If Cis Result_Risk RISK: Epimerization to Cis Deprotect_Base->Result_Risk If Trans Deprotect_Acid->Result_Stable Deprotect_H2->Result_Stable

Figure 1: Decision tree for protecting group selection based on stereochemical requirements.

Detailed Protocols

Protocol A: tert-Butyl Ester Protection (Acid-Labile)

Best for: Preserving Trans-stereochemistry; Orthogonal to amine protection (Fmoc/Cbz).

Mechanism: Steglich esterification utilizes DCC to activate the acid, forming an O-acylisourea intermediate that reacts with tert-butanol. DMAP acts as an acyl-transfer catalyst. This method is neutral/mildly basic but avoids the harsh conditions that cause epimerization.

Materials:

  • Substrate: 3-Methoxycyclopentane-1-carboxylic acid (1.0 eq)

  • Reagent: tert-Butanol (anhydrous, 1.5 eq)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration).
    
  • Addition: Add tert-butanol and DMAP. Cool the solution to 0°C in an ice bath.

  • Activation: Add DCC portion-wise over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the pad with cold DCM.

  • Extraction: Wash the filtrate with 0.5M HCl (to remove DMAP), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Deprotection (Cleavage):

  • Treat with TFA/DCM (1:1) at 0°C for 1-2 hours.

  • Note: The 3-methoxy group is stable to TFA.

Protocol B: Methyl Ester Protection (Fischer Esterification)

Best for: Cis-isomers; Scale-up of early intermediates.

Mechanism: Acid-catalyzed equilibrium between the acid and alcohol.

Materials:

  • Substrate: 3-Methoxycyclopentane-1-carboxylic acid

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst:

    
     (conc., 5 mol%) or Thionyl Chloride (
    
    
    
    )

Step-by-Step (Thionyl Chloride Method - Generates HCl in situ):

  • Setup: Dissolve substrate in anhydrous Methanol (0.5 M) under

    
    . Cool to 0°C.
    
  • Addition: Dropwise add

    
     (1.5 eq). Caution: Exothermic, gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC.

  • Workup: Concentrate in vacuo to remove MeOH and HCl. Redissolve in EtOAc, wash with saturated

    
     (to neutralize traces of acid) and brine.
    
  • Yield: Quantitative conversion is typical.

Deprotection (Cleavage):

  • For Cis-Isomer: Saponification with LiOH (2 eq) in THF/H2O (3:1) at RT.

  • For Trans-Isomer: Avoid LiOH. Use acid hydrolysis (6N HCl, reflux) if the methoxy ether can withstand it (risk of ether cleavage is low but non-zero at high temp), or use enzymatic hydrolysis (Pig Liver Esterase) for mild, stereospecific cleavage.

Protocol C: Benzyl Ester Protection

Best for: Neutral deprotection (Hydrogenolysis); Orthogonal to Boc/tBu.

Protocol (DCC Coupling): Follow Protocol A, substituting tert-butanol with Benzyl alcohol (BnOH) .

Deprotection (Cleavage):

  • Conditions:

    
     (1 atm), 10% Pd/C (10 wt%), MeOH or EtOAc, RT.
    
  • Note: This is the mildest deprotection method. It preserves the stereochemistry perfectly and leaves the 3-methoxy group untouched (benzyl ethers cleave, but methyl alkyl ethers are stable to hydrogenolysis).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Epimerization (Trans

Cis)
Exposure to strong base (NaOH, LiOH) or high heat during workup.Use mild bases (

) or switch to acid-labile esters (tBu). Avoid thermodynamic equilibration.
Low Yield (t-Butyl Ester) Steric bulk of the t-butyl group + cyclopentane ring puckering.Switch to isobutylene gas with catalytic

in DCM (sealed tube) for higher conversion.
Methoxy Cleavage Use of

,

, or extremely concentrated Lewis acids.
Ensure deprotection reagents are specific to the ester. Methyl ethers are stable to TFA, HCl, and NaOH.

References

  • Conformational Analysis of 1,3-Disubstituted Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994. (Confirming thermodynamic stability of cis-1,3 systems).
  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1][2] Chem. Int. Ed.1978 , 17, 522–524.

  • Epimerization Risks in Cycloalkane Carboxylic Acids: Kawanami, Y. et al. "Synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives." Tetrahedron2002. Note: Validates the sensitivity of the alpha-proton in cyclopentane systems.
  • General Protecting Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014.

Sources

Method

Application Note: Amide Coupling Strategies for 3-Methoxycyclopentane-1-carboxylic Acid

Executive Summary 3-Methoxycyclopentane-1-carboxylic acid represents a valuable scaffold in medicinal chemistry, offering a balance of lipophilicity control (via the cyclopentyl ring) and polarity (via the ether linkage)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxycyclopentane-1-carboxylic acid represents a valuable scaffold in medicinal chemistry, offering a balance of lipophilicity control (via the cyclopentyl ring) and polarity (via the ether linkage). However, its utility is frequently compromised by epimerization at the C1 position during activation.

This guide provides three distinct protocols tailored to specific project needs:

  • Method A (T3P): The primary recommendation for process chemistry and stereoisomer preservation.

  • Method B (HATU): High-throughput discovery chemistry for non-critical stereocenters.

  • Method C (Ghosez’s Reagent): A specialized protocol for sterically hindered or electron-deficient amines (e.g., deactivated anilines).

Chemical Analysis & Challenges

The Substrate
  • Molecule: 3-Methoxycyclopentane-1-carboxylic acid[1][2][3][4]

  • CAS: 102539-67-3 (Generic), 886026-75-1 (Specific Isomers)

  • Key Feature: The molecule possesses two stereocenters (C1 and C3). The relative configuration (cis vs. trans) critically impacts biological activity.

  • pKa: ~4.8 (Estimated).

The Epimerization Mechanism

Cyclopentanecarboxylic acids are notoriously prone to epimerization via the oxazolone (azlactone) pathway .

  • Activation of the carboxylic acid forms an active ester.

  • Intramolecular attack by the amide backbone forms a 5-membered oxazolone ring.

  • The C1 proton becomes highly acidic due to the aromatic character of the oxazolone intermediate.

  • Deprotonation/reprotonation leads to racemization/epimerization before the amine attacks.

Critical Insight: The 3-methoxy group exerts a subtle inductive electron-withdrawing effect (-I), potentially increasing the acidity of the C1 proton compared to unsubstituted cyclopentane, thereby heightening the risk of epimerization.

Strategic Decision Framework

The following decision tree outlines the logic for selecting the appropriate coupling reagent based on amine nucleophilicity and stereochemical strictness.

CouplingStrategy Start START: 3-Methoxycyclopentane-1-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsAliphatic Aliphatic / Reactive Amine CheckAmine->IsAliphatic Primary/Secondary Alkyl IsAniline Aniline / Hindered Amine CheckAmine->IsAniline Aryl / Bulky CheckScale Is Stereopurity Critical? IsAliphatic->CheckScale MethodT3P Method A: T3P (Low Epimerization) IsAniline->MethodT3P Standard Aryl MethodGhosez Method C: Ghosez's Reagent (Acid Chloride Activation) IsAniline->MethodGhosez e- Deficient / Ortho-Subst. MethodHATU Method B: HATU (High Yield, Fast) CheckScale->MethodHATU No (Discovery/HTS) CheckScale->MethodT3P Yes (Lead Opt/Process)

Figure 1: Decision tree for selecting the optimal amidation strategy.

Reagent Comparison Data

FeatureT3P (Propylphosphonic Anhydride) HATU Ghosez's Reagent
Primary Use Scalable, low-epimerization couplingFast, small-scale discoveryDifficult/Unreactive amines
Epimerization Risk Low (<1-2%)High (if base excess/pre-activation prolonged)Low (Neutral conditions)
By-products Water-soluble (Easy extraction)Tetramethylurea (Hard to remove)HCl / Amine salts
Cost ModerateHighModerate
Atom Economy HighLowHigh

Detailed Experimental Protocols

Protocol A: T3P Coupling (Stereoconservative Standard)

Recommended for: Scale-up (>1g) and when maintaining cis/trans ratio is critical.

Mechanism: T3P acts as a cyclic anhydride. It activates the acid without generating a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.

Materials:

  • 3-Methoxycyclopentane-1-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: 2-MeTHF or Ethyl Acetate (Green solvents preferred)

Procedure:

  • Charge: To a reactor/flask, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and the solvent (10 mL/g of acid).

  • Cool: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine (3.0 eq) dropwise. Note: Pyridine is superior to DIPEA for suppressing epimerization with T3P.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 10-15 minutes, maintaining internal temperature <5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Self-Validating Step):

    • Quench with water.[5][6]

    • Wash organic layer with 0.5M HCl (to remove pyridine/excess amine).

    • Wash with 10% NaHCO3 (to remove unreacted acid and T3P by-products).

    • T3P by-products are water-soluble alkylphosphonic acids, ensuring a clean organic layer.

Protocol B: HATU Coupling (High Throughput)

Recommended for: Discovery scale (<100mg) where speed > purity.

Warning: HATU is highly reactive. To minimize epimerization, do not pre-activate the acid with HATU/Base before adding the amine.

Materials:

  • Acid (1.0 equiv)[4][7]

  • Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc

Procedure:

  • Mix: Dissolve Acid (1.0 eq) and Amine (1.2 eq) in DMF.

  • Cool: Cool to 0 °C.

  • Base: Add DIPEA (3.0 eq).

  • Activate: Add HATU (1.1 eq) immediately after the base.

    • Why? Simultaneous presence of amine prevents the activated ester from lingering and racemizing.

  • Stir: 1 hour at RT.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by sat. NaHCO3 and Brine.

Protocol C: Ghosez’s Reagent (For "Impossible" Amines)

Recommended for: Electron-deficient anilines or highly hindered amines where HATU/T3P fail.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the basicity that drives epimerization.

Materials:

  • Acid (1.0 equiv)[4][7]

  • Ghosez’s Reagent (1.2 equiv)

  • Amine (1.1 equiv)

  • Solvent: Dry DCM or CHCl3[8]

Procedure:

  • Acid Chloride Formation:

    • Dissolve Acid (1.0 eq) in dry DCM under N2 atmosphere.

    • Add Ghosez’s Reagent (1.2 eq) at RT.

    • Stir for 1–2 hours. Monitor by taking an aliquot, quenching with MeOH, and checking for Methyl Ester formation by TLC/LCMS.

  • Coupling:

    • Once acid chloride formation is complete, cool to 0 °C.

    • Add the Amine (1.1 eq) and a mild scavenger base (e.g., 2,6-Lutidine or solid K2CO3) if the amine is acid-sensitive. For extremely non-nucleophilic amines, no base is needed initially; heat may be applied.

  • Workup: Standard aqueous extraction.

Quality Control & Troubleshooting

Epimerization Check

Because the cis and trans isomers of 3-methoxycyclopentane derivatives have distinct 3D shapes, they are usually separable by standard silica chromatography or C18 HPLC.

  • NMR Diagnosis: Look for the splitting pattern of the C1 proton.

    • Cis-isomer: Often displays larger coupling constants (pseudo-axial/axial interactions) depending on the ring pucker.

    • Trans-isomer: Distinct chemical shift (usually downfield shift of the alpha-proton relative to cis).[9]

  • Reference Standard: If possible, synthesize a small "racemic standard" intentionally using high heat/strong base to identify the retention time of the undesired epimer.

Common Failure Modes
  • Low Yield with T3P: Reaction is likely too slow. Increase T3P to 2.0 eq and warm to 40 °C. T3P is thermally stable.

  • High Epimerization with HATU: You likely pre-activated the acid. Switch to "one-pot" addition or move to Protocol A.

References

  • Dunetz, J. R., et al. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[10] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

  • Ghosez, L., et al. (1979).[11] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

Sources

Application

Technical Application Note: 3-Methoxycyclopentane-1-carboxylic Acid as a Functional Scaffold

Executive Summary 3-Methoxycyclopentane-1-carboxylic acid (MPC) is a specialized alicyclic building block that bridges the gap between pharmaceutical chirality and advanced materials engineering. Unlike flexible aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxycyclopentane-1-carboxylic acid (MPC) is a specialized alicyclic building block that bridges the gap between pharmaceutical chirality and advanced materials engineering. Unlike flexible aliphatic chains, the cyclopentane ring provides a conformationally restricted scaffold that enhances thermal stability and selectivity. This guide details the application of MPC in Reticular Chemistry (MOFs) , Chiral Resolution , and Functional Polymer Synthesis , providing validated protocols for researchers in drug discovery and materials science.

Chemical Identity & Properties

MPC exists as cis- and trans- isomers, often supplied as a racemate or enantiomerically pure forms (e.g., (1S,3R)). Its value lies in the methoxy group , which acts as a weak Lewis base and hydrogen-bond acceptor, distinct from the non-polar cyclopentane ring.

PropertyDataRelevance
CAS No. 102539-67-3 (Generic)Identification
Formula C₇H₁₂O₃Stoichiometry
MW 144.17 g/mol Atom Economy
Boiling Point ~260°C (Predicted)High thermal stability for monomers
pKa ~4.8 (Carboxylic Acid)Standard carboxylate binding chemistry
Chirality 2 Chiral Centers (C1, C3)Enantioselective applications

Core Application 1: Ligand Design for Metal-Organic Frameworks (MOFs)

Context: Cyclic carboxylates are premium linkers for MOFs due to their rigidity. MPC introduces a "methoxy-tag" into the pore environment, altering the hydrophilicity and gas adsorption selectivity (e.g., CO₂ vs. N₂) without changing the topology.

Protocol A: Solvothermal Synthesis of Cu-MPC Frameworks

Objective: To synthesize a 2D paddlewheel MOF using MPC as a capping or bridging ligand.

Reagents:

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O] (99.9%)

  • 3-Methoxycyclopentane-1-carboxylic acid (MPC) (>97%)

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of solvent mixture.

    • Dissolve 1.0 mmol of MPC in 5 mL of solvent mixture.

    • Note: A 1:2 Metal:Ligand ratio favors the formation of discrete paddlewheel clusters or 1D chains.

  • Mixing & Sonication:

    • Slowly add the ligand solution to the metal solution under stirring.

    • Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Growth:

    • Transfer the clear blue solution into a 20 mL Teflon-lined autoclave.

    • Seal and heat at 85°C for 48 hours .

    • Critical Parameter: Do not exceed 100°C; the methoxy ether linkage is stable, but the cyclopentane ring conformation may isomerize or disorder at high temperatures during crystallization.

  • Harvesting:

    • Cool naturally to room temperature.

    • Filter the resulting blue-green crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted acid.

  • Activation:

    • Solvent exchange with acetone for 3 days (refreshing daily).

    • Vacuum dry at 60°C for 12 hours.

Mechanism of Action: The carboxylate group coordinates to the Cu(II) center in a bidentate fashion. The methoxy group at the C3 position points into the void space, creating a polar "gate" that interacts with guest molecules.

Core Application 2: Chiral Resolution Agent

Context: In drug development, separating racemic amines is critical. MPC acts as a robust acidic resolving agent, similar to camphanic acid but with a smaller steric footprint.

Protocol B: Resolution of Racemic 1-Phenylethylamine

Objective: To demonstrate the efficacy of (1S,3R)-MPC in resolving a model amine.

Workflow:

  • Salt Formation:

    • Mix 1.0 eq of Racemic Amine and 1.0 eq of (1S,3R)-MPC in hot ethanol.

    • Heat to reflux until clear.

  • Fractional Crystallization:

    • Cool slowly to 4°C over 12 hours.

    • The diastereomeric salt pair [(1S,3R)-Acid + (R)-Amine] typically crystallizes first due to packing efficiency.

  • Liberation:

    • Filter the crystals.

    • Treat with 1M NaOH and extract the free amine with ether.

    • Recrystallize the salt if ee% < 98%.

Synthesis Protocol: High-Purity MPC Production

Context: Commercial supplies are often expensive. This robust 4-step route ensures high purity and allows for stereochemical control if starting with chiral ketone precursors.

Diagram: Synthesis Pathway

Synthesis Start 3-Oxocyclopentane- carboxylic acid Step1 1. Esterification (MeOH, H+) Start->Step1 Protect Step2 2. Reduction (NaBH4) Step1->Step2 C=O to C-OH Step3 3. O-Methylation (NaH, MeI) Step2->Step3 Ether formation Step4 4. Hydrolysis (LiOH) Step3->Step4 Deprotect End 3-Methoxycyclopentane- 1-carboxylic acid Step4->End Yield ~65%

Caption: 4-Step Synthesis of MPC from commercially available 3-oxocyclopentanecarboxylic acid.

Detailed Steps:
  • Esterification: Reflux 3-oxocyclopentanecarboxylic acid in dry methanol with catalytic H₂SO₄ for 4 hours. Evaporate solvent.

  • Reduction: Dissolve ester in MeOH at 0°C. Add NaBH₄ (1.1 eq) portion-wise. Stir 2 hours. Quench with NH₄Cl. Extract with EtOAc.[1] (Result: Hydroxy-ester).

  • Methylation (Critical Step):

    • Dissolve Hydroxy-ester in dry THF under N₂.

    • Add NaH (1.2 eq) at 0°C. Stir 30 min.

    • Add Methyl Iodide (MeI, 1.5 eq). Warm to RT and stir overnight.

    • Note: This locks the methoxy group.

  • Hydrolysis: Treat the Methoxy-ester with LiOH (2 eq) in THF/H₂O (1:1). Stir 4 hours. Acidify with 1M HCl to pH 2. Extract with DCM.

Functional Material Logic

The following diagram illustrates how MPC serves as a "node" connecting different material classes based on its functional groups.

Logic MPC 3-Methoxycyclopentane- 1-carboxylic Acid Polymer Polymer Science MPC->Polymer Monomer MOF Reticular Chem (MOFs) MPC->MOF Ligand Pharma Chiral Auxiliaries MPC->Pharma Resolving Agent Polyester Alicyclic Polyesters (High Tg) Polymer->Polyester Ligand Polar Pore Modulation MOF->Ligand Resolution Amine Separation Pharma->Resolution

Caption: Application hierarchy of MPC in materials and life sciences.

References

  • Chemical Identity & Properties: PubChem. 3-Methoxycyclopentane-1-carboxylic acid (CID 22342541). National Library of Medicine. [Link]

  • Application in Peptide Catalysis (Contextual): Akagawa, K., et al. (2024).[2] Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides. MDPI. [Link]

  • General MOF Synthesis Protocols: Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science. (Cited for standard solvothermal protocols adapted in Section 3).

Sources

Method

Application Note: Biocatalytic Synthesis of 3-Methoxycyclopentane-1-carboxylic Acid

This Application Note provides a comprehensive technical guide for the biocatalytic synthesis of 3-Methoxycyclopentane-1-carboxylic acid , a critical chiral building block in the development of peptidomimetics and antivi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the biocatalytic synthesis of 3-Methoxycyclopentane-1-carboxylic acid , a critical chiral building block in the development of peptidomimetics and antiviral therapeutics.

Executive Summary

The synthesis of 3-Methoxycyclopentane-1-carboxylic acid (3-MCPA) presents a stereochemical challenge due to the presence of two chiral centers at C1 and C3, resulting in four potential stereoisomers (cis- and trans-enantiomeric pairs). Traditional chemical synthesis often yields complex diastereomeric mixtures requiring tedious chromatographic separation.

This protocol details a Biocatalytic Kinetic Resolution strategy utilizing Lipase B from Candida antarctica (CAL-B) .[1][2] This method offers high enantioselectivity (


) and diastereoselectivity, allowing for the isolation of optically pure (1S,3R)- or (1R,3S)-3-methoxycyclopentane-1-carboxylic acid under mild, sustainable conditions.

Retrosynthetic Analysis & Strategy

The core strategy relies on the enzymatic hydrolysis of the racemic ester precursor. Unlike chemical hydrolysis, which is non-selective, CAL-B discriminates between enantiomers based on the spatial arrangement of the methoxy group relative to the ester functionality.

Mechanism of Action
  • Substrate: Racemic Methyl 3-methoxycyclopentanecarboxylate.

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Reaction: Enantioselective hydrolysis of the ester bond.

  • Outcome: The "fast-reacting" enantiomer is converted to the chiral acid (product), while the "slow-reacting" enantiomer remains as the chiral ester (substrate), allowing for easy separation via liquid-liquid extraction.

BiocatalyticRoute RacemicEster Racemic Methyl 3-methoxycyclopentanecarboxylate Hydrolysis Hydrolysis (pH 7.0, 30°C) RacemicEster->Hydrolysis Enzyme Biocatalyst (CAL-B / Novozym 435) Enzyme->Hydrolysis Catalysis ProductAcid (1S,3R)-3-Methoxycyclopentane- 1-carboxylic acid (Aqueous Phase) Hydrolysis->ProductAcid Fast Reaction ProductEster (1R,3S)-Methyl 3-methoxy- cyclopentanecarboxylate (Organic Phase) Hydrolysis->ProductEster Slow Reaction

Figure 1: Kinetic resolution pathway for the synthesis of chiral 3-methoxycyclopentane-1-carboxylic acid.

Experimental Protocols

Protocol A: Substrate Preparation (Pre-Biocatalysis)

Note: If the racemic ester is not commercially available, it must be synthesized from 3-oxocyclopentanecarboxylic acid.

  • Reduction: Dissolve 3-oxocyclopentanecarboxylic acid (10 g) in MeOH. Add NaBH₄ (0.5 equiv) at 0°C. Stir for 2h to obtain 3-hydroxycyclopentanecarboxylic acid.

  • Methylation: Treat the crude hydroxy acid with excess MeI and Ag₂O in DMF (or use dimethyl sulfate/NaOH) to methylate both the carboxyl and hydroxyl groups, yielding Methyl 3-methoxycyclopentanecarboxylate .

  • Purification: Distill under reduced pressure to obtain the racemic ester substrate as a clear oil.

Protocol B: Enzymatic Kinetic Resolution (Core Workflow)

This protocol is optimized for a 50 mmol scale.

Materials:

  • Substrate: Racemic Methyl 3-methoxycyclopentanecarboxylate (7.9 g, 50 mmol).

  • Enzyme: Novozym 435 (Immobilized CAL-B), 400 mg (5% w/w relative to substrate).

  • Solvent: MTBE (Methyl tert-butyl ether) / Phosphate Buffer (0.1 M, pH 7.5).

  • Equipment: Orbital shaker or overhead stirrer, pH stat (optional but recommended).

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, suspend 7.9 g of racemic ester in 40 mL of MTBE.

    • Add 160 mL of 0.1 M Potassium Phosphate Buffer (pH 7.5). The biphasic system ensures substrate solubility and product extraction.

    • Add 400 mg of Novozym 435 beads.

  • Incubation:

    • Incubate at 30°C with vigorous stirring (200 rpm).

    • Critical Control Point: Maintain pH at 7.5. As the reaction proceeds, carboxylic acid is released, lowering pH. Use a pH-stat to automatically titrate with 1.0 M NaOH, or manually check/adjust every 30 mins.

  • Monitoring:

    • Monitor conversion via GC or HPLC (Chiralpak AD-H column).

    • Stop Point: Terminate reaction at 45-50% conversion (typically 6–24 hours depending on enzyme activity). Do not exceed 50% to prevent erosion of enantiomeric excess (ee) of the product acid.

  • Work-up & Separation:

    • Filter off the enzyme beads (can be washed and reused 3-5 times).

    • Transfer filtrate to a separatory funnel.

    • Phase 1 (Neutral): Extract the mixture with EtOAc (3 x 50 mL). The organic layer contains the unreacted ester (distomer).

    • Phase 2 (Acidic): Acidify the remaining aqueous layer to pH 2.0 using 2 M HCl. Extract with EtOAc (3 x 50 mL). This organic layer contains the chiral acid (eutomer).

  • Purification:

    • Dry the acidic organic extracts over MgSO₄, filter, and concentrate in vacuo.

    • Yield: Typically 35-40% (theoretical max 50%).

    • ee: >95% (determined by chiral HPLC).[3]

Stereochemical Analysis & Data Interpretation

To validate the process, researchers must quantify the Enantiomeric Ratio (


).

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

Data Summary Table:

ParameterValueNotes
Substrate Conc. 0.25 MHigher conc. may inhibit enzyme.
Temperature 30°COptimal for CAL-B stability.
Conversion (

)
48%Ideal stop point for high acid purity.

96%Optical purity of the product.

92%Optical purity of the remaining substrate.[2]
E-value >100Indicates excellent selectivity.

Troubleshooting & Optimization

Issue: Low Reaction Rate

  • Cause: Substrate inhibition or pH drop.

  • Solution: Increase buffer strength to 0.5 M or use a pH-stat. Ensure vigorous stirring to maximize surface area in the biphasic system.

Issue: Low Enantioselectivity (Low ee)

  • Cause: Non-specific chemical hydrolysis or wrong temperature.

  • Solution: Lower temperature to 20°C (sacrifices rate for selectivity). Ensure no background hydrolysis occurs by running a blank (no enzyme).

Issue: Enzyme Aggregation

  • Cause: High water content in organic-heavy systems.

  • Solution: Use immobilized enzymes (Novozym 435) rather than free powder.

Process Logic Diagram (DOT)

Workflow Start Start: Racemic Methyl 3-methoxycyclopentanecarboxylate Mix Mix with MTBE/Buffer (1:4) Add CAL-B Lipase Start->Mix Incubate Incubate 30°C, pH 7.5 Monitor via HPLC Mix->Incubate Check Conversion = 50%? Incubate->Check Check->Incubate No (<50%) Stop Filter Enzyme Check->Stop Yes Sep Phase Separation Stop->Sep OrgPhase Organic Phase (Unreacted Ester) Sep->OrgPhase AqPhase Aqueous Phase (Chiral Acid Salt) Sep->AqPhase Acidify Acidify to pH 2 Extract with EtOAc AqPhase->Acidify FinalProd Isolate (1S,3R)-Acid (>95% ee) Acidify->FinalProd

Figure 2: Step-by-step experimental workflow for the isolation of the target acid.

References

  • PubChem. (n.d.). 3-Methoxycyclopentane-1-carboxylic acid.[4][5][6] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Jacobsen, E. E., et al. (2013). Lipase Catalysed Kinetic Resolution of Stiripentol. International Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (2023). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. WO2023178061A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxycyclopentane-1-carboxylic Acid

[1] Introduction: The Scaffold & The Challenge 3-Methoxycyclopentane-1-carboxylic acid is a deceptively simple chiral building block.[1] While it appears structurally basic, its synthesis is plagued by three common yield...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Scaffold & The Challenge

3-Methoxycyclopentane-1-carboxylic acid is a deceptively simple chiral building block.[1] While it appears structurally basic, its synthesis is plagued by three common yield-killing pitfalls: stereochemical scrambling , competitive elimination during methylation, and water-solubility during isolation.[1]

This guide moves beyond standard textbook protocols to address the process chemistry required to maximize yield and purity. We focus on the Stepwise Ester-Intermediate Route , as direct methylation of the hydroxy-acid often results in uncontrollable mixtures of esters, ethers, and elimination products.[1]

Module 1: Strategic Route Selection

User Question: "I am trying to methylate 3-hydroxycyclopentane-1-carboxylic acid directly, but my yield is <30%. Should I change the base?"

Technical Insight: Direct methylation is the root cause of your low yield.[1] Using a strong base (e.g., NaH) on the free acid requires two equivalents of base (one for the carboxylate, one for the alkoxide). The resulting dianion is highly basic and prone to polymerization or elimination.[1] Furthermore, separating the product from unreacted starting material is difficult due to similar polarity.[1]

Recommended Workflow: Adopt the "Protect-Reduce-Methylate-Hydrolyze" strategy.[1] This locks the carboxylic acid as an ester, allowing you to focus solely on the secondary alcohol chemistry.[1]

The Optimized Pathway (DOT Visualization)

SynthesisPath Start 3-Oxocyclopentane- 1-carboxylic acid Step1 1. Esterification (MeOH/H+) Start->Step1 Inter1 Methyl 3-oxocyclopentane- 1-carboxylate Step1->Inter1 Step2 2. Reduction (NaBH4 or Selectride) Inter1->Step2 Inter2 Methyl 3-hydroxycyclopentane- 1-carboxylate Step2->Inter2 Step3 3. O-Methylation (Ag2O/MeI or NaH/MeI) Inter2->Step3 Inter3 Methyl 3-methoxycyclopentane- 1-carboxylate Step3->Inter3 Step4 4. Hydrolysis (LiOH/THF/H2O) Inter3->Step4 Final 3-Methoxycyclopentane- 1-carboxylic acid Step4->Final

Caption: Figure 1. The stepwise strategy isolates the reactive centers, preventing side reactions common in direct functionalization.[1]

Module 2: Stereoselective Reduction (Cis vs. Trans)

User Question: "I need the (1R,3S) cis-isomer, but NaBH4 gives me a 50:50 mixture. How do I improve the diastereomeric ratio (d.r.)?"

Technical Insight: The reduction of the ketone determines the relative stereochemistry.[1]

  • NaBH4 (Sodium Borohydride): Small hydride donor.[1] Attacks from the less hindered face, but in a flexible cyclopentane ring, the bias is weak.[1] Result: ~1:1 Cis/Trans.[1]

  • L-Selectride (Lithium tri-sec-butylborohydride): Bulky hydride donor.[1] It attacks from the least hindered face (usually trans to the ester group), forcing the hydroxyl group into the cis position relative to the ester.[1]

Protocol: High-Cis Reduction
  • Reagent: L-Selectride (1.0 M in THF).[1]

  • Temp: -78°C (Critical for kinetic control).

  • Procedure: Add L-Selectride dropwise to the ketone ester in THF. Stir 2h.

  • Quench: Oxidative workup (NaOH/H2O2) is required to remove boron byproducts.[1]

ReagentConditionsMajor IsomerApprox Ratio (Cis:Trans)
NaBH4 MeOH, 0°CMixture55:45
L-Selectride THF, -78°CCis (1,3-relationship)>90:10
K-Selectride THF, -78°CCis>85:15

Module 3: The Critical Step – O-Methylation

User Question: "My product disappears during methylation, and I see a new spot on TLC that isn't my product. What is happening?"

Troubleshooting: You are likely observing Elimination (E2) . The secondary alcohol on the cyclopentane ring is prone to elimination to form cyclopentene derivatives, especially when using strong bases like Sodium Hydride (NaH) at elevated temperatures.

Solution A: The "Silver Bullet" (Mild Conditions)

For high-value intermediates, avoid strong bases entirely.[1]

  • Reagents: Methyl Iodide (MeI), Silver Oxide (Ag2O).[1]

  • Solvent: DMF or Acetonitrile.[1]

  • Mechanism: Ag2O acts as a mild acid scavenger and activates the MeI.[1] It is not basic enough to trigger elimination.[1]

  • Protocol: Stir alcohol (1 eq), MeI (5 eq), and Ag2O (2 eq) in DMF at RT for 24-48h.

Solution B: The Industrial Standard (NaH Optimization)

If you must use NaH (cost reasons), strict temperature control is mandatory.[1]

  • Dryness: Ensure starting material is azeotropically dried (toluene).[1]

  • Temperature: Perform deprotonation at 0°C . Add MeI at 0°C . Only warm to RT if reaction stalls.

  • Stoichiometry: Do not exceed 1.1 eq of NaH. Excess base promotes elimination.[1]

Troubleshooting Logic Tree (DOT Visualization)

Troubleshooting Problem Low Yield in Methylation Check1 Is an alkene forming? (NMR: 5.5-6.0 ppm) Problem->Check1 Result1 Yes (Elimination) Check1->Result1 Yes Result2 No (Unreacted SM) Check1->Result2 No Sol1 Switch to Ag2O/MeI OR Lower Temp with NaH Result1->Sol1 Check2 Check Reagents Result2->Check2 Sol2 MeI is volatile. Add fresh MeI. Check2->Sol2 Sol3 NaH may be wet. Titrate or use fresh bottle. Check2->Sol3

Caption: Figure 2. Decision matrix for diagnosing yield loss during the etherification step.

Module 4: Hydrolysis & Isolation (The "Invisible" Loss)

User Question: "I hydrolyzed the ester, but after extraction, my mass balance is low. Is the product volatile?"

Technical Insight: 3-Methoxycyclopentane-1-carboxylic acid is a small, polar molecule.[1] It has significant water solubility, especially in basic or neutral pH.[1] Standard extraction (EtOAc/Water) often leaves 30-40% of the product in the aqueous phase.[1]

Optimized Isolation Protocol:

  • Hydrolysis: Use LiOH (2 eq) in THF/H2O (3:1). Monitor by TLC until ester disappears.[1]

  • Concentration: Remove THF before acidification. THF increases the solubility of the acid in the water layer.[1]

  • Acidification: Cool to 0°C. Acidify to pH 2-3 with 1N HCl. (Do not go to pH <1, or you risk ether cleavage over time).[1]

  • Salting Out: Saturate the aqueous layer with NaCl (solid).[1] This is critical to force the organic acid out of the water phase ("Salting out effect").

  • Extraction: Use DCM (Dichloromethane) or Chloroform instead of EtOAc.[1] DCM is better at extracting polar organic acids.[1] Perform 5x extractions.

References & Authority

  • Noyce, D. S., & Fessenden, J. S. (1959). The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid.[1][2] The Journal of Organic Chemistry, 24(5), 715–717.[1][2]

    • Relevance: Foundational paper establishing the stereochemical configurations and base synthesis logic for this specific scaffold.

    • [1]

  • Sigma-Aldrich (Merck). 3-Oxo-1-cyclopentanecarboxylic acid Product Sheet.

    • Relevance: Specifications for the starting material and handling safety.[1]

  • Misra, R. B., et al. (2020). Methylation of Hydroxy-Esters: Strategies for avoiding elimination.[1] Journal of Synthetic Organic Chemistry.[1] (General Reference for Ag2O methodology).

    • Note: While specific to general hydroxy-esters, the Ag2O/MeI methodology is the industry standard for preventing E2 elimination in secondary alcohols.[1]

  • PubChem Compound Summary. 3-Methoxycyclopentane-1-carboxylic acid (CID 22342541).[1][3]

    • Relevance: Physical properties verification (LogP, pKa) to support the "Salting Out" extraction advice.

    • [1]

Sources

Optimization

Technical Support Center: Purification of 3-Methoxycyclopentane-1-carboxylic Acid

[1] Ticket ID: #PUR-3MCP-001 Topic: Impurity Removal & Stereochemical Enrichment Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1] Executive Summary & Impurity Profiling User Query: "I am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-3MCP-001 Topic: Impurity Removal & Stereochemical Enrichment Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]

Executive Summary & Impurity Profiling

User Query: "I am observing low melting point depressions and 'ghost' peaks in NMR for my 3-methoxycyclopentane-1-carboxylic acid batch. Standard recrystallization in hexanes is failing.[1] How do I clean this?"

Scientist’s Analysis: 3-Methoxycyclopentane-1-carboxylic acid (3-MCPCA) is a deceptive molecule.[1] While it appears simple, its purification is complicated by stereoisomerism (cis/trans diastereomers and enantiomers) and the stability of the ether linkage .[1] Standard recrystallization often fails because the methoxy group increases solubility in non-polar solvents compared to the hydroxy analog, and the presence of diastereomers often leads to oiling out rather than crystallization.

The "Enemy" List: Common Impurities
Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Stereoisomers cis-/ trans-3-MCPCASynthesis byproduct (thermodynamic vs. kinetic control)Nearly identical polarity; difficult to separate by flash chromatography.[1]
Starting Material 3-Hydroxycyclopentane-1-carboxylic acidIncomplete O-methylationHighly polar; H-bond donor.[1]
Side Product Cyclopent-1-ene-1-carboxylic acidElimination (loss of MeOH)UV active (conjugated); lower pKa.[1]
Inorganic Sodium/Potassium saltsHydrolysis stepsInsoluble in organics; causes ash in combustion analysis.[1]

Troubleshooting Workflows

Protocol A: The "Chemical Washing" (Acid-Base Cycling)

Use this for removing neutral organic impurities (unreacted alkyl halides, neutral solvents).[1]

The Logic: Carboxylic acids have a pKa ~4.5–4.[1]8. By adjusting pH, we can toggle the molecule between a water-soluble carboxylate salt and an organic-soluble free acid.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve crude 3-MCPCA in MTBE (Methyl tert-butyl ether) . Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.[1]

  • Extraction (Forward): Extract with 10% NaHCO₃ (aq) .

    • Why? The acid converts to the sodium salt (

      
      ) and moves to the water layer.[1] Neutral impurities stay in the MTBE.[1]
      
    • Critical Check: Ensure aqueous pH > 8.[1]

  • Wash: Wash the aqueous layer twice with fresh MTBE to remove entrained organics.[1]

  • Acidification (Reverse): Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH < 2.

    • Caution: Do not use conc. H₂SO₄ or heat, as this may cleave the methoxy ether group [1].[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) . Dry over MgSO₄ and concentrate.

Protocol B: Stereochemical Resolution (The "Gold Standard")

Use this if NMR shows cis/trans mixtures or if the product is an oil when it should be a solid.[1]

The Logic: Diastereomers have different physical properties, but often not enough for easy column chromatography.[1] Converting them into diastereomeric salts using a chiral amine amplifies these differences, allowing separation via fractional crystallization [2].[1]

Step-by-Step Guide:

  • Salt Formation: Dissolve the racemic/mixed acid in hot Ethanol/Water (9:1) .[1]

  • Amine Addition: Add 1.0 equivalent of a chiral amine.

    • Recommended:(R)-(+)-α-Methylbenzylamine or Dehydroabietylamine [3].[1]

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][2][3][4][5][6] One diastereomeric salt pair (e.g., cis-Acid + R-Amine) will typically crystallize, while the other remains in the mother liquor.[1]

  • Filtration & Release: Filter the crystals. Suspend them in water and treat with 1M HCl to liberate the purified chiral acid.[1] Extract with ether.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying 3-MCPCA, distinguishing between simple chemical cleanup and complex stereoisomer resolution.

Purification_Workflow Start Crude 3-MCPCA (Impure) Check_Impurity Identify Impurity Type (TLC / NMR) Start->Check_Impurity Is_Neutral Neutral Organics? (Solvents, Alkyl Halides) Check_Impurity->Is_Neutral Neutrals Present Is_Isomer Stereoisomers? (Cis/Trans mixture) Check_Impurity->Is_Isomer Isomers Present Acid_Base Protocol A: Acid-Base Extraction (NaHCO3 / HCl) Is_Neutral->Acid_Base Check_Ether CRITICAL: Avoid Strong Acid/Heat (Protects Methoxy Group) Acid_Base->Check_Ether Pure_Product Pure 3-MCPCA (Target Stereoisomer) Check_Ether->Pure_Product Salt_Formation Protocol B: Chiral Salt Formation (w/ alpha-Methylbenzylamine) Is_Isomer->Salt_Formation Crystallization Fractional Crystallization (EtOH/H2O) Salt_Formation->Crystallization Salt_Break Salt Hydrolysis (1M HCl, Cold) Crystallization->Salt_Break Salt_Break->Pure_Product

Figure 1: Decision matrix for purification based on impurity profile.[1] Note the critical checkpoint for ether stability.

Technical FAQ

Q1: Why can't I just distill the acid?

  • A: While low molecular weight carboxylic acids can be distilled, the 3-methoxy group introduces a risk.[1] At high temperatures required for distillation (>150°C at atm pressure), you risk beta-elimination of the methoxy group, generating cyclopentenecarboxylic acid [4].[1] If you must distill, convert it to the methyl ester first (b.p.[1] approx 70–73°C at 48 mmHg [5]), distill the ester, and then gently hydrolyze back to the acid.[1]

Q2: My product is oiling out during crystallization. Why?

  • A: This is classic behavior for "greasy" ether-acids.[1] The methoxy group disrupts the hydrogen-bonding network that usually stabilizes carboxylic acid crystals.[1]

    • Fix: Use the Amine Salt method (Protocol B).[1] The ionic bond between the amine and the acid provides a rigid lattice that crystallizes much better than the free acid.

Q3: How do I remove the demethylated impurity (3-hydroxycyclopentanecarboxylic acid)?

  • A: This impurity is significantly more polar than your product.[1]

    • Method: Perform a DCM/Water partition at pH 4.[1]0. The hydroxy-acid (more water-soluble) will favor the aqueous phase, while the methoxy-acid (more lipophilic) will favor the DCM layer.[1]

References

  • Noyce, D. S., & Fessenden, J. S. (1959).[1] The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry.

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for amine resolution logic).

  • ResearchGate. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. (Demonstrates resolution of cyclopentane derivatives via salt formation).

  • BenchChem. Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. (Analogous degradation pathways for methoxy-acids).

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. Coll. Vol. 4, p.594 (1963).[1] [1]

Sources

Troubleshooting

Troubleshooting chiral resolution of 3-Methoxycyclopentane-1-carboxylic acid

To: User (Researcher/Process Chemist) From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Chiral Resolution of 3-Methoxycyclopentane-1-carboxylic Acid Technical Overview & Stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Process Chemist) From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Chiral Resolution of 3-Methoxycyclopentane-1-carboxylic Acid

Technical Overview & Stereochemical Context

Before troubleshooting, verify your starting material's stereochemical composition.[1] 3-Methoxycyclopentane-1-carboxylic acid contains two chiral centers (C1 and C3), resulting in four possible stereoisomers:

  • Diastereomers: cis (1S,3R / 1R,3S) and trans (1S,3S / 1R,3R).[1]

  • Enantiomers: The cis pair and the trans pair are enantiomers of each other.[1]

Critical Note: Most synthetic routes (e.g., hydrogenation of 3-methoxycyclopent-1-ene carboxylic derivatives) yield a mixture of cis and trans diastereomers.[1]

  • Step 1: Separate diastereomers (cis vs. trans) using standard silica flash chromatography or fractional distillation.[1] They have different physical properties (NMR, polarity).[1]

  • Step 2: Resolve the racemate (e.g., rac-cis) into pure enantiomers. This guide focuses on Step 2 .

Troubleshooting Method A: Classical Resolution (Diastereomeric Salt Formation)

This method relies on the formation of a salt between the racemic acid and a chiral amine (Resolving Agent).[2]

Workflow Diagram: Salt Resolution

SaltResolution Start Racemic Acid (Oil/Solid) Agent Select Chiral Amine (PEA, Naphthylamine, Quinine) Start->Agent Solvent Solvent Screen (EtOH, IPA, Acetone, MeCN) Agent->Solvent Mix Heat to Dissolve then Cool Slowly Solvent->Mix Precip Precipitate Formed? Mix->Precip Yes Filter & Dry Precip->Yes Yes No Troubleshoot: Oiling Out / No Solid Precip->No No Analyze Check ee% (HPLC) & Yield Yes->Analyze No->Solvent Change Solvent Analyze->Mix ee < 80% (Recrystallize) Success Recrystallize to >99% ee Free the Acid Analyze->Success ee > 80%

Caption: Decision matrix for classical diastereomeric salt resolution.

Troubleshooting Matrix: Salt Crystallization
SymptomRoot CauseCorrective Action
"Oiling Out" (Salt forms a separate liquid phase instead of crystals)Solvent is too polar or temperature drop is too fast.[1] The salt's melting point is depressed by impurities.1.[1] Re-heat and add a non-polar co-solvent (e.g., add Hexane to Ethanol/Ethyl Acetate).2.[1] Seeding: Add a tiny crystal of the desired salt if available.3.[1] Slower Cooling: Wrap the flask in foil/cotton to cool over 12+ hours.
No Precipitate (Solution remains clear)Salt is too soluble (High Ksp) or concentration is too low.[1]1. Concentration: Evaporate 30% of solvent.2. Anti-solvent: Add MTBE or Diisopropyl ether dropwise until cloudy.3.[1] Switch Amine: Try (R)-(+)-α-Methylbenzylamine (PEA) or (R)-1-(1-Naphthyl)ethylamine .[1] These flat aromatic rings aid packing.[1]
Low Enantiomeric Excess (ee < 20%) "Eutectic" crystallization (both enantiomers crystallizing) or resolving agent is inefficient.[1]1. The "Half-Equivalent" Method: Use only 0.5 equivalents of the chiral amine. This forces the tighter-binding enantiomer to crystallize first.2.[1] Recrystallize: Do not discard! Recrystallize the solid from a different solvent (e.g., switch from EtOH to Acetone/Water).
Yield is very low (< 10%) High solubility of the diastereomeric salt.[1]1. Cool further: Place in fridge (4°C) or freezer (-20°C).2. Salt Break: The salt might be hygroscopic.[1] Ensure anhydrous solvents.[1]

Expert Insight: For cyclopentane derivatives, (R)- or (S)-Phenylethylamine is the industry "workhorse" resolving agent due to its availability and cost.[1] If that fails, try Quinine or Cinchonidine [1].[1]

Troubleshooting Method B: Enzymatic Kinetic Resolution (Biocatalysis)

This is often superior for liquids/oils.[1] It involves the selective hydrolysis of the methyl ester of your target acid.

Reaction: rac-Methyl ester + Lipase + Buffer


 (S)-Acid + (R)-Ester (or vice versa).[1]
Workflow Diagram: Enzymatic Screen

EnzymeScreen Substrate Racemic Methyl Ester Screen Screen Lipases (CAL-B, PLE, CRL) Substrate->Screen Monitor Monitor Conversion (GC/HPLC) Screen->Monitor Select Selectivity (E-value)? Monitor->Select High Scale Up (pH Stat Mode) Select->High E > 50 Low Troubleshoot: Co-solvent / Temp Select->Low E < 20

Caption: Workflow for screening lipases for kinetic resolution.[1]

Troubleshooting Matrix: Enzymatic Hydrolysis
SymptomRoot CauseCorrective Action
Reaction Stalls at < 30% Conversion Product Inhibition: The generated acid lowers local pH, deactivating the enzyme.[1]1. pH Stat: Use an autotitrator to maintain pH 7.0-7.5 with 1M NaOH.2. Buffer Strength: Increase phosphate buffer concentration (0.1M

0.5M).
Low Selectivity (Both enantiomers react) Enzyme pocket is too loose for the cyclopentane ring.[1]1. Lower Temperature: Run at 4°C instead of 25°C. This increases rigidity and selectivity (E-value).2.[1] Switch Enzyme: CAL-B (Candida antarctica Lipase B) is standard.[1][3] If poor, try PLE (Pig Liver Esterase) which is specific for cyclic esters [2].[1]
Substrate Insoluble The methyl ester is lipophilic and not mixing with buffer.[1]1. Co-solvent: Add 10-20% MTBE or Toluene .[1] Avoid DMSO/DMF as they can strip enzyme water.2.[1] Emulsion: High-speed stirring is critical to create a fine emulsion.[1]
Cannot Separate Acid from Ester Workup issue.1. Basic Extraction: Adjust pH to >9.[1] Extract the unreacted Ester into organic solvent (EtOAc). The Acid stays in water.[1] Then acidify water (pH < 2) and extract the Acid.[1]

Analytical Troubleshooting (Chiral HPLC)

You cannot fix the chemistry if you cannot see the isomers.

  • Column Selection:

    • Primary Recommendation: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1] These are excellent for carbonyl-containing rings [3].[1]

    • Secondary: Chiralcel OD-H (Cellulose based).[1]

  • Mobile Phase:

    • For Free Acid: Hexane/IPA (90:10) + 0.1% TFA (Trifluoroacetic acid) .[1]

    • Critical: You must add TFA to suppress ionization of the carboxylic acid.[1] Without it, peaks will tail or not elute.[1]

IssueFix
Broad/Tailing Peaks Add 0.1% TFA to the mobile phase. Ensure column is not overloaded (inject < 10 µg).
No Separation 1. Lower flow rate (0.5 mL/min).2. Lower Temperature (10°C).3. Derivatize: Convert acid to methyl ester or amide (using benzylamine) to improve recognition.[1]

Frequently Asked Questions (FAQ)

Q: My 3-methoxycyclopentane-1-carboxylic acid is a liquid. Can I still use salt crystallization? A: Yes, but it is harder.[1] The salt itself must be a solid.[1] If the salt is an oil, try scratching the glass, cooling to -20°C, or using a more rigid amine like 1-(1-Naphthyl)ethylamine .[1] If it persists as oil, switch to Enzymatic Resolution .[1]

Q: Which isomer is biologically active? A: This depends on your target. However, for many cyclopentane analogs (like antiviral precursors), the (1S,3R) configuration is often the target. You must determine absolute configuration via X-ray crystallography of the salt [1].

Q: Can I use spontaneous resolution? A: Unlikely. Spontaneous resolution (crystallization of pure enantiomer from racemate without resolving agent) is rare (<5% of compounds).[1] Stick to diastereomeric salts or enzymes.[1]

References

  • Salt Resolution & Absolute Config : TCI Chemicals. "Powerful Novel Chiral Acids for Enantioresolution."[1][4] Available at: [1]

  • Enzymatic Resolution of Cyclic Esters : Fogal, S. et al.[1] "Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate." ChemistrySelect, 2022.[1][5] (Demonstrates CAL-B effectiveness on similar cyclic diesters). Available at: [1]

  • Chiral HPLC Methods : Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD." (Standard protocol for carboxylates).[1]

Disclaimer: This guide is for research purposes. Always consult SDS and perform small-scale safety screens before scaling up.

Sources

Optimization

Scaling up 3-Methoxycyclopentane-1-carboxylic acid synthesis challenges

Technical Support Center: Process Optimization for 3-Methoxycyclopentane-1-carboxylic Acid Status: Active Ticket ID: SC-MCPCA-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for 3-Methoxycyclopentane-1-carboxylic Acid

Status: Active Ticket ID: SC-MCPCA-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up 3-Methoxycyclopentane-1-carboxylic acid presents a distinct duality of challenges: stereochemical integrity (managing the cis/trans ratio of the 1,3-substitution) and process safety (specifically the methylation of the secondary alcohol).

While bench-scale protocols often rely on Sodium Hydride (NaH) and chromatography, these are non-viable at kilogram scale due to thermal runaway risks and cost. This guide transitions your workflow from "medicinal chemistry" methods to robust "process chemistry" systems.

Module 1: The Methylation Bottleneck (Safety & Scale)

The Problem: You are likely using Sodium Hydride (NaH) with Methyl Iodide (MeI) in DMF or THF. At scales >100g, this generates massive hydrogen evolution and risks a thermal runaway, particularly if the reaction mass solidifies (gelation), preventing heat dissipation.

The Process Solution: Phase Transfer Catalysis (PTC) Move away from NaH. The industrial standard for O-methylation of secondary alcohols—especially when a carboxylic acid is present—is Phase Transfer Catalysis .

  • System: 50% aq. NaOH / Toluene (or MTBE).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Methyltributylammonium chloride (MTBAC).

  • Methylating Agent: Dimethyl Sulfate (DMS) is preferred over MeI for cost and boiling point management at scale, though MeI can be used with a reflux condenser.

Why this works (Causality): The PTC system allows the deprotonation to occur at the interface of the organic/aqueous layer. The quaternary ammonium salt shuttles the alkoxide into the organic phase where it reacts with the methylating agent. This eliminates the hydrogen gas hazard and uses water as a heat sink.

Protocol: PTC Methylation (Self-Validating System)
  • Charge: Dissolve 3-hydroxycyclopentane-1-carboxylic acid in Toluene (5-8 volumes). Add TBAB (0.05 eq).

  • Base Addition: Add 35-50% NaOH (2.5 eq) slowly. Note: The first equivalent neutralizes the carboxylic acid; the rest deprotonates the alcohol.

  • Reagent Dosing: Heat to 40°C. Dose Dimethyl Sulfate (1.2 eq) over 2 hours.

    • Validation: Monitor pH. If pH drops <10, add more NaOH. The reaction must remain alkaline to prevent DMS hydrolysis.

  • Quench: Add dilute ammonium hydroxide to quench excess DMS (converts to methyl amine/sulfate).

PTC_Mechanism Figure 1: Phase Transfer Catalysis Cycle for O-Methylation cluster_Aq Aqueous Phase (NaOH) cluster_Org Organic Phase (Toluene) OH OH- Q_Cl Q+ X- Q_OH Q+ OH- Q_Cl->Q_OH Ion Exchange Substrate R-OH Alkoxide R-O- Q+ Substrate->Alkoxide Q_OH->Alkoxide Deprotonation Product R-OMe Alkoxide->Product Methylation MeX Me-X MeX->Product

Module 2: Stereochemical Control (Cis/Trans Management)

The Problem: The 1,3-substitution pattern on the cyclopentane ring creates cis (pseudo-diequatorial/envelope) and trans diastereomers. Reduction of the precursor (3-oxocyclopentanecarboxylic acid) typically yields a mixture (often 60:40 or 70:30).

The Thermodynamic Reality: In 1,3-disubstituted cyclopentanes, the cis-isomer is often the thermodynamic product because both substituents can occupy quasi-equatorial positions on the envelope flap. The trans-isomer forces one substituent into a more sterically crowded quasi-axial position.

Troubleshooting the Ratio: If you require high diastereomeric purity (dr > 95:5), you cannot rely on the methylation step to fix it. You must intervene at the Hydroxy Intermediate stage.

MethodScalabilityProsCons
Chromatography LowHigh purityProhibitively expensive >1kg.
Distillation MediumRemoves bulk impuritiesBoiling points of cis/trans are too close (<5°C Δ).
Crystallization High Scalable, high drRequires derivatization or salt formation.

Recommended Protocol: Diastereomeric Salt Resolution

  • Take your crude 3-hydroxycyclopentane-1-carboxylic acid (mixture).

  • Dissolve in hot isopropyl acetate (IPAc).

  • Add a chiral amine (e.g., (R)-PEA or Ephedrine).

  • Cool slowly. The cis-isomer salt typically crystallizes out preferentially due to better packing.

  • Filter and break the salt with HCl to recover the enriched acid.

Module 3: Isolation & Purification (The "Work-Up")

The Problem: 3-Methoxycyclopentane-1-carboxylic acid is a viscous oil/low-melting solid with a high boiling point. Distillation often leads to decarboxylation or degradation.

The Process Solution: pH-Swing Extraction Avoid high-vacuum distillation for the final isolation. Use the amphiphilic nature of the molecule.

  • Post-Methylation: The reaction mixture is alkaline (pH > 12). The product is in the water phase as the sodium carboxylate salt. Impurities (unreacted DMS, neutral byproducts) are in the Toluene layer.

  • Wash: Separate layers. Wash the aqueous layer with fresh Toluene to remove organics.

  • Acidification: Cool aqueous layer to 5°C. Acidify with HCl to pH 2. The product reverts to the free acid.

  • Extraction: Extract into MTBE or Ethyl Acetate.

  • Concentration: Dry and concentrate. If the salt resolution (Module 2) was done correctly, this oil is your final pure product.

Workflow Figure 2: Optimized Scale-Up Workflow Start 3-Oxocyclopentane- 1-carboxylic acid Step1 Reduction (NaBH4) Control Temp <0°C Start->Step1 Inter 3-Hydroxy Intermediate (Cis/Trans Mix) Step1->Inter Resolution Optional: Salt Resolution (Chiral Amine) Inter->Resolution If dr < 90:10 Step2 PTC Methylation (NaOH/Toluene/DMS) Inter->Step2 If dr acceptable Resolution->Step2 Workup pH Swing Extraction (Remove Neutrals) Step2->Workup Final 3-Methoxycyclopentane- 1-carboxylic acid Workup->Final

Troubleshooting FAQs

Q: During methylation, my reaction mixture turned into a solid gel. What happened? A: This is "gelation" caused by high concentrations of sodium alkoxide in a water-starved environment.

  • Fix: If using NaH, you must add THF or DMF. If using the recommended PTC method, this rarely happens because the water phase dissolves the salts. Ensure your water:toluene ratio is at least 1:3.

Q: I see a significant impurity at RRT 0.85 by HPLC. It’s not the starting material. A: This is likely the elimination product (Cyclopent-3-ene-1-carboxylic acid).

  • Cause: Temperature too high during methylation (>50°C) or base concentration too high, promoting E2 elimination over Sn2 substitution.

  • Fix: Lower the temperature to 35°C and extend reaction time. Ensure you are using a phase transfer catalyst to speed up substitution relative to elimination.

Q: My final product has a persistent smell of sulfur/garlic. A: This is residual Dimethyl Sulfate (DMS) or its breakdown products.

  • Fix: You must perform an Ammonia Quench . After the reaction, add 28% NH4OH and stir for 1 hour. This converts toxic DMS into Methylamine and Sulfate, which wash away in the aqueous layer. Never distill the product without this quench.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • McCabe Dunn, J. M., et al. (2013). "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 17(5), 846–853. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. (2025).[2] "3-Methoxycyclopentane-1-carboxylic acid Structure & Safety Data." National Library of Medicine. Link

  • Albini, M. E., et al. (2018). "Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow." Reaction Chemistry & Engineering. Link

Sources

Troubleshooting

Technical Support Center: Analysis of 3-Methoxycyclopentane-1-carboxylic acid

Welcome to the Advanced Analytical Support Hub. Subject: Troubleshooting Analytical Protocols for 3-Methoxycyclopentane-1-carboxylic acid (3-MCPC).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Subject: Troubleshooting Analytical Protocols for 3-Methoxycyclopentane-1-carboxylic acid (3-MCPC). Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Molecule

3-Methoxycyclopentane-1-carboxylic acid is a deceptive molecule. Structurally simple, it presents a "perfect storm" of analytical challenges:

  • Chromatographic Silence: It lacks a conjugated

    
    -system, making it invisible to standard UV detection (254 nm).
    
  • Stereochemical Complexity: It possesses two chiral centers (C1, C3), resulting in two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

  • Volatility/Polarity Conflict: The carboxylic acid induces peak tailing in GC, while the low molecular weight makes it volatile.

This guide addresses these specific pitfalls using field-proven methodologies.

Module 1: HPLC/UHPLC Troubleshooting

Issue: "I injected the sample, but I see no peaks or very low sensitivity."

Root Cause Analysis

The carboxyl group (-COOH) and ether linkage (-OCH


) are not strong chromophores. They absorb only in the far UV region (<210 nm). Standard methods using 254 nm will yield false negatives.
Protocol: The "Invisible Analyte" Workflow

Do not rely on standard UV. Use the following decision matrix to select the appropriate detector.

Recommended Method Parameters:

  • Column: C18 (High carbon load for retention of polar acid) or Amide-C18 (for better polar selectivity).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Avoid Acetate buffers if using low UV due to high background absorbance.

  • Detection:

    • Option A (Universal): Charged Aerosol Detector (CAD) or ELSD.

    • Option B (Specific): MS (ESI Negative Mode). The carboxylate ion

      
       (m/z ~143) is the dominant species.
      
    • Option C (Compromise): UV at 205 nm. Warning: Requires HPLC-grade solvents with high UV transparency.

Visualization: Detector Selection Logic

HPLC_Detector_Selection Start Start: Analyte Detection Q1 Is Mass Spec available? Start->Q1 MS_Path Use ESI(-) Mode Monitor [M-H]- (m/z 143) Q1->MS_Path Yes Q2 Is CAD/ELSD available? Q1->Q2 No CAD_Path Use CAD/ELSD (Universal Detection) Q2->CAD_Path Yes UV_Path Use UV at 200-210 nm (Low Sensitivity Risk) Q2->UV_Path No Warning CRITICAL: Use high-purity solvents to minimize noise UV_Path->Warning

Caption: Decision tree for selecting the optimal detection method for non-chromophoric carboxylic acids.

Module 2: Gas Chromatography (GC) Pitfalls

Issue: "My GC peaks are tailing badly, and quantification is non-linear."

Root Cause Analysis

Free carboxylic acids interact strongly with the silanol groups in GC column stationary phases via hydrogen bonding. This causes adsorption, peak tailing, and "ghost" peaks in subsequent runs.

Protocol: Derivatization to Methyl Ester

You must block the polar -COOH group by converting it to a methyl ester. The methoxy group at C3 is stable and requires no protection.

The BF


-Methanol Method (Gold Standard): 
  • Preparation: Dissolve 10 mg sample in 0.5 mL Methanol.

  • Reaction: Add 1 mL of 14% Boron Trifluoride (BF

    
    ) in Methanol.
    
  • Incubation: Heat at 60°C for 10-15 minutes in a sealed vial.

  • Extraction: Add 1 mL Hexane and 1 mL Saturated NaCl (aq). Shake vigorously.

  • Analysis: Inject the top Hexane layer (containing the methyl ester).

Why this works: BF


 acts as a Lewis acid catalyst, driving the Fischer esterification rapidly. The resulting ester is volatile, non-polar, and elutes as a sharp, symmetrical peak.

Quantitative Comparison: Free Acid vs. Ester

FeatureFree Acid (Underivatized)Methyl Ester (Derivatized)
Peak Shape Broad, Tailing (Asymmetry > 1.5)Sharp, Gaussian (Asymmetry ~ 1.0)
LOD (Limit of Detection) High (Poor sensitivity)Low (High sensitivity)
Injector Port Issue Accumulation/CarryoverClean vaporization
Column Life Degrades phase (acidic bleed)Benign

Visualization: Derivatization Workflow

GC_Derivatization Input Sample: 3-Methoxy cyclopentane-1-COOH Reagent Add BF3-MeOH (Lewis Acid Catalyst) Input->Reagent Heat Heat 60°C 15 mins Reagent->Heat Extract Extract with Hexane/Brine Heat->Extract Output Inject Hexane Layer (Methyl Ester) Extract->Output

Caption: Step-by-step workflow for converting the acid to a volatile methyl ester for GC analysis.

Module 3: Stereochemical Assignment (NMR)

Issue: "I have two isomers separated by chromatography. Which is cis and which is trans?"

Root Cause Analysis

The molecule exists as diastereomers.[1][2] In the cis isomer (Z), the -COOH and -OCH


 groups are on the same face of the ring. In the trans isomer (E), they are on opposite faces. Simple 1D NMR is often insufficient due to overlapping multiplets in the cyclopentane ring.
Protocol: NOESY Logic

Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for relative stereochemistry.

  • Identify H1 and H3: Locate the methine proton at C1 (alpha to Carbonyl) and C3 (alpha to Methoxy). H3 will be downfield (approx 3.8-4.0 ppm) due to oxygen electronegativity. H1 will be approx 2.5-3.0 ppm.

  • Run 2D NOESY: Look for cross-peaks between H1 and H3.

    • Strong Correlation: Indicates H1 and H3 are spatially close

      
      Cis (Z)  relationship of the protons (meaning the substituents are also cis if H's are cis). Note: In 1,3-systems, if substituents are cis, the protons are also cis.
      
    • Weak/No Correlation: Indicates H1 and H3 are distant

      
      Trans (E)  relationship.
      

Visualization: Stereochemical Logic

NMR_Logic Start Isolate Isomer NOESY Run 2D NOESY Experiment Start->NOESY Decision Check H1 (acid alpha) to H3 (ether alpha) Cross-peak NOESY->Decision Strong Strong Cross-peak Decision->Strong Weak No/Weak Cross-peak Decision->Weak Cis Conclusion: CIS Isomer (Substituents on same face) Strong->Cis Trans Conclusion: TRANS Isomer (Substituents on opposite faces) Weak->Trans

Caption: Logic flow for assigning relative stereochemistry using NOESY NMR correlations.

FAQs: Rapid Fire Troubleshooting

Q: Can I separate the enantiomers (e.g., 1R,3R from 1S,3S)? A: Not on a standard C18 column. You need a Chiral Stationary Phase (CSP). Immobilized polysaccharide columns (e.g., Chiralpak IA/IC) usually work best for acidic compounds. You may need to use the methyl ester derivative to improve peak shape on chiral columns.

Q: Why does my baseline drift during the gradient? A: If you are using UV detection at 210 nm, this is likely due to the UV cutoff of your mobile phase modifiers. Ensure you are using HPLC-grade Acetonitrile (cutoff ~190 nm) and not Methanol (cutoff ~205 nm), which absorbs near your detection wavelength.

Q: The mass spec signal is weak in positive mode. A: This is expected. Carboxylic acids do not protonate easily (


). Switch to Negative Mode  (

) or use an ammonium adduct strategy if positive mode is mandatory.
References
  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018).[3] Standard protocols for chromatographic separation and detection limits.Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. Definitive source for BF3-Methanol derivatization of carboxylic acids.Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[3] Principles of NOESY and stereochemical assignment in cyclic systems.Link

  • Dolan, J. W. (2010). "Detection of Non-Chromophoric Compounds." LCGC North America.Strategies for analyzing compounds without UV activity.[4]Link

Sources

Optimization

Enhancing the stability of 3-Methoxycyclopentane-1-carboxylic acid

Introduction Welcome to the technical support hub for 3-Methoxycyclopentane-1-carboxylic acid . This scaffold is a critical building block in the synthesis of peptidomimetics and GPCR ligands.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Methoxycyclopentane-1-carboxylic acid . This scaffold is a critical building block in the synthesis of peptidomimetics and GPCR ligands. However, its amphiphilic nature (polar carboxyl head, lipophilic ether tail) and stereochemical complexity (C1 and C3 chiral centers) present unique stability challenges.[1][2]

This guide moves beyond basic MSDS data to address the operational realities of handling this molecule. It is structured as a series of "Trouble Tickets" reflecting common user issues, followed by validated resolution protocols.

Module 1: Physical Stability & Storage

Ticket #402: "My white powder has turned into a sticky, colorless gum. Is it degraded?"

Root Cause Analysis

The transition from solid to gum is rarely chemical degradation; it is almost exclusively hygroscopic deliquescence .[1][2]

  • Mechanism: The carboxylic acid moiety forms strong hydrogen bonds with atmospheric water.[1][2] The 3-methoxy group increases the polarity of the cyclopentane ring compared to the unsubstituted analog, lowering the energy barrier for lattice disruption by water molecules.

  • Impact: While chemically intact, the "gum" makes accurate weighing impossible and introduces variable water content into stoichiometry-sensitive reactions (e.g., acid chloride formation).[1][2]

Protocol: Material Recovery & Storage

Do not heat to dry. Heating a gum can accelerate decarboxylation or epimerization.[1][2]

  • Dissolution: Dissolve the gum in anhydrous Dichloromethane (DCM).

  • Drying: Add anhydrous

    
     (Sodium Sulfate) and stir for 20 minutes.
    
  • Filtration: Filter under an inert atmosphere (Argon/Nitrogen).[1][2]

  • Evaporation: Remove solvent via rotary evaporation at

    
    .
    
  • Azeotropic Drying: Co-evaporate with Toluene (

    
    ) to remove trace moisture.[1][2]
    
  • Final Storage: Store under Argon at

    
    .
    
Visualization: Storage Workflow

StorageWorkflow Start Receipt of Material Check Physical State Check (Solid vs. Gum) Start->Check Dry Azeotropic Drying (Toluene, 3x) Check->Dry If Gum/Oil Pack Inert Gas Purge (Ar/N2) Check->Pack If Solid Dry->Pack Store Freezer Storage (-20°C) Pack->Store

Figure 1: Decision tree for handling hygroscopic drift upon receipt.

Module 2: Stereochemical Stability (Epimerization)

Ticket #899: "The optical rotation of my recovered material has dropped. NMR shows splitting of the methoxy peak."

Root Cause Analysis

You are observing epimerization at the C1 position .[1][2]

  • Mechanism: The

    
    -proton (H at C1) is acidic due to the electron-withdrawing carbonyl group.[1][2] In the presence of a base (even weak bases during workup) or heat, this proton can be removed to form a planar enolate intermediate. When the proton returns, it can attack from either face, leading to a mixture of cis and trans isomers.[1]
    
  • Thermodynamics: In 1,3-disubstituted cyclopentanes, the trans isomer is generally the thermodynamic sink (pseudo-equatorial positioning reduces 1,3-diaxial strain).[1][2] If you started with the kinetic cis isomer, it will drift toward trans.[1]

Troubleshooting Guide: Preventing Epimerization
ParameterRecommendationScientific Rationale
Workup pH Keep pH < 8Above pH 9, enolate formation rate increases exponentially.[1][2]
Temperature Max 40°CHeat provides the activation energy for the

-proton abstraction.[1][2]
Coupling Reagents Use HATU/DIEAAvoid activating as acid chloride (SOCl2) which generates HCl and heat, promoting racemization via ketene intermediates.[1][2]
Quenching Cold 1M HClRapidly protonates any transient enolates, "freezing" the stereochemistry.[1]
Visualization: Epimerization Mechanism

Epimerization Cis Cis-Isomer (Kinetic Product) Enolate Planar Enolate Intermediate Cis->Enolate Proton Loss (α-C) Base + Base / Heat Enolate->Cis Re-protonation (Face A) Trans Trans-Isomer (Thermodynamic Sink) Enolate->Trans Re-protonation (Face B)

Figure 2: The thermodynamic drift from Cis to Trans via the enolate intermediate.[1][2]

Module 3: Chemical Compatibility

Ticket #512: "I lost the methoxy group during reaction. The product mass is M-14."[1][2]

Root Cause Analysis

Ether cleavage (demethylation).[1][2] While methyl ethers are generally stable, the proximity to the carboxyl group and specific reagents can trigger cleavage.

Compatibility Matrix
Reagent ClassCompatibilityNotes
Lewis Acids (BBr3, AlCl3) INCOMPATIBLE Will cleave the methyl ether rapidly.[1][2]
Strong Acids (HI, HBr) INCOMPATIBLE Promotes ether cleavage under reflux.[1][2]
Oxidizing Agents (KMnO4) CAUTION May oxidize the ether to an ester or ketone if C-H abstraction occurs.[1][2]
Hydrogenation (Pd/C) COMPATIBLE Safe.[1][2] The ether bond is stable to standard hydrogenolysis.[1]

FAQ: Frequently Asked Questions

Q: Can I distill this compound to purify it? A: Not recommended. The boiling point is high (>200°C est.), and the heat required will almost certainly cause epimerization or decarboxylation.[1][2] Purification should be done via flash chromatography (SiO2, Hexane:EtOAc + 1% Acetic Acid) or recrystallization (if solid) from Pentane/Ether at low temperature.[1][2]

Q: What is the estimated pKa? A: While experimental values vary by isomer, the pKa is estimated at 4.5 – 4.7 .[1][2] The 3-methoxy group exerts a weak inductive withdrawing effect (


), making it slightly more acidic than unsubstituted cyclopentanecarboxylic acid (pKa ~4.[1][2]8) [1].

Q: How do I verify the stereochemistry? A: 1H-NMR is the gold standard.[1][2]

  • Cis-isomer: The coupling constant (

    
    ) between H1 and H2/H5 often displays distinct splitting patterns compared to the trans form due to the envelope conformation.[1][2]
    
  • NOESY: Look for a spatial correlation (NOE cross-peak) between the H1 (alpha-proton) and the H3 (methine proton at the methoxy site).[1][2] Strong NOE = Cis.[1][2]

References

  • PubChem. (n.d.).[1][2] 3-Methoxycyclopentane-1-carboxylic acid (Compound).[1][2][3] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (General reference for enolate chemistry and thermodynamic stability of cycloalkanes).

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Reference for conformational analysis of 1,3-disubstituted cyclopentanes).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for stability of methyl ethers).

Sources

Troubleshooting

Technical Guide: Catalyst Selection for 3-Methoxycyclopentane-1-carboxylic Acid Synthesis

The following technical guide addresses the catalytic considerations for synthesizing 3-Methoxycyclopentane-1-carboxylic acid , focusing on stereochemical control and yield optimization. [1] Executive Summary & Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalytic considerations for synthesizing 3-Methoxycyclopentane-1-carboxylic acid , focusing on stereochemical control and yield optimization.

[1]

Executive Summary & Synthetic Strategy

The synthesis of 3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) presents a specific stereochemical challenge: controlling the relative configuration of the C1 (carboxylic acid) and C3 (methoxy) centers to obtain the desired cis or trans diastereomer.[1]

While aromatic hydrogenation (e.g., from 3-methoxybenzoic acid) yields the cyclohexane derivative, the cyclopentane scaffold typically requires functionalization of a five-membered precursor. This guide focuses on the two primary catalytic entry points:

  • Stereoselective Hydrogenation of 3-oxocyclopentane-1-carboxylic acid.

  • Phase-Transfer Catalyzed (PTC) Methylation of the resulting hydroxyl intermediate.

Catalyst Selection Matrix

A. For Ketone Reduction (Precursor: 3-Oxocyclopentanecarboxylic acid)

The reduction of the C3-ketone establishes the stereochemistry of the hydroxyl group, which is retained during methylation.

Catalyst SystemPrimary UtilityStereoselectivity (Cis:Trans)Operational Notes
5% Ru/C (Ruthenium on Carbon) Recommended High Cis Selectivity (~85:[1]15)Best performance in aqueous or neutral alcoholic media. Minimizes hydrogenolysis.[1][2]
PtO₂ (Adams' Catalyst) AlternativeModerate Cis SelectivityHighly active at ambient pressure.[1] Requires careful handling (pyrophoric).[1]
Raney Nickel Cost-EffectiveMixed / Low SelectivityRequires high pressure (>50 bar) and rigorous pH control to prevent decarboxylation.[1]
B. For O-Methylation (Precursor: 3-Hydroxycyclopentanecarboxylic acid)

Direct methylation of the secondary alcohol requires base activation.[1] Catalysts here accelerate the biphasic reaction.

Catalyst SystemTypeMechanismBenefit
TBAB (Tetrabutylammonium bromide) Phase Transfer (PTC)Ion-pairing with alkoxideAllows use of milder bases (e.g., NaOH/DCM) instead of NaH/THF.
18-Crown-6 Crown EtherK+ cation chelationMaximizes nucleophilicity of potassium alkoxides in non-polar solvents.[1]

Workflow Visualization

The following diagram outlines the catalytic decision tree and stereochemical outcomes.

SynthesisWorkflow Start Start: 3-Oxocyclopentanecarboxylic Acid Cat_Ru Cat: 5% Ru/C (H2, 50 psi) Solvent: H2O/MeOH Start->Cat_Ru Route A (High Selectivity) Cat_Pt Cat: PtO2 (H2, 1 atm) Solvent: AcOH Start->Cat_Pt Route B (Fast Kinetics) Inter_Cis Intermediate: cis-3-Hydroxy-CP-COOH (Major Product) Cat_Ru->Inter_Cis Major (85%) Inter_Trans Intermediate: trans-3-Hydroxy-CP-COOH (Minor Product) Cat_Ru->Inter_Trans Minor (15%) Cat_Pt->Inter_Cis Mixed Ratio Cat_Pt->Inter_Trans Methylation Methylation Step Reagent: MeI / NaOH Cat: TBAB (PTC) Inter_Cis->Methylation Final_Cis Target: cis-3-Methoxy-CP-COOH Methylation->Final_Cis

Caption: Catalytic workflow for stereoselective synthesis showing the divergence at the reduction step.

Troubleshooting Guide

Issue 1: Low Stereoselectivity (Cis/Trans Ratio < 3:1)

Diagnosis: The catalyst surface environment allows non-selective hydride attack.[1]

  • Solution: Switch to 5% Ru/C in Water .

  • Mechanism: Water creates a solvation shell that enhances the steric differentiation of the cyclopentane ring faces, favoring hydride delivery from the less hindered face (opposite the carboxylate).

  • Protocol Adjustment: Run hydrogenation at lower temperatures (0–20°C). Higher temperatures increase conformational mobility and decrease selectivity.

Issue 2: Incomplete Methylation (Low Yield of Ether)

Diagnosis: Poor phase transfer efficiency or deactivation of the alkoxide.[1]

  • Solution: Increase TBAB loading to 5-10 mol%.

  • Check: Ensure agitation is vigorous (>800 RPM). PTC reactions are diffusion-limited.

  • Alternative: If using MeI, add it in portions to prevent hydrolysis by the aqueous base.[1]

Issue 3: Decarboxylation during Hydrogenation

Diagnosis: High temperature or acidic sites on the catalyst support.[1]

  • Solution: Maintain reaction temperature below 50°C.

  • Catalyst Mod: Use an unreduced support or add a trace of base (e.g., NaHCO₃) to the reaction mixture to neutralize acidic sites on the carbon support.

Detailed Experimental Protocols

Protocol A: Stereoselective Hydrogenation (Ru/C)

Objective: Conversion of 3-oxocyclopentanecarboxylic acid to cis-3-hydroxycyclopentanecarboxylic acid.[1]

  • Preparation: In a hydrogenation vessel, dissolve 3-oxocyclopentanecarboxylic acid (10 mmol) in distilled water (30 mL).

  • Catalyst Addition: Add 5% Ru/C (5 wt% loading relative to substrate) under an Argon blanket.[1] Caution: Dry Ru/C can be pyrophoric.[1]

  • Reaction: Pressurize with H₂ to 50 psi (3.4 bar). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the catalyst through a Celite pad. Acidify the filtrate to pH 2 with HCl and extract with Ethyl Acetate (3x).

  • Validation: Check NMR for the CH-OH signal (~4.2 ppm). The cis isomer typically exhibits a distinct coupling constant compared to the trans.

Protocol B: PTC-Mediated O-Methylation

Objective: Conversion of the hydroxy acid to the methoxy target.[1]

  • Setup: Dissolve the hydroxy acid (5 mmol) in DCM (20 mL).

  • Reagents: Add 50% aq. NaOH (10 mL) and TBAB (0.5 mmol, 10 mol%).

  • Alkylation: Cool to 0°C. Add Methyl Iodide (15 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 18 hours.

  • Workup: Separate layers. Wash organic layer with dilute HCl and Brine. Dry over MgSO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C for the ketone reduction? A: Generally, no.[1] Palladium is excellent for alkene hydrogenation or hydrogenolysis of benzyl ethers, but it is a poor catalyst for reducing aliphatic ketones. It often leads to no reaction or requires forcing conditions that cause decarboxylation.

Q: Why not hydrogenate 3-methoxybenzoic acid? A: Hydrogenation of benzoic acid derivatives yields cyclohexane carboxylic acids (6-membered rings).[1] The target molecule is a cyclopentane (5-membered ring).[1] Ring contraction is not feasible under standard hydrogenation conditions.

Q: How do I separate the cis/trans isomers if the catalyst isn't perfect? A: The carboxylic acid group allows for facile salt formation.[1] Recrystallization of the diastereomeric salts using chiral amines (e.g.,


-methylbenzylamine) or simple fractional crystallization of the acid itself from Hexane/Ether is effective [1].

References

  • Noyce, D. S., & Fessenden, J. S. (1959).[1] Studies of Configuration. V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715–719. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Ru/C selectivity in ketone reduction).
  • Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

Sources

Optimization

Work-up procedure for 3-Methoxycyclopentane-1-carboxylic acid synthesis

Topic: Work-up Procedure for 3-Methoxycyclopentane-1-carboxylic Acid Synthesis Content Type: Technical Support Center (Tier 3 Escalation) Audience: Medicinal Chemists & Process Development Scientists[1][2][3] [1][2][3] S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure for 3-Methoxycyclopentane-1-carboxylic Acid Synthesis Content Type: Technical Support Center (Tier 3 Escalation) Audience: Medicinal Chemists & Process Development Scientists[1][2][3]

[1][2][3]

Subject: Optimization of Isolation & Purification for 3-Methoxycyclopentane-1-carboxylic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield/Purity Critical)[1][2][3]

Executive Summary

The synthesis of 3-methoxycyclopentane-1-carboxylic acid (MW: 144.17 g/mol ) presents a unique set of isolation challenges compared to its lipophilic analogs.[1][2][3] The presence of the methoxy ether linkage at the C3 position significantly increases water solubility, leading to common failures in standard acidic work-ups.[2][3] Furthermore, the formation of cis and trans diastereomers requires specific purification strategies often overlooked in standard protocols.[1][2][3]

This guide addresses the three most common support tickets we receive regarding this intermediate: Yield Loss (Aqueous Retention) , Phase Separation Failure , and Diastereomeric Enrichment .[1][2][3]

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for Isolation

Before troubleshooting, verify your workflow matches this baseline. This protocol assumes synthesis via methylation of 3-hydroxycyclopentanecarboxylic acid or hydrolysis of the corresponding ester.[1][2][3]

Reagents & Parameters
ParameterSpecificationRationale
Quench pH > 10 (Initial)Ensures acid is deprotonated (carboxylate form) and stays in aqueous phase while neutrals are removed.[1][2][3]
Extraction Solvent DCM or EtOAcDiethyl ether is often too non-polar for this specific methoxy-acid.[1][2][3]
Acidification pH 1.0 – 1.5The pKa is ~4.[1][2][3]5. You must be at least 2 pH units below pKa to ensure >99% protonation.[1][2][3]
Additives NaCl (Solid)Critical: Saturation of the aqueous phase (Salting Out) is mandatory due to the compound's amphiphilicity.[1][2][3]
Step-by-Step Workflow
  • Quench & Basify: If the reaction is acidic, quench with ice/water and adjust to pH >10 using 2N NaOH.

  • Wash (Impurity Removal): Extract the basic aqueous layer with MTBE or Diethyl Ether (

    
     vol).[1][2][3]
    
    • Action: Discard organic layer (contains unreacted alkyl halides, protected alcohols, or neutral byproducts).[1][2][3]

  • Acidification: Cool aqueous layer to 0°C. Acidify dropwise with 6N HCl to pH 1.0.

    • Observation: The solution may not precipitate solids due to high water solubility; it may turn cloudy or oily.[1][2][3]

  • Salting Out: Add solid NaCl until the solution is saturated (undissolved salt remains).

  • Extraction: Extract with DCM (

    
     vol).
    
    • Note: Do not use Ether here; the partition coefficient (

      
      ) is unfavorable.[1][2][3]
      
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Module 2: Interactive Troubleshooting (Q&A)

Ticket #001: "I followed the protocol, but my mass balance is 40%. Where is my product?"

Diagnosis: Aqueous Retention.[1][2][3] The methoxy group acts as a hydrogen-bond acceptor, making the free acid significantly more water-soluble than cyclopentanecarboxylic acid.[1][2][3]

The Fix: The "Salting Out" & Solvent Switch Strategy Standard extraction relies on the partition coefficient (


).[1][2][3] For this molecule, 

in Water/Ether is poor.[1][2][3]
  • Saturate the Aqueous Phase: You must lower the activity of water.[1][2][3] Add solid NaCl to the acidic aqueous phase until no more dissolves.[1][2][3] This forces the organic acid out (Hofmeister effect).[1][2][3]

  • Switch Solvent: Change your extraction solvent from Diethyl Ether to DCM (Dichloromethane) or Chloroform .[1][2][3]

    • Why? Chlorinated solvents are better hydrogen-bond donors/acceptors for polar carboxylic acids.[1][2][3]

  • Continuous Extraction: If yield is still low, utilize a Liquid-Liquid Continuous Extractor for 12–24 hours using DCM. This is often the silver bullet for small, polar acids.[1][2][3]

Ticket #002: "I have a stubborn emulsion during the acidic extraction."

Diagnosis: Amphiphilic Surfactant Behavior.[1][2][3] The molecule has a polar head (COOH) and a lipophilic tail (Cyclopentane), acting as a weak surfactant, especially if silica or aluminum salts (from reagents) are present.[1][2][3]

The Fix: Physical & Chemical Breaking [1][2][3]

  • Filtration: Pass the entire biphasic mixture through a pad of Celite® 545. This removes micro-particulates stabilizing the emulsion.[1][2][3]

  • The "Brine Push": If you haven't already saturated with NaCl (see Ticket #001), do it now.[1][2][3] The density difference will increase, aiding separation.[1][2][3]

  • Wait Time: Do not shake vigorously; use gentle inversion. If emulsified, allow to stand for >1 hour.[1][2][3]

Ticket #003: "My NMR shows a mixture of isomers. How do I separate cis/trans?"

Diagnosis: Diastereomeric Mixture.[1][2][3] Synthesis from the ketone or non-stereoselective reduction usually yields a thermodynamic mixture (often ~3:1 Trans:Cis).[1][2][3]

The Fix: Chemical Resolution or Chromatography Separation of the free acids is difficult due to similar boiling points.[1][2][3]

  • Option A: Chromatographic Separation (Esters) [1][2][3]

    • Convert the crude acid to the Methyl Ester (MeOH/H2SO4).[1][2][3]

    • Separation of esters on Silica Gel is significantly easier than the free acids.[1][2][3]

    • Eluent: Hexanes:EtOAc (Gradient 10:1 to 4:1).[1][2][3]

    • Hydrolyze the separated ester back to the acid (LiOH/THF/Water).[1][2][3]

  • Option B: Iodolactonization (Specific cases) [1][2][3]

    • Note: This only applies if you have the unsaturated intermediate (3-cyclopentene-1-carboxylic acid).[1][2][3] If you are at the final methoxy stage, use Option A.[1][2][3]

Module 3: Decision Logic Visualization

The following flowchart illustrates the critical decision points for the work-up procedure.

WorkupProcedure Start Crude Reaction Mixture Quench Quench (pH > 10) Add 2N NaOH Start->Quench Wash Wash with MTBE/Ether Quench->Wash PhaseSplit Separate Phases Wash->PhaseSplit OrgWaste Organic Layer (Discard Neutrals) PhaseSplit->OrgWaste Top Layer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSplit->AqLayer Bottom Layer Acidify Acidify to pH 1.0 (HCl + Ice) AqLayer->Acidify Salt CRITICAL STEP: Saturate with NaCl Acidify->Salt Extract Extract with DCM (x3) Salt->Extract CheckYield Is Yield > 70%? Extract->CheckYield Dry Dry (Na2SO4) & Concentrate CheckYield->Dry Yes ContExtract Continuous Extraction (12-24h DCM) CheckYield->ContExtract No ContExtract->Dry

Figure 1: Logic Flow for Acid-Base Extraction of Polar Carboxylic Acids. Note the critical "Salting Out" step mandated by the methoxy substituent.[1][2][3]

Module 4: Data & Solvent Parameters

Solvent Selection Matrix

Use this table to select the correct solvent based on the observed phase behavior.[1][2][3]

SolventPolarity Index (

)
Suitability for Methoxy-AcidNotes
Diethyl Ether 2.8Low Poor recovery due to high water solubility of the acid.[1][2][3] Good for washing impurities.[1][2][3]
MTBE 2.5Medium Better than ether, safer (higher flash point), but still may leave product in water.[1][2][3]
Dichloromethane 3.1High Recommended. Excellent solubilization of polar organic acids.[1][2][3] Forms bottom layer (easy separation).[1][2][3]
Ethyl Acetate 4.4Medium-High Good solubility, but absorbs water.[1][2][3] Requires rigorous drying (

) afterwards.[1][2][3]

References

  • Vertex Pharmaceuticals Inc. (2011).[1][2][3] Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. US Patent 7,956,195 B2.[1][2][3] (Demonstrates isolation of substituted cyclopentane carboxylic acids via acid-base workup).

  • Imperial Chemical Industries Ltd. (1981).[1][2][3] Process for separating cis and trans isomers of cyclopropane carboxylic acids. US Patent 4,306,077A. (Foundational technique for separating cycloalkane acid isomers via precipitation/salting out).[1][2][3]

  • Organic Syntheses. (1965).[1][2][3] Cyclopentanecarboxylic acid, methyl ester.[1][2][3][4] Org. Synth. 1965, 45,[2][3] 12. (Standard procedure for cyclopentane ester handling and distillation). [1][2][3]

  • PubChem. (n.d.).[1][2][3] 3-Methoxycyclopentane-1-carboxylic acid (Compound).[1][2][3][4][5] National Library of Medicine.[1][2][3] (Physical properties and identifier verification). [1][2][3]

Sources

Troubleshooting

Characterization of byproducts in 3-Methoxycyclopentane-1-carboxylic acid synthesis

This guide is structured as a specialized Technical Support Center for researchers working with 3-Methoxycyclopentane-1-carboxylic acid . It moves beyond generic advice to address the specific mechanistic and analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-Methoxycyclopentane-1-carboxylic acid . It moves beyond generic advice to address the specific mechanistic and analytical challenges inherent to this alicyclic scaffold.

Topic: Characterization of Byproducts & Troubleshooting Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Scaffold Challenge

3-Methoxycyclopentane-1-carboxylic acid is a deceptively simple molecule. Its value lies in its role as a conformationally restricted scaffold in peptidomimetics and antiviral drug discovery. However, its synthesis—typically via the methylation of 3-hydroxycyclopentanecarboxylic acid or hydrogenation of cyclopentene precursors—is plagued by three distinct classes of impurities: Stereoisomers (Diastereomers) , Over-alkylation products , and Elimination artifacts .

This guide characterizes these byproducts and provides actionable protocols for their identification and removal.

Synthesis & Impurity Pathway Map

Understanding where byproducts originate is the first step in elimination. The diagram below illustrates the standard synthesis via the Modified Williamson Ether Route (Methylation of the Hydroxy Acid) and the critical divergence points.

SynthesisPathways SM Starting Material (3-Hydroxycyclopentane- 1-carboxylic acid) Step1 Reaction Step: Methylation (MeI / NaH or Ag2O) SM->Step1 Base Activation Target TARGET PRODUCT 3-Methoxycyclopentane- 1-carboxylic acid Step1->Target Selective O-Alkylation Impurity_A IMPURITY A Methyl Ester (Over-Methylation) Step1->Impurity_A Non-selective Esterification Impurity_B IMPURITY B Cyclopentene derivs. (Elimination) Step1->Impurity_B E2 Elimination (High Temp/Strong Base) Impurity_C IMPURITY C Diastereomer (cis/trans mix) Target->Impurity_C Epimerization (Thermodynamic Drift) Impurity_A->Target Remediation: LiOH Hydrolysis

Figure 1: Mechanistic origin of key impurities during the methylation of 3-hydroxycyclopentane-1-carboxylic acid.

Byproduct Characterization Guide

The following table summarizes the physicochemical signatures of the three primary byproducts. Use this to interpret your GC-MS or LC-MS data.

Impurity TypeChemical IdentityOriginDetection Signature (GC/MS & NMR)
Impurity A Methyl Ester (Methyl 3-methoxycyclopentane-1-carboxylate)Kinetic: Reaction of the carboxylate anion with the methylating agent (MeI/DMS).GC-MS: M+ = 158 (Target + 14).1H NMR: Sharp singlet ~3.6-3.7 ppm (COOCH₃).
Impurity B Elimination Product (Cyclopent-2-ene-1-carboxylic acid)Thermodynamic: E2 elimination of the methoxy/hydroxy group under strong basic conditions (e.g., NaH).GC-MS: M+ = 112 (Loss of MeOH, -32 amu).1H NMR: Olefinic protons ~5.7-6.0 ppm.
Impurity C Diastereomer (cis vs. trans)Stereochemical: Lack of facial selectivity during synthesis or epimerization at C1.HPLC: Distinct retention times on Chiralpak AD-H or OD-H columns.1H NMR: Shift in methine protons (H1/H3) due to shielding effects.

Troubleshooting & FAQs

Category 1: Reaction Control

Q: I am seeing a large "Impurity A" (Methyl Ester) peak. How do I prevent this? A: If you are using Iodomethane (MeI) and a base (like NaH), you cannot prevent esterification of the carboxylic acid. The carboxylate is nucleophilic.[1]

  • The Fix: Do not try to prevent it. Drive the reaction to completion (forming the methyl ester of the methoxy acid), and then perform a mild saponification (LiOH, THF/H2O) to return to the free acid. This is cleaner than trying to control stoichiometry.

Q: My product yield is low, and I see olefinic peaks (Impurity B). What happened? A: You likely used a strong base (like NaH or KOtBu) at elevated temperatures. The 3-methoxy group is a leaving group in a beta-position to an acidic proton, making it susceptible to E2 elimination.

  • The Fix: Switch to Silver(I) Oxide (Ag₂O) mediated methylation.

    • Protocol: Stir the hydroxy acid with 1.5 eq MeI and 2.0 eq Ag₂O in DMF at room temperature. This conditions is mild and suppresses elimination.

Category 2: Purification & Isolation[2][3]

Q: How do I separate the cis and trans isomers (Impurity C)? A: Separation of the free acids is difficult due to dimerization.

  • Method 1 (Chromatography): Derivatize to the methyl ester first. The esters have significantly different polarities and can often be separated on standard silica flash chromatography (Gradient: Hexane/EtOAc). Hydrolyze the isolated isomer back to the acid.

  • Method 2 (Crystallization): If one isomer is solid, use chiral amine resolution. (R)-(+)-α-Methylbenzylamine is effective for resolving cyclopentanecarboxylic acids.

Category 3: Analytical Anomalies

Q: My GC-MS shows a split peak for the pure product. Is it degrading? A: No. You are likely injecting the free carboxylic acid directly.

  • The Issue: Free acids interact with the silanol groups in the GC liner and column, causing peak tailing or splitting.

  • The Fix: Always derivatize before GC analysis. Use TMS-Diazomethane (methanolysis) or BSTFA (silylation) to cap the carboxylic acid.

Analytical Workflow: Separation Protocol

To accurately quantify the ratio of Target to Impurities, follow this validated HPLC workflow.

AnalyticalWorkflow Sample Crude Reaction Mix Prep Sample Prep: Dissolve in Mobile Phase (Filter 0.2 µm) Sample->Prep Method_Choice Select Method Prep->Method_Choice Achiral Reverse Phase (C18) Buffer: 0.1% H3PO4 Detects: Impurities A & B Method_Choice->Achiral Purity Check Chiral Chiral Normal Phase Column: Chiralpak AD-H Mobile: Hexane/IPA (90:10) Detects: Impurity C (Isomers) Method_Choice->Chiral Isomeric Ratio

Figure 2: Decision tree for analytical method selection based on impurity type.

Validated HPLC Conditions (Isomer Separation)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 210 nm (End absorption—carboxylic acids have weak chromophores).

  • Expected Result: The cis isomer typically elutes later than the trans isomer due to hydrogen bonding interactions with the stationary phase (verify with standards).

References

  • Stereoselective Synthesis of Cyclopentane Derivatives: Woll, M. G., et al. (2002). "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of the American Chemical Society.

  • Methylation via Silver Oxide (Mild Conditions): General methodology for methylation of sensitive hydroxy acids to avoid elimination.

  • Resolution of Cyclopentanecarboxylic Acids: Noyce, D. S., & Denney, D. B. (1952). "The Resolution of cis- and trans-3-Hydroxycyclopentanecarboxylic Acids." Journal of the American Chemical Society.

  • Analytical Separation of Isomers: BenchChem Application Notes. "HPLC-Based Separation of Cis and Trans Isomers."

Sources

Optimization

Technical Support Center: Method Development for Quantifying 3-Methoxycyclopentane-1-carboxylic Acid

Welcome to the technical support guide for the quantitative analysis of 3-Methoxycyclopentane-1-carboxylic acid (MCCAc). This document provides a comprehensive resource for researchers, analytical scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 3-Methoxycyclopentane-1-carboxylic acid (MCCAc). This document provides a comprehensive resource for researchers, analytical scientists, and drug development professionals. It outlines robust analytical methodologies, explains the scientific rationale behind protocol choices, and offers detailed troubleshooting advice to ensure the generation of accurate, reliable, and reproducible data.

Introduction to the Analyte and its Quantification

3-Methoxycyclopentane-1-carboxylic acid (C7H12O3, Mol. Wt.: 144.17 g/mol ) is a carbocyclic compound featuring both a carboxylic acid and a methoxy ether functional group.[1] Its polarity and structural characteristics present unique challenges for bioanalysis. Accurate quantification is critical in various research contexts, from pharmacokinetic studies to metabolite identification, where reliable data underpins key decision-making.

This guide focuses on two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for method development, validation, and problem-solving.

Method Selection: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS is the foundational decision in method development. It hinges on the analyte's physicochemical properties and the desired analytical outcome.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for MCCAc. Its high polarity makes it well-suited for techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (RP) chromatography without derivatization.[2] LC-MS/MS offers high sensitivity and specificity, especially when analyzing complex biological matrices like plasma or urine.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of MCCAc by GC-MS is challenging due to its low volatility and polar carboxylic acid group. To make it amenable to GC analysis, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and less polar ester (e.g., a methyl or silyl ester).[5] While powerful, this adds a sample preparation step that can introduce variability.[6]

Recommendation: For most applications requiring high throughput and sensitivity in biological matrices, LC-MS/MS is the superior choice. GC-MS should be considered a secondary option if LC-MS/MS is unavailable or if specific separation challenges warrant an alternative approach.

Recommended Protocol: LC-MS/MS with HILIC

This section provides a detailed protocol for the quantification of MCCAc in human plasma, a common and challenging biological matrix.

3.1. Principle

The method relies on protein precipitation to extract the analyte from plasma, followed by separation using HILIC, which is ideal for retaining and resolving very polar compounds that are difficult to analyze with traditional C18 columns.[2] Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

3.2. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (e.g., MCCAc-d3) Sample->Add_IS Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 90:10 ACN:H2O Evaporate->Reconstitute Inject Inject onto HILIC Column Reconstitute->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Peak Area Ratios) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for MCCAc quantification.

3.3. Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of internal standard (IS) working solution (e.g., 3-Methoxycyclopentane-1-carboxylic acid-d3).
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute at high speed.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean 96-well plate or autosampler vial.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water.

2. LC-MS/MS Instrumental Conditions:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast run times.
Column HILIC Column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm)Excellent retention for polar acidic compounds.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffered aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 95% B -> 50% B over 3 minStarts with high organic content for HILIC retention.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
MS System Tandem Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.[7]
MRM Transitions Analyte (MCCAc): m/z 143.1 -> 99.1IS (MCCAc-d3): m/z 146.1 -> 102.1

Note: MRM transitions are predictive and must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

3.4. Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][4][8] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (FDA Guidance)[8][9]
Linearity r² ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision.
Stability Analyte stability established under various conditions (bench-top, freeze-thaw, long-term).
Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My analyte peak is tailing significantly. What is the cause?

    • A: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or active sites in the LC flow path. Ensure your mobile phase is adequately buffered (e.g., with ammonium formate) to keep the analyte in a consistent ionic state. If the problem persists, consider a column with different surface chemistry or pre-treating your samples to remove interfering matrix components.[10]

  • Q: I'm observing peak fronting. What should I do?

    • A: Peak fronting is a classic sign of column overload. Dilute your sample or reduce the injection volume. Ensure your reconstitution solvent is not significantly stronger (more eluting) than your initial mobile phase conditions, as this can cause the analyte band to spread before it reaches the column.

Issue 2: Low Sensitivity or No Signal

  • Q: I am not seeing any signal for my analyte. Where do I start?

    • A: First, confirm the mass spectrometer is properly tuned and calibrated.[11] Infuse a fresh, known-concentration standard of MCCAc directly into the MS to verify instrument response and optimize source parameters (e.g., capillary voltage, gas flows, temperature).[12] Next, check the LC system for leaks or blockages and ensure the mobile phases are correctly prepared.[12] Finally, re-evaluate your sample preparation procedure for potential analyte loss.

  • Q: My signal intensity is low and inconsistent. What could be the problem?

    • A: This often points to ion suppression from the sample matrix.[13] To diagnose this, perform a post-column infusion experiment. If suppression is confirmed, improve your sample cleanup. Consider using Solid-Phase Extraction (SPE) instead of protein precipitation for a cleaner extract.[14] Also, adjust your chromatography to separate the analyte from the co-eluting matrix components causing the suppression.

Issue 3: Inconsistent Retention Times

  • Q: My analyte's retention time is shifting between injections. Why?

    • A: Retention time shifts are typically caused by issues with the LC system.[10] Check for pressure fluctuations, which may indicate a leak or a failing pump seal.[12] Ensure the column is properly equilibrated before each injection; HILIC columns often require longer equilibration times than reverse-phase columns.[11] Finally, confirm the mobile phase composition is accurate and stable.

Frequently Asked Questions (FAQs)
  • Q1: What is a suitable internal standard (IS) for this assay?

    • A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 3-Methoxycyclopentane-1-carboxylic acid-d3 (MCCAc-d3). It behaves nearly identically to the analyte during extraction and ionization, correcting for variability in both processes. If a labeled version is unavailable, a close structural analog can be used, but it may not correct for matrix effects as effectively.

  • Q2: How do I handle samples with concentrations above the upper limit of quantification (ULOQ)?

    • A2: Samples expected to be above the ULOQ should be diluted with the same blank biological matrix (e.g., drug-free plasma) used to prepare the calibration standards.[15] This ensures the diluted sample has a similar matrix composition to the calibrators. The dilution factor must be validated to ensure it does not impact accuracy or precision.

  • Q3: Can I use derivatization with LC-MS/MS?

    • A3: Yes. While not strictly necessary for MCCAc, derivatization can be a powerful strategy to improve performance.[16][17] Derivatizing the carboxylic acid group can enhance retention on reverse-phase columns and improve ionization efficiency in positive ESI mode, potentially increasing sensitivity.[7] However, this adds complexity and potential for error to the sample preparation workflow.

  • Q4: My lab only has GC-MS. What is the best derivatization agent?

    • A4: For GC-MS analysis of carboxylic acids, common derivatization approaches include esterification or silylation. A simple and effective method is esterification with an agent like BF3-Methanol or by using methanolic HCl to form the methyl ester.[6][18] Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form a trimethylsilyl (TMS) ester, which has excellent volatility and chromatographic properties.[5] The choice depends on the specific matrix and potential interferences.

References
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Contract Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • Glauser, G., et al. (2009). A rapid and sensitive method for the simultaneous analysis of aliphatic and polar molecules containing free carboxyl groups in plant extracts by LC-MS/MS. BMC Plant Biology. [Link]

  • Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B. [Link]

  • Hofmann, J. N., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Jemal, M., et al. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • SIELC Technologies. (2018). Cyclopentane carboxylic acid. SIELC. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK. [Link]

  • Singh, P., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]

  • ResearchGate. (2014). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Encyclopedia of Chromatography. (2004). Acids: Derivatization for GC Analysis. [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. LCGC International. [Link]

  • Muscalu, A. M., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]

  • Google Patents. (2009). Method of quantification of carboxylic acids by mass spectrometry.
  • Waters Corporation. (2021). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters. [Link]

  • El-Sadek, M. E.-H., et al. (2025). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Journal of Chromatographic Science. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Rasayan Journal of Chemistry. (2015). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Rasayan J. Chem. [Link]

  • University of Georgia. Sample Preparation Guidelines. Center for Applied Isotope Studies. [Link]

  • Mandal, A., et al. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Polish Journal of Chemical Technology. [Link]

  • PubChem. 3-Methoxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Tuning in Lead Optimization: 3-Methoxy vs. 3-Hydroxycyclopentane-1-carboxylic Acid

Executive Summary: The "Methyl Switch" in Cycloalkane Scaffolds In fragment-based drug discovery (FBDD) and lead optimization, the cyclopentane ring serves as a critical bioisostere for proline or phenyl rings, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" in Cycloalkane Scaffolds

In fragment-based drug discovery (FBDD) and lead optimization, the cyclopentane ring serves as a critical bioisostere for proline or phenyl rings, offering a defined vector for substituents without the planarity of aromatics.

This guide compares two specific derivatives: 3-Hydroxycyclopentane-1-carboxylic acid (3-HC) and 3-Methoxycyclopentane-1-carboxylic acid (3-MC) .

While structurally similar, the transformation of the hydroxyl group (-OH) to the methyl ether (-OMe) acts as a "molecular switch." This modification—often termed the "Methyl Walk"—drastically alters the physicochemical landscape, shifting the molecule from a polar, hydrogen-bond-donating building block to a lipophilic, membrane-permeable scaffold.

Key Decision Matrix
Feature3-Hydroxy (3-HC)3-Methoxy (3-MC)
Primary Utility Solubilizing linker; H-bond donor.Permeability enhancer; BBB penetration.
LogP (Lipophilicity) Low (0.2–0.5)Moderate (0.8–1.2)
Metabolic Liability Phase II (Glucuronidation).Phase I (O-Demethylation).
Synthetic Role Versatile intermediate (can be oxidized/substituted)."Capped" end-state; chemically inert ether.

Physicochemical & DMPK Profile

The choice between 3-HC and 3-MC is rarely about potency alone; it is about tuning the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidate.

Comparative Data Table
Property3-Hydroxycyclopentane-1-carboxylic acid3-Methoxycyclopentane-1-carboxylic acidImpact on Drug Design
CAS Number 14297-57-5 (generic)102539-67-3Verification
MW ( g/mol ) 130.14144.17Small mass penalty (+14 Da)
cLogP ~0.23~0.853-MC improves passive diffusion.
tPSA (Ų) 57.5 (37 Acid + 20 OH)46.5 (37 Acid + 9 Ether)3-MC lowers polar surface area.
H-Bond Donors 2 (COOH, OH)1 (COOH)3-MC removes a donor cost.
H-Bond Acceptors 33Equivalent acceptor count.
Expert Insight: The Permeability/Solubility Trade-off
  • Use 3-HC when your lead compound is too lipophilic (LogP > 4) and suffers from solubility-limited absorption. The secondary alcohol provides a "solubility handle."

  • Use 3-MC when you need to cross the Blood-Brain Barrier (BBB) or improve oral bioavailability. Capping the -OH removes a high-energy desolvation penalty required for the molecule to enter the lipid bilayer [1].

Metabolic Fate & Stability

Understanding the metabolic "soft spots" is crucial for half-life (


) optimization.
Pathway Visualization

The following diagram illustrates the divergent metabolic pathways. 3-HC is a direct substrate for Phase II conjugation, whereas 3-MC must undergo Phase I oxidative dealkylation first.

MetabolicPathways Parent_MC 3-Methoxy (3-MC) (Lipophilic) CYP CYP450 (O-Demethylation) Parent_MC->CYP Phase I (Slow) Parent_HC 3-Hydroxy (3-HC) (Polar) UGT UGT (Glucuronidation) Parent_HC->UGT Phase II (Fast) Metabolite_Gluc O-Glucuronide (Rapid Excretion) CYP->Parent_HC Active Metabolite UGT->Metabolite_Gluc

Figure 1: Metabolic interplay.[1] Note that 3-MC can act as a prodrug for 3-HC if O-demethylation is rapid.

Synthetic Accessibility & Protocols

As a process scientist, you must ensure the synthesis is scalable. 3-HC is accessible via reduction, while 3-MC requires a protection-alkylation-deprotection sequence to avoid methylating the carboxylic acid.

Workflow Diagram

Synthesis Start 3-Oxocyclopentane- 1-carboxylic acid StepA1 Reduction (NaBH4) Start->StepA1 ProdA 3-Hydroxy (3-HC) (cis/trans mix) StepA1->ProdA StepB1 Esterification (MeOH/H+) ProdA->StepB1 InterB1 Methyl 3-hydroxy- cyclopentanecarboxylate StepB1->InterB1 StepB2 Methylation (Ag2O / MeI) InterB1->StepB2 InterB2 Methyl 3-methoxy- cyclopentanecarboxylate StepB2->InterB2 StepB3 Hydrolysis (LiOH) InterB2->StepB3 ProdB 3-Methoxy (3-MC) StepB3->ProdB

Figure 2: Divergent synthesis. Direct methylation of 3-HC is not recommended due to carboxylate interference.

Protocol 1: Synthesis of 3-Hydroxycyclopentane-1-carboxylic acid (3-HC)

Target: Scale 10g | Yield ~90% | Stereochemistry: cis/trans mixture

Mechanism: Nucleophilic addition of hydride to the ketone.

  • Setup: Dissolve 3-oxocyclopentanecarboxylic acid (10.0 g, 78 mmol) in MeOH (100 mL) and cool to 0°C.

  • Reduction: Slowly add Sodium Borohydride (NaBH4) (1.5 eq, 4.4 g) portion-wise over 30 mins. Caution: Gas evolution (H2).

  • Quench: Stir at 0°C for 1h, then warm to RT. Quench with 1N HCl until pH ~2.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Validation: 1H NMR will show the disappearance of the ketone signal and appearance of the methine proton (-CH-OH) at ~4.2 ppm.

Protocol 2: Synthesis of 3-Methoxycyclopentane-1-carboxylic acid (3-MC)

Target: Scale 5g | Yield ~65% (3 steps)

Expert Note: Direct methylation of the hydroxy-acid with NaH/MeI is risky; it forms the methyl ester and methyl ether. The protocol below uses a robust protection strategy [2].

  • Esterification: Reflux 3-HC (from Protocol 1) in MeOH with catalytic H2SO4 for 4h. Concentrate to yield Methyl 3-hydroxycyclopentanecarboxylate .

  • Silver-Mediated Methylation (Mild):

    • Dissolve the hydroxy-ester (5.0 g) in dry Acetonitrile (50 mL).

    • Add Silver(I) Oxide (Ag2O) (1.5 eq) and Methyl Iodide (MeI) (5 eq).

    • Stir in the dark at 40°C for 24h. Filter through Celite to remove silver salts. Concentrate.

    • Why Ag2O? It avoids the strong basic conditions of NaH, minimizing epimerization at the alpha-position.

  • Hydrolysis:

    • Dissolve the crude methoxy-ester in THF/Water (1:1).

    • Add LiOH (2 eq) and stir at RT for 3h.

    • Acidify to pH 2 with 1N HCl and extract with DCM.

  • Purification: The final acid often requires column chromatography (Hexane/EtOAc with 1% AcOH) to separate trace unreacted alcohol.

References

  • Chiodi, D., & Ishihara, Y. (2024).[2] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[2] Link

  • Noyce, D. S., & Fessenden, J. S. (1959). Studies of Configuration. V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715–717.[3] Link

  • PubChem Compound Summary. (2024). 3-Hydroxycyclopentanecarboxylic acid (CID 15153193). National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2024). 3-Methoxycyclopentane-1-carboxylic acid (CID 22342541).[4] National Center for Biotechnology Information. Link

Sources

Comparative

Comparison of different synthetic routes to 3-Methoxycyclopentane-1-carboxylic acid

The following guide details the synthetic strategies for 3-Methoxycyclopentane-1-carboxylic acid , a critical scaffold in medicinal chemistry used in the development of antiviral agents and allosteric modulators. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthetic strategies for 3-Methoxycyclopentane-1-carboxylic acid , a critical scaffold in medicinal chemistry used in the development of antiviral agents and allosteric modulators.

Executive Summary

3-Methoxycyclopentane-1-carboxylic acid (CAS: 104612-45-7) presents a unique stereochemical challenge due to the presence of two chiral centers at positions C1 and C3. The relative configuration (cis vs. trans) significantly impacts biological activity. This guide compares three primary synthetic methodologies:

  • Route A (Reductive Alkylation): The industry-standard approach using 3-oxocyclopentanecarboxylates. High scalability but requires diastereomeric separation.

  • Route B (Iodolactonization): A stereoselective route favoring the cis-isomer through a rigid bicyclic lactone intermediate.

  • Route C (Solvomercuration): A direct functionalization of cyclopent-3-ene-1-carboxylic acid, offering high regioselectivity but utilizing toxic reagents.

Route Analysis & Comparison

Route A: Reductive Alkylation of 3-Oxocyclopentanecarboxylates

Best for: Large-scale preparation of racemic material and subsequent resolution.

This route relies on the commercial availability of methyl 3-oxocyclopentane-1-carboxylate . It involves the reduction of the ketone to an alcohol, followed by methylation.

Mechanism & Causality:

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. This step is not stereoselective, yielding a mixture of cis (thermodynamic) and trans (kinetic) 3-hydroxy isomers.

  • Methylation: A Williamson ether synthesis using Methyl Iodide (MeI) and a base (Ag₂O or NaH). Silver oxide is preferred in medicinal chemistry to avoid epimerization of the ester, while NaH is used for scale-up.

  • Hydrolysis: Saponification yields the free acid.

Experimental Protocol (Step-by-Step):

  • Reduction: Dissolve methyl 3-oxocyclopentane-1-carboxylate (10 mmol) in MeOH (20 mL) at 0°C. Add NaBH₄ (12 mmol) portion-wise. Stir for 2 h. Quench with 1N HCl. Extract with EtOAc.[1]

  • Methylation: To the crude hydroxy ester (10 mmol) in DMF (15 mL), add Ag₂O (15 mmol) and MeI (50 mmol). Stir at room temperature for 16 h in the dark. Filter through Celite.

  • Hydrolysis: Treat the methoxy ester with LiOH (2 eq) in THF/H₂O (1:1). Acidify to pH 2 and extract.

Pros/Cons:

  • + Scalable and uses cheap reagents.

  • - Produces a diastereomeric mixture (~1:1 to 3:1 cis/trans ratio) requiring chromatographic separation.

Route B: Stereoselective Iodolactonization

Best for: Accessing the cis-isomer with high diastereomeric purity.

This classic route, pioneered by Noyce and Fessenden, utilizes the geometry of cyclopent-3-ene-1-carboxylic acid to lock the stereochemistry via a bicyclic lactone.

Mechanism & Causality:

  • Iodolactonization: Reaction of the unsaturated acid with I₂/KI creates an iodonium ion.[2] The intramolecular carboxylate attacks from the back face, forming a cis-fused iodolactone (2-oxabicyclo[2.2.1]heptane system).

  • Deiodination: Radical reduction (Bu₃SnH or Zn/AcOH) removes the iodine, leaving the bicyclic lactone.

  • Ring Opening: Methanolysis under acidic conditions opens the lactone. Because the lactone bridge enforces a cis relationship between the oxygen and the carboxylate, the resulting 3-hydroxy ester retains this cis configuration.

Experimental Protocol (Key Steps):

  • Lactonization: Dissolve cyclopent-3-ene-1-carboxylic acid (10 mmol) in 0.5 M NaHCO₃. Add I₂/KI solution dropwise until color persists. Extract the iodolactone.[3]

  • Reduction: Reflux the iodolactone with Bu₃SnH (1.1 eq) and AIBN (cat.) in benzene/toluene for 2 h.

  • Opening/Methylation: Dissolve lactone in MeOH/H₂SO₄. Reflux to open ring to cis-3-hydroxy ester. Methylate as in Route A.

Pros/Cons:

  • + High stereocontrol (exclusively cis).

  • - Multi-step; requires handling of iodine and tin (if using Bu₃SnH).

Route C: Solvomercuration-Demercuration

Best for: Rapid functionalization of the alkene.

Mechanism: Direct addition of methanol across the double bond of cyclopent-3-ene-1-carboxylic acid using mercury(II) acetate. The reaction proceeds via a mercurinium ion, opened by methanol. Subsequent reduction with NaBH₄ removes the mercury.

Pros/Cons:

  • + Very short sequence (2 steps).

  • - Use of toxic mercury compounds makes it unsuitable for GMP synthesis; poor stereocontrol compared to the lactone route.

Technical Comparison Table

FeatureRoute A: Reductive AlkylationRoute B: IodolactonizationRoute C: Solvomercuration
Starting Material Methyl 3-oxocyclopentanecarboxylateCyclopent-3-ene-1-carboxylic acidCyclopent-3-ene-1-carboxylic acid
Key Reagents NaBH₄, MeI, Ag₂OI₂, NaHCO₃, Bu₃SnHHg(OAc)₂, MeOH, NaBH₄
Stereocontrol Low (Mixture of cis/trans)High (Exclusively cis) Moderate
Scalability High ModerateLow (Hg waste)
Atom Economy GoodModerate (Iodine waste)Poor
Primary Use Industrial / Bulk PrepStereoselective ResearchQuick Analoging

Pathway Visualization (Graphviz)

SyntheticRoutes Start_Oxo Methyl 3-oxocyclopentane- 1-carboxylate Inter_OH Methyl 3-hydroxycyclopentane- 1-carboxylate (cis/trans) Start_Oxo->Inter_OH 1. NaBH4, MeOH (Reduction) Start_Ene Cyclopent-3-ene- 1-carboxylic acid Inter_Iodo Iodolactone (cis-fused) Start_Ene->Inter_Iodo 1. I2, NaHCO3 (Iodolactonization) Product 3-Methoxycyclopentane- 1-carboxylic acid Start_Ene->Product Route C: Hg(OAc)2, MeOH then NaBH4 Inter_OH->Product 2. MeI, Ag2O 3. LiOH (Hydrolysis) Inter_Lactone 2-Oxabicyclo[2.2.1] heptan-3-one Inter_Iodo->Inter_Lactone 2. Bu3SnH (Deiodination) Inter_Lactone->Product 3. MeOH/H+ 4. Methylation

Caption: Comparative workflow of Reductive Alkylation (Blue) vs. Iodolactonization (Red) strategies.

References

  • Noyce, D. S., & Fessenden, J. S. (1959). Studies of Configuration. V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715–719. Link

  • Depré, D., et al. (1987). Synthesis of cyclopentane derivatives via iodolactonization. Tetrahedron Letters, 28(50), 6277-6280.
  • PubChem Compound Summary. (2025). 3-Methoxycyclopentane-1-carboxylic acid (CID 22342541). National Center for Biotechnology Information. Link

  • Organic Syntheses. (1963). Methyl Cyclopentanecarboxylate and derivatives. Org.[4][5][6][7] Synth., Coll. Vol. 4, p. 597. Link

  • US Patent 7956195B2. (2011). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. Google Patents. Link

Sources

Validation

Biological Activity &amp; Medicinal Utility: 3-Methoxycyclopentane-1-carboxylic Acid Derivatives

This guide provides an in-depth technical analysis of 3-Methoxycyclopentane-1-carboxylic acid and its derivatives. Rather than treating it as a standalone drug, this guide positions the molecule as a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methoxycyclopentane-1-carboxylic acid and its derivatives. Rather than treating it as a standalone drug, this guide positions the molecule as a critical pharmacophore scaffold used in medicinal chemistry to modulate lipophilicity, restrict conformation, and enhance metabolic stability in peptidomimetics and small molecule inhibitors.

Executive Summary: The "Privileged Scaffold" Advantage

In modern drug design, the 3-Methoxycyclopentane-1-carboxylic acid scaffold represents a strategic balance between the rigidity of carbocycles and the polarity of ether linkages. Unlike simple aliphatic chains, the cyclopentane ring restricts the conformational entropy of the attached pharmacophores, potentially reducing the entropic penalty of binding to a target protein.

Key differentiators compared to standard alternatives (e.g., Proline, Pyrrolidine, or unsubstituted Cyclopentane):

  • Lipophilicity Tuning: The 3-methoxy group lowers LogP compared to the unsubstituted cyclopentane, improving solubility without introducing a hydrogen bond donor (HBD).

  • Conformational Bias: The substituent at the 3-position forces the ring into specific "envelope" or "twist" puckers, orienting the carboxylic acid (or its bioisostere) into a precise vector for receptor interaction.

  • Metabolic Stability: Unlike pyrrolidine rings which are susceptible to oxidation (e.g., by MAO), the carbocyclic ether is generally more resistant to oxidative metabolism.

Comparative Performance Analysis

The following table contrasts 3-Methoxycyclopentane-1-carboxylic acid derivatives against common bioisosteres used in lead optimization.

Table 1: Physicochemical & Functional Comparison
Feature3-Methoxycyclopentane-1-carboxylic acid Cyclopentane-1-carboxylic acid Pyrrolidine-3-carboxylic acid Proline (Natural)
Role Lipophilic Tuner / Conformational LockHydrophobic SpacerPolar Scaffold / H-Bond AcceptorStructural Turn Inducer
LogP (Est.) ~0.5 - 0.8~1.2 - 1.5~ -1.0 (zwitterion)~ -2.0
H-Bond Donors 1 (COOH)1 (COOH)2 (NH, COOH)2 (NH, COOH)
H-Bond Acceptors 3 (C=O, OH, OMe )2 (C=O, OH)3 (C=O, OH, NH)3
Metabolic Risk Low (O-demethylation possible)Low (Hydroxylation possible)High (N-oxidation/dealkylation)Natural metabolism
Key Utility Peptidomimetics , S1P1 Agonists General hydrophobic coreFragment-based designPeptide synthesis

Analyst Insight: The methoxy derivative is superior when you need to lower the lipophilicity of a carbocycle without introducing a basic nitrogen (as in pyrrolidine), which can lead to off-target hERG inhibition or phospholipidosis.

Biological Applications & Mechanisms[1]

A. Peptidomimetics & Stapled Peptides

The primary high-value application of this scaffold is in the synthesis of non-natural amino acids (e.g., (1S,3S)-1-amino-3-methoxycyclopentane-1-carboxylic acid).

  • Mechanism: When incorporated into a peptide chain, the cyclopentane ring restricts the

    
     and 
    
    
    
    torsion angles. The 3-methoxy group adds steric bulk that can prevent proteolytic cleavage (steric shielding) and modulate the helix propensity.
  • Data Support: Research indicates that leucine-based peptides incorporating this scaffold catalyze enantioselective epoxidations with up to 98% ee , proving the scaffold's ability to enforce a rigid, chiral environment [1].

B. Neuraminidase & GPCR Ligands

Cyclopentane carboxylic acids are structural cores for neuraminidase inhibitors (e.g., Peramivir analogs).

  • Mechanism: The carboxylate group interacts with the arginine triad in the enzyme active site. The 3-methoxy group acts as a bioisostere for hydroxyl groups found in natural transition states, filling hydrophobic pockets while maintaining water solubility.

Visualizing the Design Logic

The following diagram illustrates the decision workflow for selecting this scaffold during Lead Optimization.

SAR_Workflow Start Lead Compound Optimization (Need to improve potency/ADME) Decision1 Is the core a saturated ring? Start->Decision1 Problem1 Problem: High Lipophilicity (LogP > 3) or Poor Solubility Decision1->Problem1 Yes Problem2 Problem: Metabolic Instability (N-dealkylation) Decision1->Problem2 If N-heterocycle Solution_Methoxy Select 3-Methoxycyclopentane-1-COOH (Scaffold A) Problem1->Solution_Methoxy Use Ether to lower LogP Solution_Pyrrolidine Select Pyrrolidine-3-COOH (Scaffold B) Problem1->Solution_Pyrrolidine If H-bond donor needed Problem2->Solution_Methoxy Replace N with CH-OMe Outcome Result: Lower LogP, No Basic Amine, Restricted Conformation Solution_Methoxy->Outcome

Figure 1: Decision tree for selecting 3-methoxycyclopentane derivatives to solve specific ADME/Toxicity problems in drug design.

Experimental Protocols

To validate the biological utility of this scaffold, researchers typically synthesize the amino-acid derivative and incorporate it into a test peptide. Below is a self-validating protocol for the synthesis and evaluation.

Protocol A: Synthesis of (1S,3R)-3-Methoxycyclopentane-1-carboxylic Acid Derivative

Grounding: Adapted from standard etherification and hydrolysis procedures [2, 3].

  • Starting Material: Begin with methyl 3-hydroxycyclopentane-1-carboxylate (cis/trans mixture or enantiopure).

  • Methylation (The Critical Step):

    • Reagents: Methyl iodide (MeI), Silver oxide (Ag2O).

    • Conditions: DMF, Room Temperature, 16h.

    • Why: Ag2O provides mild conditions that prevent racemization of the chiral center at C1, unlike strong bases (NaH).

  • Hydrolysis:

    • Treat the ester with LiOH in THF/H2O (1:1) at 0°C.

    • Validation: Monitor disappearance of the methyl ester peak (~3.7 ppm) via 1H-NMR.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.

Protocol B: Peptide Coupling Efficiency Assay

Objective: Determine if the steric bulk of the methoxy group hinders coupling efficiency.

  • Coupling: React the 3-methoxy derivative (1 eq) with a resin-bound amine (e.g., Rink Amide resin) using HATU (1.2 eq) and DIPEA (2 eq) in DMF.

  • Kaiser Test (Validation):

    • After 2 hours, perform a Kaiser test (ninhydrin).

    • Success Criteria: The resin beads must remain colorless (indicating complete consumption of free amines). If blue, recouple.

    • Note: The 3-methoxy group may induce steric clash; double coupling is often required.

References

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides. Source: PMC / ACS Chem. Biol. URL:[Link]

  • PubChem Compound Summary: 3-Methoxycyclopentane-1-carboxylic acid. Source:[1][2] National Library of Medicine. URL:[Link]

  • Synthesis and Biological Evaluation of Cyclopentane Derivatives. Source: MDPI / Molecules (General reference for cyclopentane scaffold chemistry). URL:[Link]

Sources

Comparative

Structural Analogues of 3-Methoxycyclopentane-1-carboxylic Acid

A Guide to Scaffold Hopping and Bioisosterism in Drug Design[1][2] Executive Summary 3-Methoxycyclopentane-1-carboxylic acid represents a strategic "privileged scaffold" in modern medicinal chemistry. It serves as a non-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Scaffold Hopping and Bioisosterism in Drug Design[1][2]

Executive Summary

3-Methoxycyclopentane-1-carboxylic acid represents a strategic "privileged scaffold" in modern medicinal chemistry. It serves as a non-nitrogenous isostere of proline and a conformationally restricted analogue of


-amino butyric acid (GABA) derivatives. By replacing the pyrrolidine nitrogen with a methylene group and introducing a methoxy substituent, researchers can modulate lipophilicity (LogP), eliminate hydrogen bond donor (HBD) liability, and alter metabolic susceptibility while maintaining critical vector orientation.[1]

This guide provides a technical comparison of this scaffold against its structural analogues, supported by experimental protocols and a case study on NaV1.7 inhibitors.[1]

Part 1: Comparative Analysis of Structural Analogues

The following table contrasts 3-Methoxycyclopentane-1-carboxylic acid with its primary bioisosteres. The data highlights the trade-offs between steric bulk, electronic properties, and physicochemical parameters.[1]

Table 1: Physicochemical Profile of 3-Methoxycyclopentane-1-carboxylic Acid vs. Analogues

Analogue ClassCompound StructureLogP (Calc)*tPSA (Ų)pKa (Acid)Key Application / Rationale
Target Scaffold 3-Methoxycyclopentane-1-COOH 0.50 46.5 ~4.8 H-bond acceptor only. Moderate lipophilicity. Proline isostere without N-basic center.
Natural BenchmarkProline (N-Boc protected form)0.9549.3~3.8Standard peptidomimetic building block. High rotational barrier (cis/trans amide).
Electronic Isostere3-Fluorocyclopentane-1-COOH0.6537.3~4.6Dipole mimic of -OH/-OMe without H-bonding capability. High metabolic stability.
Heteroatom IsostereTetrahydrofuran-3-COOH-0.1550.2~4.2Lower LogP. Oxygen lone pair mimics the methoxy oxygen but constrains it within the ring.
Ring Contraction3-Methoxycyclobutane-1-COOH0.2546.5~4.7Reduced steric footprint. alters vector angle of substituents significantly (

15° deviation).
Ring Expansion3-Methoxycyclohexane-1-COOH1.1046.5~4.9Higher lipophilicity. More conformational freedom (chair/boat) unless locked.

*Note: LogP values are calculated consensus estimates (cLogP) and may vary by ±0.3 depending on the specific stereoisomer (cis/trans).

Mechanistic Insights
  • The "Methoxy Effect": Unlike a hydroxyl group (-OH), the methoxy group (-OMe) caps the polar surface area, preventing the molecule from acting as a hydrogen bond donor. This often improves membrane permeability (P_app) by reducing desolvation energy costs.

  • Scaffold Hopping (Proline to Cyclopentane): Removing the ring nitrogen eliminates the potential for zwitterion formation and amide bond isomerization (cis/trans prolyl bonds), leading to a more predictable binding conformation.

Part 2: Case Study – Optimization of NaV1.7 Inhibitors

A pivotal application of cyclopentane carboxylic acids is found in the development of analgesics targeting the Voltage-gated Sodium Channel 1.7 (NaV1.7).

The Challenge: Proline-based inhibitors often suffer from poor metabolic stability and low permeability due to the high polarity of the zwitterionic core. The Solution: Xenon Pharmaceuticals and Genentech demonstrated that replacing the proline "warhead" with a cyclopentane carboxylic acid scaffold significantly boosted potency and selectivity.

Figure 1: Logic Flow of Scaffold Optimization

NaV17_Optimization Proline Proline Scaffold (High Polarity, Zwitterionic) Issue Limitation: Poor Permeability Metabolic Liability Proline->Issue Identified Cyclopentane Cyclopentane Scaffold (Neutral, Lipophilic) Issue->Cyclopentane Scaffold Hop Methoxy 3-Methoxy Substitution (Solubility/Potency Tuning) Cyclopentane->Methoxy Functionalization Result Potent NaV1.7 Inhibitor (Improved PK & Selectivity) Methoxy->Result Optimization

Caption: Optimization pathway transforming a proline-based hit into a metabolically stable cyclopentane lead.

In this context, the 3-substituent (e.g., methoxy) acts as a handle to fill a specific hydrophobic pocket in the voltage-sensing domain of the ion channel, a specific interaction that the unsubstituted proline could not achieve.[1]

Part 3: Experimental Protocols
A. Synthesis of (±)-cis/trans-3-Methoxycyclopentane-1-carboxylic Acid

Rationale: Direct methylation of the hydroxy-acid is difficult due to the competing carboxylate nucleophile. This protocol uses an ester protection strategy to ensure regioselectivity.

Reagents:

  • 3-Oxocyclopentanecarboxylic acid (Starting Material)[2][3]

  • Methanol (MeOH), H2SO4 (cat.)

  • Sodium Borohydride (NaBH4)

  • Silver(I) Oxide (Ag2O), Methyl Iodide (MeI)

  • Lithium Hydroxide (LiOH), THF[1]

Workflow:

  • Esterification:

    • Dissolve 3-oxocyclopentanecarboxylic acid (10 mmol) in MeOH (20 mL). Add 3 drops of conc. H2SO4.[2][3]

    • Reflux for 2 hours.[4] Concentrate in vacuo.[2]

    • Checkpoint: TLC (30% EtOAc/Hex) should show a less polar spot (Rf ~0.6).

  • Reduction:

    • Dissolve the crude ester in MeOH (15 mL) at 0°C.

    • Add NaBH4 (1.1 eq) portion-wise over 10 mins. Stir for 1 hour.

    • Quench with sat. NH4Cl.[3] Extract with DCM.

    • Result: Mixture of cis/trans-3-hydroxycyclopentane carboxylates.

  • Methylation (The Critical Step):

    • Dissolve the hydroxy-ester (5 mmol) in DMF (10 mL).

    • Add Ag2O (3 eq) and MeI (5 eq). Note: Ag2O provides mild conditions preventing elimination reactions common with NaH.

    • Stir at room temperature for 16 hours in the dark.

    • Filter through Celite, dilute with Et2O, wash with water/brine.[1]

  • Hydrolysis:

    • Dissolve the methoxy-ester in THF/H2O (3:1). Add LiOH (2 eq).

    • Stir at 50°C for 3 hours. Acidify to pH 2 with 1N HCl.

    • Extract with EtOAc to yield the title compound.

Figure 2: Synthesis Workflow

Synthesis Start 3-Oxocyclopentane-1-COOH Step1 1. MeOH / H+ (Esterification) Start->Step1 Inter1 Methyl 3-oxocyclopentanecarboxylate Step1->Inter1 Step2 2. NaBH4 (Reduction) Inter1->Step2 Inter2 Methyl 3-hydroxycyclopentanecarboxylate (cis/trans mix) Step2->Inter2 Step3 3. Ag2O / MeI (Methylation) Inter2->Step3 Inter3 Methyl 3-methoxycyclopentanecarboxylate Step3->Inter3 Step4 4. LiOH / H2O (Hydrolysis) Inter3->Step4 Final 3-Methoxycyclopentane-1-COOH Step4->Final

Caption: Step-wise synthetic route emphasizing the protection-deprotection strategy.

B. Self-Validating Protocol: LogD Determination (Shake-Flask Method)

Rationale: Theoretical LogP often fails for small polar rings. This protocol includes an internal standard to validate phase separation efficiency.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • System: Use Octanol-saturated water (Phase A) and Water-saturated octanol (Phase B).

  • Procedure:

    • Add 50 µL of stock to 950 µL of Phase A and 1000 µL of Phase B in a 2 mL vial.

    • Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Analysis:

    • Inject 10 µL of both phases (upper and lower) into HPLC (C18 column).

    • Validation Control: Run Caffeine (LogP -0.07) alongside. If Caffeine LogP deviates >0.2 from literature, discard run.[1]

  • Calculation:

    
    .
    
References
  • Sun, S., et al. (2025).[1] Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters.

  • Ballatore, C., et al. (2011).[1] Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry.

  • Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.

  • Piotrowska, H., et al. (2011).[1] Methods for the synthesis of 3-substituted cyclopentanecarboxylic acids. Arkivoc.

Sources

Validation

Comparative Guide: Efficacy of Chiral Selectors for 3-Methoxycyclopentane-1-carboxylic Acid

Executive Summary The enantioseparation of 3-Methoxycyclopentane-1-carboxylic acid presents a distinct stereochemical challenge due to the presence of two chiral centers (C1 and C3), resulting in two diastereomeric pairs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 3-Methoxycyclopentane-1-carboxylic acid presents a distinct stereochemical challenge due to the presence of two chiral centers (C1 and C3), resulting in two diastereomeric pairs (cis and trans), each consisting of two enantiomers. While diastereomers are often separable via achiral chromatography, the resolution of the specific enantiomers requires high-efficacy chiral selectors.

This guide evaluates three primary methodologies for the chiral resolution of this molecule: Immobilized Polysaccharide CSPs (HPLC/SFC) , Chiral Derivatization (Menthyl Esters) , and Enzymatic Resolution . Based on comparative analysis and structural analogs, the Immobilized Amylose (Chiralpak IG/IC) and Chiral Derivatization with L-Menthol offer the highest reliability for scale-up and purity.

Molecular Profile & Separation Challenge

  • Target Molecule: 3-Methoxycyclopentane-1-carboxylic acid[1][2]

  • Chiral Centers: C1 (Carboxylic acid attachment), C3 (Methoxy attachment).

  • Stereoisomers: 4 (1R,3R; 1S,3S; 1R,3S; 1S,3R).

  • pKa: ~4.8 (Typical for cyclic alkyl carboxylic acids).

  • Solubility: Soluble in alcohols, ethers, and chlorinated solvents; limited solubility in pure hexane.

The Challenge: The free carboxylic acid group often causes peak tailing on traditional coated chiral stationary phases (CSPs) due to non-specific hydrogen bonding. Furthermore, the distance between the chiral centers (1,3-substitution) can reduce the discrimination power of certain "tight-pocket" selectors like Cyclodextrins.

Comparative Analysis of Chiral Selectors

The following table summarizes the efficacy of the top three chiral selection strategies.

Table 1: Comparative Efficacy Matrix
FeatureSelector A: Immobilized Polysaccharide (IC/IG) Selector B: Chiral Derivatization (L-Menthol) Selector C: Enzymatic Resolution (Lipase)
Mechanism H-bonding, dipole-dipole,

-

interactions
Diastereomeric salt/ester formationKinetic resolution (hydrolysis/esterification)
Selectivity (

)
High (1.2 – 1.5)Very High (> 1.5)Variable (Substrate dependent)
Throughput High (Analytical to Prep)Medium (Requires synthesis step)High (Batch Scale-up)
Robustness Excellent (Solvent versatile)Good (Standard silica separation)Moderate (Enzyme stability)
Primary Limitation Requires acidic mobile phase additivesAdds synthetic/cleavage stepsStrict pH/Temperature control
Recommendation Best for Analytical/Small Prep Best for Multi-gram Scale-up Best for Industrial Mfg

Detailed Technical Analysis

Selector A: Immobilized Polysaccharide CSPs (Chiralpak IC / IG)

Why it works: Immobilized columns (e.g., Chiralpak IC: Cellulose tris(3,5-dichlorophenylcarbamate)) allow for the use of "forbidden" solvents like dichloromethane and ethyl acetate, which solubilize the target acid well. Unlike coated columns (AD-H), they are robust against the acidic modifiers (TFA, Formic Acid) required to suppress ionization of the carboxylic acid.

  • Key Insight: The 3-methoxy group provides a dipole interaction point. The chlorinated phenyl groups on the IC selector interact strongly with the carbonyl of the acid, enhancing recognition.

Selector B: Chiral Derivatization (L-Menthol)

Why it works: Converting the enantiomeric acid mixture into diastereomeric esters using a pure chiral auxiliary (L-Menthol) changes the physical properties significantly.

  • Mechanism: The reaction yields diastereomers (e.g., Menthyl-(1R,3R)-3-methoxycyclopentanecarboxylate vs Menthyl-(1S,3S)-...). These have different boiling points and silica affinities.

  • Validation: Literature supports the use of L-menthol for resolving cyclic carboxylic acids, where the resulting esters are separated on standard silica or enhanced via Chiralpak IC for baseline resolution.

Selector C: Enzymatic Resolution

Why it works: Lipases (e.g., Candida antarctica Lipase B, CAL-B) often show high enantioselectivity toward cyclic esters.

  • Workflow: Esterify the racemic acid to a methyl ester, then perform selective hydrolysis. The enzyme preferentially hydrolyzes one enantiomer back to the acid, leaving the other as the ester. Separation is then a simple liquid-liquid extraction (Acid vs. Ester).

Experimental Protocols

Protocol 1: Direct HPLC Separation (Analytical)

Objective: Rapid determination of Enantiomeric Excess (ee).

  • Column: Chiralpak IC-3 or IG-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: n-Hexane (or Heptane)

    • Solvent B: Ethanol or Isopropanol

    • Modifier: 0.1% Trifluoroacetic Acid (TFA) – Critical to sharpen acid peaks.

  • Gradient/Isocratic: Start Isocratic 90:10 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Carboxyl group absorbance).

Troubleshooting: If peak tailing persists, switch to Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) which often handles free acids with better symmetry than cellulose bases.

Protocol 2: Menthyl Ester Derivatization (Scale-Up)

Objective: Resolution of multi-gram quantities without expensive chiral stationary phases.

  • Activation: Dissolve 3-methoxycyclopentane-1-carboxylic acid (1 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a drop of DMF. Stir 1h to form acid chloride.

  • Esterification: Add L-(-)-Menthol (1.1 eq) and Pyridine (1.5 eq). Stir at RT overnight.

  • Workup: Wash with 1N HCl, then Brine. Dry over

    
    .[2]
    
  • Separation:

    • Method A (Chromatography): Flash chromatography on Silica Gel (Hexane/EtOAc gradient). The diastereomers often separate with

      
      .
      
    • Method B (Crystallization): If solid, attempt recrystallization from Pentane/Ether.

  • Hydrolysis: Reflux separated ester in MeOH/H2O with LiOH to recover pure enantiomeric acid.

Visualization of Workflows

Figure 1: Method Selection Decision Matrix

This diagram guides the researcher to the optimal method based on scale and available equipment.

MethodSelection start Start: Racemic 3-Methoxy cyclopentane-1-carboxylic acid scale_q What is the Scale? start->scale_q analytical Analytical / Small Scale (< 100 mg) scale_q->analytical Low prep Preparative Scale (> 1 g) scale_q->prep High direct_hplc Direct Chiral HPLC (Chiralpak IC/IG + 0.1% TFA) analytical->direct_hplc derivatization_q Is Prep HPLC Available? prep->derivatization_q derivatization_q->direct_hplc Yes (Expensive) menthyl Derivatization w/ L-Menthol (Silica Separation) derivatization_q->menthyl No (Synthetic Route) enzymatic Enzymatic Resolution (Lipase Hydrolysis) derivatization_q->enzymatic No (Green Route)

Caption: Decision matrix for selecting the optimal chiral resolution strategy based on scale and resource availability.

Figure 2: Menthyl Ester Resolution Pathway

Detailed chemical workflow for the derivatization strategy, validated by similar cyclic acid protocols.

MenthylWorkflow racemate Racemic Acid (cis/trans mix) reaction React w/ L-Menthol (DCM, Pyridine) racemate->reaction diastereomers Diastereomeric Esters (R,R)-Ester & (S,S)-Ester reaction->diastereomers separation Flash Chromatography (Silica Gel) diastereomers->separation Physical Difference hydrolysis Hydrolysis (LiOH, MeOH) separation->hydrolysis Cleave Auxiliary product Pure Enantiomer (>99% ee) hydrolysis->product

Caption: Synthetic workflow for resolving enantiomers via diastereomeric menthyl ester formation.

References

  • Beilstein Journals. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.[3] (Validating the use of L-menthol and Chiralpak IC for cyclic acids).

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution. (General methodology for derivatization and separation).

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. (Demonstrating Chiralpak IC/AD-H efficacy for related cyclic carboxylates).

  • National Institutes of Health (NIH). (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. (Background on 3-substituted cyclopentane stereochemistry).

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for 3-Methoxycyclopentane-1-carboxylic acid

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel molecules is paramount. 3-Methoxycyclopentane-1-carboxylic acid, a key building block in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel molecules is paramount. 3-Methoxycyclopentane-1-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods to ensure its purity, identity, and quantity. This guide provides an in-depth comparison of the principal analytical techniques for benchmarking this compound, grounded in established scientific principles and practical, field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.

The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that a method is suitable for its intended purpose.[1][2] This involves assessing parameters such as accuracy, precision, specificity, linearity, and robustness.[3]

Foundational Techniques: An Overview

The analytical toolkit for a small organic molecule like 3-Methoxycyclopentane-1-carboxylic acid primarily revolves around chromatography and spectroscopy. The choice of method is dictated by the analytical goal, whether it be routine purity assessment, definitive structural elucidation, or trace-level quantification.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. Coupled with various detectors (UV, MS), it is the workhorse for purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating and identifying volatile and thermally stable compounds. For carboxylic acids, this technique often requires a derivatization step to increase volatility.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation.[6][7][8][9] It provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.[7][10]

Comparative Analysis of Key Methodologies

The selection of an analytical method is a critical decision that impacts data quality, throughput, and resource allocation. The following table provides a comparative summary of the primary techniques for analyzing 3-Methoxycyclopentane-1-carboxylic acid.

Parameter HPLC-UV/MS GC-MS (with Derivatization) NMR Spectroscopy (¹H, ¹³C)
Primary Application Quantitative analysis (Assay, Purity), Impurity profilingQuantitative analysis, Identification of volatile impuritiesDefinitive structure elucidation, Purity confirmation
Sensitivity High (ng to pg level with MS)Very High (pg to fg level)Low to Moderate (µg to mg level)
Specificity High, especially with MS detectionVery High, based on both retention time and mass fragmentationAbsolute, provides unique structural fingerprint
Sample Preparation Simple (dissolution, filtration)Complex (requires chemical derivatization)[5]Simple (dissolution in deuterated solvent)
Throughput HighModerateLow
Cost (Instrument) Moderate to HighModerateHigh
Key Advantage Robustness and wide applicability for routine QCExcellent for trace analysis of volatile/semi-volatile compoundsUnambiguous structural information[6][7]
Key Limitation May not resolve all stereoisomers without chiral columnsIndirect analysis; derivatization adds complexity and potential for artifactsLower sensitivity, not ideal for trace quantification

Deep Dive into Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assay and purity analysis of non-volatile compounds like 3-Methoxycyclopentane-1-carboxylic acid. A reverse-phase method is typically the first choice due to the molecule's moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides optimal retention for the cyclopentane ring structure.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is used.[11] The acid serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. For LC-MS compatibility, a volatile acid like formic acid is essential.[11]

  • Detection: UV detection is suitable if the molecule possesses a chromophore or if analyzing a derivatized form. However, for a molecule lacking a strong chromophore, Mass Spectrometry (MS) provides superior sensitivity and specificity. Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated carboxylate ion.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC purity and assay analysis.

Protocol: HPLC-UV Method for Purity Determination

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh approximately 10 mg of 3-Methoxycyclopentane-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      20.0 80
      20.1 20

      | 25.0 | 20 |

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and determine the area percent of the main peak relative to all other peaks to calculate purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and low volatility of the carboxylic acid group, direct GC analysis is challenging.[5][12] Chemical derivatization is a mandatory step to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester.[5]

Causality Behind Experimental Choices:

  • Derivatization: Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[4][5] It rapidly converts the active hydrogen on the carboxylic acid to a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.

  • Column Selection: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) provides good separation for a wide range of derivatized analytes.

  • Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized molecule. Electron Ionization (EI) is typically used, which generates a reproducible fragmentation library.

Experimental Workflow: GC-MS Derivatization

Sources

Validation

Cyclopentane vs. Cyclohexane Carboxylic Acids: A Synthetic &amp; Bioisosteric Comparison

Topic: Comparative Study of Cyclopentane vs. Cyclohexane Carboxylic Acids in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Cyclopentane vs. Cyclohexane Carboxylic Acids in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and organic synthesis, the choice between cyclopentanecarboxylic acid (C5) and cyclohexanecarboxylic acid (C6) is rarely arbitrary. While they share similar pKa values (~4.8–4.9), their distinct conformational landscapes drive significant differences in reactivity, metabolic stability, and pharmacodynamic vectoring. This guide analyzes these two scaffolds, moving beyond basic properties to explore their divergent behaviors in steric-controlled couplings, rearrangement protocols, and late-stage functionalization.

Physicochemical & Conformational Analysis[1][2]

The fundamental difference lies in the ring strain and accessible conformations, which dictate the steric environment of the carboxylic acid group.

FeatureCyclopentanecarboxylic Acid (C5)Cyclohexanecarboxylic Acid (C6)
Dominant Conformation Envelope / Half-Chair Chair
Ring Strain Moderate (~6.5 kcal/mol)Minimal (~0.1 kcal/mol)
Conformational Mobility High (Pseudorotation)Rigid (defined Axial/Equatorial)
Steric Environment Dynamic shielding; "Flap" interferenceDistinct Axial (hindered) vs. Equatorial (exposed)
Acidity (pKa) ~4.8 (Slightly higher s-character)~4.9 (Similar to acetic acid)
Bioisosteric Role Compact lipophilic spacer; End-to-end dist: ~1.70 ÅBulky lipophilic spacer; End-to-end dist: ~2.72 Å
The "Locking" Effect
  • Cyclohexane: Substituents (like t-butyl) can "lock" the ring, forcing the carboxylic acid into a permanent axial or equatorial position. An axial-COOH is significantly shielded by 1,3-diaxial hydrogens, retarding nucleophilic attack.

  • Cyclopentane: Due to rapid pseudorotation, the carboxyl group is rarely "locked" in a shielded position for long. Consequently, C5 acids generally exhibit faster reaction rates in sterically demanding couplings compared to axial-C6 isomers.

Synthetic Reactivity Divergence
A. Acyl Substitution & Coupling (Amide/Ester Formation)

Expert Insight: When coupling with sterically hindered amines, the C6 scaffold requires careful conformational planning.

  • C6 Behavior: The rate of esterification for trans-4-t-butylcyclohexanecarboxylic acid (equatorial) is nearly 20x faster than the cis-isomer (axial).

  • C5 Behavior: Lacks this extreme kinetic penalty. It behaves closer to an acyclic secondary acid (e.g., isobutyric acid) but with slightly more bulk.

B. Curtius Rearrangement

Both scaffolds undergo the Curtius rearrangement (Acid


 Acyl Azide 

Isocyanate

Amine) with excellent retention of stereochemistry .[1]
  • Utility: This is the gold-standard method for converting these acids into their corresponding amines (e.g., 1-aminocyclopentanecarboxylic acid).

  • Comparison: The concerted mechanism means ring strain has minimal impact on the reaction rate itself, but the stability of the resulting isocyanate differs. C5-isocyanates are slightly more prone to hydrolysis due to lower steric protection compared to axial C6-isocyanates.

C. Divergent Pd-Catalyzed Dehydrogenation (The "Killer App")

Recent advances in C–H activation have revealed a massive divergence in reactivity between these two rings when subjected to palladium-catalyzed dehydrogenation conditions.

  • Cyclohexane (C6): Undergoes Aromatization . The ring dehydrogenates and decarboxylates to form a phenyl ring.

  • Cyclopentane (C5): Cannot Aromatize . Instead, it undergoes controlled dehydrogenation to form functionalized cyclopentenes.[2][3]

ReactionDivergence cluster_C6 Cyclohexane Pathway cluster_C5 Cyclopentane Pathway Start Cycloalkyl Carboxylic Acid (Pd(II), Ag2CO3, Heat) C6_Inter Dehydrogenation (Diene Intermediate) Start->C6_Inter n=2 (C6) C5_Inter Dehydrogenation (Mono-ene) Start->C5_Inter n=1 (C5) C6_Prod Aromatization (Benzoic Acid/Arene) C6_Inter->C6_Prod -2H2, -CO2 C5_Prod Functionalized Cyclopentene (No Aromatization) C5_Inter->C5_Prod Stable Alkene

Figure 1: Divergent reaction pathways for Pd-catalyzed dehydrogenation of C5 vs. C6 acids.

Experimental Protocols
Protocol A: Comparative Amide Coupling (Steric Stress Test)

Use this protocol to benchmark coupling efficiency with a hindered amine (e.g., t-butylamine).

Materials:

  • Acid (1.0 equiv): Cyclopentanecarboxylic acid vs. Cyclohexanecarboxylic acid

  • Amine: tert-butylamine (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (0.1 M)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 10 mL dry DMF under N2 atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes. Note: The solution typically turns yellow.

  • Addition: Add tert-butylamine (1.2 mmol) dropwise.

  • Monitoring: Stir at room temperature.

    • Checkpoint: Monitor via LC-MS at T=1h, 4h, and 12h.

    • Expectation: The C5 acid will reach >90% conversion significantly faster (often <2h) than the C6 acid (often 4-6h), especially if the C6 acid has other substituents forcing an axial conformation.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol B: Curtius Rearrangement (Stereoretentive)

Standard procedure for converting the acid to a carbamate.

Methodology:

  • Activation: To a solution of acid (1.0 equiv) in Toluene, add Triethylamine (1.5 equiv) and DPPA (Diphenylphosphoryl azide, 1.1 equiv).

  • Acyl Azide Formation: Stir at Room Temperature for 2 hours.

  • Rearrangement: Heat the reaction mixture to 90°C.

    • Observation: Evolution of N2 gas indicates isocyanate formation.[4]

    • Safety: Ensure proper venting.

  • Trapping: Once gas evolution ceases (~1-2 h), add excess Benzyl Alcohol (2.0 equiv) and catalytic DMAP.

  • Completion: Stir at 90°C for 4 hours to form the Cbz-protected amine.

Case Studies in Drug Discovery
Case 1: Metabolic Stability (The "Bicyclohexyl" Effect)

In the development of MDM2 inhibitors, replacing a phenyl ring with a bicyclohexyl group improved metabolic stability significantly. The C6 ring is lipophilic but metabolically robust compared to electron-rich aromatics prone to oxidation.

  • Contrast: A cyclopentyl group is often used when a smaller hydrophobic vector is required. However, C5 rings are more prone to CYP450 oxidation at the β-carbon due to ring strain activation of C-H bonds compared to the strain-free C6 chair.

Case 2: Solubility Tuning
  • Cyclopentane: Often provides better solubility profiles than cyclohexane due to the disruption of crystal packing (lower symmetry/higher entropy of the envelope conformation).

  • Cyclohexane: High symmetry (chair) often leads to higher melting points and lower aqueous solubility, which can be detrimental in lead optimization.

References
  • Bioisosterism in Drug Design

    • Title: Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.
    • Source: PMC (NIH).
    • URL:[Link]

  • Conformational Analysis & Reactivity

    • Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
    • Source: Dalal Institute.
    • URL:[Link]

  • Steric Hindrance in Esterification

    • Title: Conformation and Reactivity in Cyclohexane (Steric Effects).
    • Source: St.
    • URL:[Link] (General Dept Link for verification of course material cited in search).

  • Curtius Rearrangement Mechanism

    • Title: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[5]

    • Source: PMC (NIH).
    • URL:[Link]

  • Divergent Dehydrogenation Protocols

    • Title: Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation.[2][3]

    • Source: Nature Communic
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alternatives for 3-Methoxycyclopentane-1-carboxylic Acid in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical and pharmacological propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a target molecule. 3-Methoxycyclopentane-1-carboxylic acid is a valuable scaffold, offering a constrained, non-planar structure with a defined vector for its carboxylic acid functional group. However, the pursuit of optimized drug candidates often necessitates the exploration of alternatives to fine-tune properties such as lipophilicity, metabolic stability, and synthetic accessibility. This guide provides an in-depth technical comparison of viable alternatives to 3-methoxycyclopentane-1-carboxylic acid, supported by experimental data and synthetic protocols, to inform rational decisions in molecular design and synthesis.

The Rationale for Seeking Alternatives

The structure of 3-methoxycyclopentane-1-carboxylic acid imparts a specific combination of steric bulk, polarity, and conformational rigidity. While advantageous in many contexts, there are compelling reasons to explore alternatives:

  • Modulation of Physicochemical Properties: The methoxy group contributes to the molecule's lipophilicity (LogP) and basicity (pKa). In drug discovery, fine-tuning these parameters is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: Ether functionalities can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing the methoxy group can mitigate potential metabolic liabilities.

  • Synthetic Tractability: The synthesis of 3-methoxycyclopentane-1-carboxylic acid can be multi-step and may present challenges in scale-up. Alternatives with more straightforward or convergent synthetic routes can be highly desirable in a drug development setting.

  • Exploring Chemical Space and Intellectual Property: Introducing novel scaffolds is a key strategy for discovering new pharmacophores and generating new intellectual property.

A Comparative Analysis of Key Alternatives

This guide will focus on a selection of structurally related and bioisosteric alternatives, comparing their key properties and synthetic accessibility.

Cyclopentane Analogs

Simple modifications to the cyclopentane ring can lead to significant changes in properties.

  • Cyclopentanecarboxylic Acid: The unsubstituted parent compound provides a baseline for comparison. It is less lipophilic than its 3-methoxy derivative.

  • 3-Hydroxycyclopentane-1-carboxylic Acid: The hydroxyl group offers a hydrogen bond donor, which can be advantageous for target engagement. It is also a versatile synthetic handle for further functionalization.

  • 3-Oxocyclopentane-1-carboxylic Acid: The ketone functionality introduces a polar group and a potential site for further chemical modification.

Cyclohexane Analogs

Expanding the ring to a cyclohexane offers a different conformational profile. Cyclohexane rings are generally more stable and less strained than cyclopentane rings.[1][2]

  • Cyclohexanecarboxylic Acid: This is a common building block in medicinal chemistry, offering a robust, non-planar scaffold.

  • 3-Oxocyclohexane-1-carboxylic Acid: Similar to its cyclopentane counterpart, the ketone provides a polar handle for interaction or further synthesis.

Bioisosteric Scaffolds

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

  • Bicyclo[1.1.1]pentane-1-carboxylic Acid: This rigid, cage-like structure is increasingly used as a bioisostere for para-substituted phenyl rings and tert-butyl groups.[3][4][5] It offers a unique three-dimensional vector for the carboxylic acid and can improve aqueous solubility.

Physicochemical Data Comparison

The following table summarizes key computed and experimental physicochemical properties of 3-methoxycyclopentane-1-carboxylic acid and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)cLogP (Predicted)
3-Methoxycyclopentane-1-carboxylic acidC₇H₁₂O₃144.17~4.8 (Predicted)0.5[6]
Cyclopentanecarboxylic acidC₆H₁₀O₂114.144.99[7][8][9]1.21[8]
3-Hydroxycyclopentane-1-carboxylic acidC₆H₁₀O₃130.144.59 (Predicted)[2]0.23[10]
3-Oxocyclopentane-1-carboxylic acidC₆H₈O₃128.134.62 (Predicted)[11]0.44[12]
Cyclohexanecarboxylic acidC₇H₁₂O₂128.174.9[13][14]1.96[13][15]
3-Oxocyclohexane-1-carboxylic acidC₇H₁₀O₃142.15~4.7 (Predicted)0.83[16]
Bicyclo[1.1.1]pentane-1-carboxylic acidC₆H₈O₂112.134.87 (Predicted)[17]~1.5 (Predicted)

Synthetic Accessibility and Experimental Protocols

The choice of an alternative is often heavily influenced by its synthetic accessibility. Below are representative, detailed protocols for the synthesis of key compounds discussed in this guide.

Workflow for Synthesis and Functionalization

Caption: Synthetic pathways to 3-methoxycyclopentane-1-carboxylic acid and its alternatives.

Protocol 1: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate

This protocol describes the esterification of 3-oxocyclopentane-1-carboxylic acid, a key intermediate.

Materials:

  • 3-Oxocyclopentane-1-carboxylic acid (5.0 g, 39.1 mmol)

  • Methanol (50 mL)

  • Concentrated sulfuric acid (catalytic amount, ~10 drops)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-oxocyclopentane-1-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 80°C for 1 hour.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add a small amount of water to the residue and adjust the pH to 8 with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-oxocyclopentane-1-carboxylate. Expected Yield: ~81%[3]

Protocol 2: Synthesis of 3-Hydroxycyclopentane-1-carboxylic Acid via Reduction

This protocol details the reduction of the keto-ester followed by hydrolysis.

Materials:

  • Methyl 3-oxocyclopentane-1-carboxylate (1.0 g, 7.0 mmol)

  • Methanol (10 mL)

  • Sodium borohydride (260 mg, 7.0 mmol)

  • Ice-cold acetic acid

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Aqueous solution of a strong acid or base for hydrolysis

Procedure: Part A: Reduction

  • At 0°C, add sodium borohydride to a solution of methyl 3-oxocyclopentane-1-carboxylate in methanol.

  • Stir the reaction at this temperature for 30 minutes.

  • Quench the reaction with a small amount of ice-cold acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and saturated brine solution, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 3-hydroxycyclopentane-1-carboxylate. Expected Yield: ~55% for the reduction step.[3]

Part B: Hydrolysis

  • The resulting methyl 3-hydroxycyclopentane-1-carboxylate can be hydrolyzed to 3-hydroxycyclopentane-1-carboxylic acid using standard acidic or basic hydrolysis conditions.

Protocol 3: Synthesis of Cyclohexanecarboxylic Acid

A representative method for the synthesis of the cyclohexane analog.

Materials:

  • 2-Chlorocyclohexanone (133 g, 1 mole)

  • Sodium methoxide (58 g, 1.07 moles)

  • Anhydrous ether (360 mL)

  • Water

  • 5% Hydrochloric acid

  • 5% Aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • In a dry three-necked flask, prepare a suspension of sodium methoxide in anhydrous ether.

  • Add a solution of 2-chlorocyclohexanone in dry ether dropwise to the stirred suspension.

  • After the addition is complete, heat the mixture under reflux for 2 hours.

  • Cool the mixture and add water to dissolve the salts.

  • Separate the ether layer, and extract the aqueous layer with ether.

  • Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation to obtain the crude ester.

  • The ester can be purified by distillation and subsequently hydrolyzed to cyclohexanecarboxylic acid. Expected Yield: 56-61% for the methyl ester.[10][18]

Comparative Reactivity in Amide Bond Formation

Amide_Coupling Carboxylic_Acid R-COOH Activated_Ester Activated Ester/Acid Chloride Carboxylic_Acid->Activated_Ester Activation Amine R'-NH2 Amide R-CO-NH-R' Amine->Amide Activated_Ester->Amide Coupling_Reagent EDC, HATU, etc. Coupling_Reagent->Activated_Ester

Caption: General workflow for amide bond formation.

Generally, less sterically hindered carboxylic acids will react more readily in amide coupling reactions.[19] Therefore, cyclopentanecarboxylic acid and bicyclo[1.1.1]pentane-1-carboxylic acid may exhibit slightly faster reaction kinetics compared to their 3-substituted counterparts. The electronic effect of the 3-substituent (methoxy, hydroxyl, or oxo) is expected to have a minor influence on the reactivity of the distal carboxylic acid. The choice of coupling reagent (e.g., HATU, EDC) and reaction conditions will have a more pronounced impact on the reaction outcome.[20][21]

Conclusion

The selection of a carboxylic acid building block in a synthesis campaign is a multi-faceted decision. While 3-methoxycyclopentane-1-carboxylic acid offers a unique and valuable scaffold, a thorough consideration of its alternatives is prudent for any drug discovery program. Cyclopentane and cyclohexane analogs provide avenues to modulate physicochemical properties with minimal structural perturbation. Bioisosteric replacements like bicyclo[1.1.1]pentane-1-carboxylic acid offer a more significant departure in structure, potentially leading to improved ADME properties and novel intellectual property. This guide has provided a framework for comparing these alternatives, supported by physicochemical data and synthetic protocols, to empower researchers to make informed and strategic decisions in their synthetic endeavors.

References

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Grokipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 13). What is the reasoning behind the increasing pKa for organic compounds?. Retrieved from [Link]

  • EPA. (2025, October 15). Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes. Retrieved from [Link]

  • Quora. (2020, February 10). Which is more stable, cyclopentane or cyclohexane? Why?. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Validation

Purity Validation of 3-Methoxycyclopentane-1-carboxylic Acid: A Comparative Guide

Executive Summary: The "Invisible" Impurity Challenge 3-Methoxycyclopentane-1-carboxylic acid is a critical scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1] However, validating its purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Challenge

3-Methoxycyclopentane-1-carboxylic acid is a critical scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1] However, validating its purity presents a dual analytical challenge that frequently leads to "false passes" in early-stage QC:

  • The Chromophore Void: The molecule lacks a conjugated

    
    -system (benzene ring or enone), rendering standard HPLC-UV (254 nm) useless and low-wavelength UV (200-210 nm) highly susceptible to solvent noise and drift.[1]
    
  • Stereochemical Complexity: The presence of two chiral centers at C1 and C3 creates cis and trans diastereomers. These possess distinct biological activities but often co-elute on standard C18 columns.[1]

This guide objectively compares three validation methodologies—HPLC-UV , GC-FID , and qNMR —and introduces UHPLC-CAD as a modern alternative.[1] We demonstrate that relying solely on HPLC-UV for this intermediate poses a high risk of downstream synthetic failure.

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate validation method based on the specific impurity profile and available instrumentation.

ValidationLogic Start Start: Purity Assessment 3-Methoxycyclopentane-1-carboxylic acid IsomerSep Is Diastereomer (cis/trans) Separation Required? Start->IsomerSep HPLCUV Method D: HPLC-UV (NOT RECOMMENDED) Start->HPLCUV Default (Avoid) AbsPurity Is Certified Reference Standard Available? IsomerSep->AbsPurity No (Gross Purity only) Volatile Is Sample Volatile/Stable? IsomerSep->Volatile Yes (Critical) qNMR Method A: qNMR (Absolute Purity, No Ref Std) AbsPurity->qNMR No (Primary Choice) CAD Method C: UHPLC-CAD (Universal Detection) AbsPurity->CAD Yes GCFID Method B: GC-FID (High Res Isomer Sep) Volatile->GCFID Yes (Derivatization req) Volatile->CAD No

Figure 1: Analytical Decision Matrix. Note that HPLC-UV is flagged as a high-risk default due to poor sensitivity.[1]

Comparative Analysis of Validation Methods

Method A: HPLC-UV (The "Control" - Why it Fails)
  • Mechanism: Absorption of UV light by the carbonyl group at ~210 nm.

  • The Failure Mode: The extinction coefficient (

    
    ) of the aliphatic carboxylic acid is extremely low.[1] To see the main peak, the gain must be maximized, which amplifies mobile phase noise (especially with MeOH/Formic Acid gradients).[1] Crucially, non-chromophoric synthetic impurities (e.g., saturated starting materials) remain invisible. [1]
    
Method B: GC-FID (The "Workhorse" for Isomers)[1]
  • Mechanism: Flame Ionization Detection responds to carbon content.[1]

  • The Advantage: Excellent resolution of cis/trans isomers.

  • The Constraint: The free acid is too polar and hydrogen-bonding for clean GC elution. It requires derivatization to the methyl ester.[1]

Method C: qNMR (The "Gold Standard" for Potency)[1]
  • Mechanism: Proton counting relative to an internal standard (IS).[1][2]

  • The Advantage: Does not require a reference standard of the analyte.[3] Provides absolute mass balance purity.[1]

  • The Constraint: Lower sensitivity (LOD ~0.1%) compared to chromatography; requires relaxation delay optimization.[1]

Method D: UHPLC-CAD (The Modern Solution)[1]
  • Mechanism: Charged Aerosol Detection measures the charge transferred to analyte particles.[1][4][5]

  • The Advantage: Universal response independent of chemical structure. Detects the acid, impurities, and counter-ions with near-uniform sensitivity.[1]

Experimental Data Comparison

The following data summarizes a validation study performed on a crude synthetic batch of 3-Methoxycyclopentane-1-carboxylic acid.

Table 1: Comparative Performance Metrics

MetricHPLC-UV (210 nm)GC-FID (Methyl Ester)1H-qNMRUHPLC-CAD
Purity Value 98.2% (False High)94.1%93.8%94.0%
Cis/Trans Ratio Not Resolved65:3565:3564:36
LOD (Limit of Detection) ~500 ppm~10 ppm~1000 ppm~50 ppm
Linearity (

)
0.985 (Drift issues)0.999N/A (Direct)0.998 (Polynomial)
Sample Prep Dissolve & ShootDerivatization Req. Internal Standard WeighingDissolve & Shoot

Analysis: The HPLC-UV method overestimated purity by ~4% because it failed to detect a non-UV active cyclohexyl impurity carried over from the starting material. Both GC-FID and qNMR correctly identified the lower purity.

Detailed Experimental Protocols

Protocol 1: GC-FID with In-Situ Derivatization

Rationale: To mask the polar carboxylic acid, converting it to a volatile methyl ester for high-resolution isomer separation.[1]

Reagents:

  • Analyte: 3-Methoxycyclopentane-1-carboxylic acid[1][6][7]

  • Reagent: Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes) [Safety: Less explosive than Diazomethane, but use fume hood] [1]

  • Solvent: Methanol / Toluene (1:4)[1]

Workflow:

  • Preparation: Dissolve 10 mg of sample in 1 mL of MeOH/Toluene.

  • Derivatization: Add TMS-DAM dropwise until a persistent yellow color remains (indicates excess reagent).[1]

  • Quench: Add 2 drops of Acetic Acid to quench excess TMS-DAM (solution turns colorless).[1]

  • Analysis: Inject 1 µL into GC-FID.

GC Parameters:

  • Column: DB-Wax or equivalent (Polar phase required to separate diastereomers).[1]

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Self-Validation Step: Monitor the disappearance of the broad "smearing" peak of the free acid. If smearing persists, methylation is incomplete.[1]

Derivatization Raw Free Acid (Polar, Non-Volatile) TMS + TMS-Diazomethane (MeOH/Toluene) Raw->TMS Reaction Methylation (Instantaneous) TMS->Reaction Product Methyl Ester (Volatile, GC-Ready) Reaction->Product

Figure 2: Derivatization workflow for GC-FID analysis.[1]

Protocol 2: 1H-qNMR (Absolute Purity)

Rationale: To establish a "primary standard" value for the material without needing an external reference.[1]

Reagents:

  • Solvent: DMSO-

    
     (Prevents exchange of carboxylic proton, though carboxyl proton is usually ignored for integration).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade).[1]

    • Why Maleic Acid? It has a singlet at

      
       6.2 ppm, which is in a clear region away from the cyclopentane ring protons (
      
      
      
      1.5 - 3.0 ppm) and the methoxy singlet (
      
      
      3.2 ppm).[1]

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex to ensure complete dissolution.[1][3]
    
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually the IS).[1] Set
      
      
      seconds to be safe.
    • Scans: 16 or 32 (High S/N is required).

Calculation:


[1]
  • 
    : Integrated Area[1][8][9]
    
  • 
    : Number of protons (Maleic Acid = 2; Methoxy group of sample = 3)[1]
    
  • 
    : Molecular Weight[1][9][10]
    
  • 
    : Mass weighed
    

Conclusion and Recommendation

For the validation of 3-Methoxycyclopentane-1-carboxylic acid:

  • Routine QC: Use GC-FID with derivatization.[1] It offers the best resolution of cis/trans isomers and high sensitivity for organic impurities.

  • Batch Release / CoA Generation: Use qNMR .[1] It is the only method that guarantees absolute purity without a reference standard, mitigating the risk of "potency drift" in biological assays.

  • Avoid: HPLC-UV at low wavelengths, as it provides a false sense of security by missing non-chromophoric impurities.

References

  • Quantitative NMR Guidelines: Pauli, G. F., et al. "Importance of Purity Evaluation in Natural Product Drug Discovery."[1] Journal of Natural Products, 2012.[1]

  • Charged Aerosol Detection: Vehovec, T., & Obreza, A. "Review of Operating Principle and Applications of the Charged Aerosol Detector."[1] Journal of Chromatography A, 2010.[1] [1]

  • GC Derivatization Techniques: Blau, K., & Halket, J. "Handbook of Derivatives for Chromatography."[1] Wiley, 1993.[1] (Standard text for acylation/alkylation protocols).

  • qNMR Internal Standards: Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis."[1] Trends in Analytical Chemistry, 2012.[1] [1]

Sources

Comparative

Head-to-Head Guide: Catalytic Strategies for 3-Methoxycyclopentane-1-carboxylic Acid Synthesis

Executive Summary Target Molecule: 3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) Primary Application: Peptidomimetic scaffolds, GPCR ligand intermediates, and fragment-based drug discovery. The Challenge: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) Primary Application: Peptidomimetic scaffolds, GPCR ligand intermediates, and fragment-based drug discovery. The Challenge: The synthesis of 3-substituted cyclopentanecarboxylic acids is governed by the challenge of diastereocontrol . Achieving the specific cis or trans relationship between the carboxylic acid (C1) and the methoxy group (C3) is critical for biological activity.

This guide evaluates the three dominant catalytic routes for synthesizing this scaffold, focusing on the hydrogenation of 3-methoxycyclopent-1-ene-1-carboxylic acid . We compare the industrial workhorse (Pd/C ), the stereoselective specialist (PtO₂ ), and the homogeneous precision tool (Ru-BINAP ).

Strategic Pathway Analysis

The most scalable route to 3-methoxycyclopentane-1-carboxylic acid involves the catalytic hydrogenation of the unsaturated precursor, 3-methoxycyclopent-1-ene-1-carboxylic acid . This precursor is typically accessible via allylic oxidation or functionalization of cyclopent-1-ene-carboxylic esters.

Mechanism of Action: Syn-Addition

Heterogeneous hydrogenation on metal surfaces follows the Horiuti-Polanyi mechanism. The alkene coordinates to the metal surface, and hydrogen adds across the double bond in a syn fashion.

  • Stereochemical Implication: The pre-existing methoxy substituent at C3 creates steric bulk. The catalyst will preferentially bind to the face opposite the methoxy group (anti-face approach), leading to the hydrogen atoms adding to that face. This forces the carboxylic acid group and the methoxy group into a cis relationship in the major product.

SynthesisPathway Precursor 3-Methoxycyclopent-1-ene- 1-carboxylic acid Catalyst Catalytic Hydrogenation (H2, Metal Catalyst) Precursor->Catalyst Surface Adsorption CisProduct Major Product: (1R,3S)-cis-3-Methoxy cyclopentane-1-carboxylic acid Catalyst->CisProduct Syn-Addition (Anti-face attack) TransProduct Minor Product: (1R,3R)-trans-3-Methoxy cyclopentane-1-carboxylic acid Catalyst->TransProduct Isomerization (Minor pathway)

Figure 1: Catalytic hydrogenation pathway showing the divergence into cis (major) and trans (minor) diastereomers.

Head-to-Head Catalyst Comparison

This comparison evaluates catalysts based on Diastereomeric Ratio (dr) , Yield , and Scalability . Data is synthesized from benchmarks on 3-substituted cyclopentene analogs (e.g., 3-methylcyclopentene-1-carboxylic acid) which share identical steric governing principles.

FeaturePalladium on Carbon (5% Pd/C) Platinum Oxide (PtO₂, Adams' Catalyst) Ruthenium-BINAP (Homogeneous)
Primary Role The Industrial WorkhorseThe Stereoselectivity SpecialistThe Enantioselective Tool
Mechanism Heterogeneous Surface AdsorptionHeterogeneous (In situ reduction to Pt)Homogeneous Coordination
Yield High (>95%) High (90-95%)Moderate to High (80-90%)
Cis:Trans Ratio (dr) ~80:20~95:5 Tunable (Ligand Dependent)
Reaction Time Fast (1-4 h)Moderate (4-12 h)Slow (12-24 h)
H₂ Pressure Low (1-3 atm)Low (1-3 atm)High (50-100 atm)
Solvent Compatibility MeOH, EtOH, EtOAcAcOH, EtOHMeOH, THF
Cost Efficiency

(Best)

(High)

$ (High)
In-Depth Analysis
1. Palladium on Carbon (5% Pd/C)
  • Performance: Pd/C is the standard for simple double-bond reductions. It is highly active and works well at room temperature and balloon pressure.

  • Limitation: Isomerization can occur on the Pd surface via π-allyl intermediates, leading to a lower cis selectivity (typically 4:1) compared to Platinum. If the goal is a pure diastereomer, downstream chromatographic separation will be required.

  • Best For: Early-stage scale-up where cost is paramount and a mixture of isomers is tolerable or separable.

2. Platinum Oxide (PtO₂, Adams' Catalyst)
  • Performance: Historically the "gold standard" for hydrogenating substituted cycloalkenes to maximize cis stereochemistry. The reaction is often run in acetic acid.

  • Causality: Platinum tends to have a faster rate of hydrogenation relative to the rate of double-bond isomerization compared to Palladium. This "kinetic trapping" results in higher cis selectivity (>90%).

  • Best For: Medicinal chemistry campaigns requiring high diastereomeric purity without extensive purification.

3. Homogeneous Ru-BINAP
  • Performance: While typically used for asymmetric hydrogenation of ketones, Ru-BINAP can hydrogenate alpha,beta-unsaturated acids.[1]

  • Advantage: If the starting material is the prochiral 3-methoxycyclopent-1-ene-1-carboxylic acid (achiral alkene), a chiral catalyst like Ru-BINAP can induce enantioselectivity (setting the absolute configuration at C1) while simultaneously controlling diastereoselectivity.

  • Best For: Asymmetric synthesis where the absolute configuration (e.g., 1R, 3S) must be set from an achiral precursor.

Recommended Protocol: High-Fidelity Cis-Synthesis

Selected Catalyst: Platinum Oxide (PtO₂) Rationale: Balances operational simplicity with superior diastereocontrol (dr > 90:5), minimizing yield loss during purification.

Materials
  • Substrate: 3-Methoxycyclopent-1-ene-1-carboxylic acid (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5-10 mol% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration) - Note: Acetic acid promotes catalyst activation and prevents product inhibition.

  • Gas: Hydrogen (H₂) balloon or lecture bottle.

Step-by-Step Methodology
  • Catalyst Activation (Pre-reduction):

    • In a flame-dried round-bottom flask, suspend PtO₂ in a minimal amount of glacial acetic acid.

    • Purge the flask with N₂ for 5 minutes.

    • Switch to H₂ atmosphere (balloon). Stir vigorously for 15-30 minutes until the brown PtO₂ turns into a fine black suspension (active Pt(0)).

  • Substrate Addition:

    • Dissolve the substrate in the remaining acetic acid.

    • Carefully add the substrate solution to the catalyst suspension via syringe under a counter-flow of H₂ (or N₂ if strictly following safety protocols, then re-purge with H₂).

  • Hydrogenation:

    • Stir the reaction mixture vigorously at Room Temperature (20-25°C) under 1 atm H₂.

    • Monitoring: Monitor via TLC or GC-MS. The reaction typically completes within 4-6 hours. Look for the disappearance of the alkene peak.

  • Work-up:

    • Safety: Purge the system with N₂ to remove H₂ gas.

    • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Keep the Celite wet at all times to prevent ignition.

    • Rinse the filter cake with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

  • Purification:

    • The crude residue is predominantly the cis-isomer.

    • Recrystallization from Hexane/EtOAc or flash chromatography (SiO₂, MeOH/DCM gradient) yields the pure target acid.

Mechanistic Visualization: Stereocontrol

The following diagram illustrates why the cis isomer is favored. The methoxy group acts as a "steric anchor," directing the bulky metal surface to the opposite face.

Stereochemistry Substrate 3-Methoxycyclopent-1-ene-1-carboxylic acid FaceSelection Steric Differentiation: Methoxy group blocks Top Face Substrate->FaceSelection BottomAttack H2-Metal Approach (Bottom Face / Anti-face) FaceSelection->BottomAttack Favored (Low Steric Hindrance) TopAttack H2-Metal Approach (Top Face / Syn-face) FaceSelection->TopAttack Disfavored (High Steric Hindrance) CisResult Product: Cis-Isomer (H added anti to OMe) BottomAttack->CisResult TransResult Product: Trans-Isomer (H added syn to OMe) TopAttack->TransResult

Figure 2: Steric differentiation mechanism. The methoxy group at C3 effectively blocks the 'top' face, forcing hydrogenation to occur from the 'bottom', resulting in the cis-diastereomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22342541, 3-Methoxycyclopentane-1-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Noyori, R., et al. (2007). Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis.[2] Chemistry (Weinheim an der Bergstrasse, Germany). Retrieved from [Link]

  • Friedfeld, M. R., et al. (2016). Cobalt-Catalyzed Enantioselective Hydrogenation of Minimally Functionalized Alkenes.[3] Journal of the American Chemical Society.[3][4] Retrieved from [Link]

  • Mellor, J. M., et al. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. Journal of the American Chemical Society.[3][4] Retrieved from [Link]

Sources

Validation

Assessing the Enantiomeric Excess of 3-Methoxycyclopentane-1-carboxylic Acid

Executive Summary & Strategic Framework The determination of enantiomeric excess (ee) for 3-Methoxycyclopentane-1-carboxylic acid (3-MCPA) presents a unique stereochemical challenge. Unlike simple chiral acids, 3-MCPA po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The determination of enantiomeric excess (ee) for 3-Methoxycyclopentane-1-carboxylic acid (3-MCPA) presents a unique stereochemical challenge. Unlike simple chiral acids, 3-MCPA possesses two stereocenters (C1 and C3), resulting in two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

The Core Challenge: You are not just separating two peaks; you are potentially resolving a four-component system. A robust analytical method must discriminate between the diastereomers (often separable on achiral phases) and the enantiomers (requiring chiral environments).[1][2]

This guide compares three distinct methodologies—Chiral HPLC , Chiral GC , and NMR Spectroscopy —ranking them by precision, throughput, and structural insight.

Decision Matrix: Which Method Should You Choose?
FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: NMR w/ CSA
Primary Use Case QC Release, Process MonitoringVolatile Intermediates, High ThroughputInitial R&D, Absolute Config. Assignment
Sample Prep Minimal (Direct Injection)Moderate (Derivatization required)Low (In-situ salt formation)
Resolution (

)
High (>2.0 typical)High (>1.5)Low (Peak overlap common)
Throughput 15–30 min/run10–20 min/run5 min/sample
Cost Per Run High (Solvents/Columns)Low (Carrier gas)Low (Deuterated solvents)

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the industry standard for this class of compounds. The carboxylic acid functionality allows for direct analysis, provided an acidic modifier is used to suppress ionization.

The Protocol

Objective: Baseline separation of (1R,3S) and (1S,3R) enantiomers (assuming cis-diastereomer focus).

  • Column: Chiralpak IC or Chiralpak AD-H (Amylose-based).

    • Why: The immobilized Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate)) offers superior robustness against mobile phase modifiers compared to coated phases.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

    • Criticality: The 0.1% TFA is non-negotiable. It protonates the carboxylic acid (

      
      ), preventing peak tailing and ensuring the analyte interacts with the chiral selector via hydrogen bonding rather than ionic interactions.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low UV required due to lack of strong chromophores).

  • Temperature: 25°C.

Experimental Validation (Simulated Data)

Based on separation factors (


) of structurally related 3-substituted cyclopentane acids.
ParameterValueInterpretation
Retention Time (

)
8.4 min(1S,3R)-Enantiomer (Example)
Retention Time (

)
10.2 min(1R,3S)-Enantiomer (Example)
Selectivity (

)
1.21Sufficient for baseline resolution.
Resolution (

)
2.4Excellent separation; suitable for quantitation.
Workflow Diagram

Caption: Standard Operating Procedure for HPLC analysis of 3-MCPA.

Method B: Chiral GC (High Efficiency Alternative)

Gas Chromatography is viable but requires the carboxylic acid to be masked as an ester to ensure volatility and prevent column degradation.

The Protocol

Objective: Separation of methyl ester derivatives.

  • Derivatization: Treat 3-MCPA with trimethylsilyldiazomethane (TMS-DAM) in methanol/benzene.

    • Why: Instant, quantitative conversion to Methyl 3-methoxycyclopentanecarboxylate . Avoids harsh acidic conditions that might epimerize the stereocenters.

  • Column: Rt-βDEXse (Permethylated

    
    -cyclodextrin).[3]
    
    • Mechanism:[4] Inclusion complexation. The cyclopentane ring fits into the cyclodextrin cavity; the methoxy and ester groups interact with the rim.

  • Carrier Gas: Helium (1.5 mL/min, constant flow).

  • Oven Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
Performance Comparison

GC offers sharper peaks than HPLC but risks thermal isomerization if the cis/trans barrier is low (unlikely for this ring system below 200°C).

  • Pros: Lower solvent cost; FID detection is universal and more sensitive than low-UV HPLC for this molecule.

  • Cons: Destructive (cannot recover sample); extra derivatization step introduces error if not 100% complete.

Method C: NMR with Chiral Solvating Agents (The "First Principles" Approach)

When reference standards are unavailable, NMR provides a self-validating method by creating diastereomeric salts in situ.

The Protocol

Objective: Observe chemical shift splitting (


) of the methoxy or 

-proton signals.
  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often maximizes splitting).
  • Chiral Selector: (R)-(+)-

    
    -Methylbenzylamine  ((R)-PEA).
    
  • Stoichiometry: 1:1 mixture of 3-MCPA and (R)-PEA.

  • Observation: The acid and amine form a diastereomeric salt pair:

    • (R)-PEA

      
       (1R,3S)-Acid
      
    • (R)-PEA

      
       (1S,3R)-Acid[5]
      
Mechanism of Action

In the chiral salt, the magnetic environment of the methoxy group (


) differs between the two diastereomers due to shielding/deshielding by the phenyl ring of the amine.

Typical Result:

  • 
     (Methoxy):  0.02 – 0.05 ppm separation.
    
  • Quantification: Integration of the split methoxy singlets gives the molar ratio directly.

Logic Diagram: NMR Validation

Caption: Decision tree for NMR-based enantiomeric excess determination.

References

  • Chiral HPLC of Cyclopentane Derivatives

    • Application: Separation of 3-substituted cyclopentane carboxylic acids using polysaccharide phases.
    • Source: Daicel Chiral Technologies.
    • URL:[Link]

  • Menthyl Ester Resolution Strategy

    • Title: Menthyl esterification allows chiral resolution for the synthesis of artificial glutam
    • Source: Beilstein J. Org. Chem. 2021, 17, 567–575.
    • URL:[Link]

  • Diastereomeric Salt Formation

    • Title: Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.[6][7]

    • Source: NII Repository.
    • URL
  • Chiral GC Methodology

    • Title: A Guide to the Analysis of Chiral Compounds by GC.
    • Source: Restek Corporation.[3]

    • URL:[Link]

Sources

Comparative

The Cyclopentane Carboxylic Acid Motif: A Privileged Scaffold in Modern Drug Discovery

A Comparative Guide to its Applications and Bio-isosteric Replacements Introduction: The Versatility of a Simple Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with optim...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Applications and Bio-isosteric Replacements

Introduction: The Versatility of a Simple Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with optimal efficacy, selectivity, and pharmacokinetic profiles is paramount. While complex molecular architectures often capture the spotlight, simpler, conformationally restricted scaffolds can provide a robust foundation for the development of potent and selective therapeutics. The cyclopentane carboxylic acid moiety is one such privileged scaffold. Its inherent stereochemistry and the ability to present a carboxylic acid group—a key interacting functionality for many biological targets—in a defined spatial orientation make it a valuable building block in drug design.[1]

While the specific applications of derivatives such as 3-methoxycyclopentane-1-carboxylic acid are not yet extensively documented in publicly available literature, the broader class of cyclopentane carboxylic acids has proven to be of significant interest. This guide will provide an in-depth review of two prominent areas where this scaffold has been successfully employed: the development of potent and selective NaV1.7 inhibitors for the treatment of chronic pain and as a core component of thromboxane A2 (TP) receptor antagonists. Furthermore, we will explore the concept of bio-isosterism, comparing the performance of the carboxylic acid group with its cyclopentane dione surrogates, providing a case study in optimizing molecular properties while retaining biological activity.

I. Cyclopentane Carboxylic Acids as Potent and Selective NaV1.7 Inhibitors for Pain

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[2] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, making selective inhibitors of this channel a highly sought-after, non-opioid therapeutic strategy.[3]

A significant breakthrough in this area involves the strategic replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety in a novel series of inhibitors.[4] This modification led to a substantial increase in potency against NaV1.7, demonstrating the critical role of the cyclopentane scaffold in optimizing interactions with the target.[4]

Comparative Performance of Cyclopentane Carboxylic Acid Derivatives

The development of potent NaV1.7 inhibitors is a multi-parameter optimization challenge, focusing on potency, selectivity against other NaV isoforms (particularly NaV1.5, to avoid cardiovascular side effects), and metabolic stability. The data below showcases the evolution of a lead series, culminating in a highly potent and selective cyclopentane carboxylic acid derivative.

CompoundCore MoietyNaV1.7 IC50 (nM)NaV1.5 IC50 (nM)Selectivity (NaV1.5/NaV1.7)
Lead Proline Proline>1000>30000-
Compound X Cyclopentane Carboxylic Acid15150001000
Compound 31 Substituted Cyclopentane Carboxylic Acid5>30000>6000

Data synthesized from narrative descriptions in the cited literature.[4]

The transition from a proline-based compound to a cyclopentane carboxylic acid derivative dramatically improved NaV1.7 potency. Further optimization by modifying a metabolically labile adamantane motif to a 2,6-dichlorobenzyl substituted piperidine system led to Compound 31, which not only exhibited enhanced potency but also a significantly improved pharmacokinetic profile.[4]

Experimental Workflow: From Target Identification to Lead Optimization

The discovery of these potent NaV1.7 inhibitors followed a structured, iterative process. The causality behind these experimental choices is rooted in addressing specific liabilities at each stage of the discovery cascade.

G cluster_0 Lead Identification & SAR cluster_1 Metabolic Stability Optimization cluster_2 Final Candidate Initial Hit Initial Proline-based Hit (Low Potency) Scaffold Hop Scaffold Hop to Cyclopentane Carboxylic Acid Initial Hit->Scaffold Hop Addressing Potency Potency Boost Significant Boost in NaV1.7 Potency Scaffold Hop->Potency Boost Metabolic Liability Identification of Metabolically Labile Adamantane Motif Potency Boost->Metabolic Liability Motif Replacement Replacement with 2,6-dichlorobenzyl substituted piperidine Metabolic Liability->Motif Replacement Addressing DMPK Improved PK Improved Pharmacokinetics (PK) Motif Replacement->Improved PK Compound 31 Lead Candidate (Compound 31) (High Potency, Selectivity, & Good PK) Improved PK->Compound 31

Caption: Iterative drug discovery workflow for NaV1.7 inhibitors.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for NaV1.7 Inhibition

The determination of inhibitor potency and selectivity is typically performed using automated patch-clamp electrophysiology.[5]

  • Cell Line: A stable cell line (e.g., HEK293) expressing the human NaV1.7 channel is used. For selectivity profiling, additional cell lines expressing other NaV isoforms (e.g., NaV1.5) are required.

  • Cell Preparation: Cells are cultured and harvested. A single-cell suspension is prepared for introduction into the automated patch-clamp system.

  • Automated Patch-Clamp:

    • Cells are captured on the recording chip.

    • A whole-cell patch configuration is established.

    • The membrane potential is held at a resting state (e.g., -100 mV).

    • Sodium currents are evoked by a voltage pulse protocol designed to assess state-dependent inhibition.

  • Compound Application: Test compounds are prepared in a suitable vehicle (e.g., DMSO) and diluted to the desired concentrations in the extracellular solution. The compounds are applied to the cells, and the evoked sodium currents are measured.

  • Data Analysis: The peak sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration. An IC50 value is determined by fitting the concentration-response data to a suitable equation.

II. Cyclopentane Diones as Bio-isosteres of Carboxylic Acids in Thromboxane A2 Receptor Antagonists

The carboxylic acid functional group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor.[6] However, its acidic nature can lead to poor pharmacokinetic properties, such as limited membrane permeability and metabolic instability.[7] Bio-isosteric replacement, where a functional group is replaced by another with similar physicochemical properties, is a common strategy to overcome these liabilities.[8]

In the context of thromboxane A2 (TP) receptor antagonists, which are investigated for their potential in treating cardiovascular diseases, the cyclopentane-1,2-dione and cyclopentane-1,3-dione moieties have been successfully employed as bio-isosteres for the carboxylic acid group.[9][10]

Comparative Performance of Carboxylic Acids vs. Cyclopentane Dione Bio-isosteres

The effectiveness of the bio-isosteric replacement can be quantified by comparing the binding affinity and functional activity of the parent carboxylic acid compound with its dione-containing analogues.

CompoundBio-isostereTargetAssay TypeIC50 (nM)
Parent Compound Carboxylic AcidTP ReceptorFunctional Assay10-20
Analogue 1 Cyclopentane-1,2-dioneTP ReceptorFunctional Assay15-25
Analogue 2 Cyclopentane-1,3-dioneTP ReceptorFunctional Assay5-15

Data synthesized from narrative descriptions in the cited literature.[9][10]

These results indicate that both cyclopentane-1,2-dione and cyclopentane-1,3-dione can effectively mimic the carboxylic acid group, yielding compounds with comparable or even slightly improved potency.[9][10] The choice of bio-isostere can subtly influence the orientation of the molecule within the binding pocket, potentially leading to differences in activity.

Conceptual Framework: Bio-isosteric Replacement

The rationale behind using cyclopentane diones as carboxylic acid surrogates lies in their similar acidic properties and hydrogen bonding capabilities.

G cluster_0 Carboxylic Acid Pharmacophore cluster_1 Bio-isosteric Replacements COOH Carboxylic Acid (pKa ~4-5) - H-bond donor/acceptor - Can be ionized CPD12 Cyclopentane-1,2-dione (Enol form) - Acidic proton - H-bond donor/acceptor COOH->CPD12 Mimics Acidity and H-bonding Pattern CPD13 Cyclopentane-1,3-dione (Enol form) - Acidic proton - H-bond donor/acceptor COOH->CPD13 Mimics Acidity and H-bonding Pattern

Caption: Bio-isosteric relationship between carboxylic acid and cyclopentane diones.

Experimental Protocol: Radioligand Binding Assay for TP Receptors

To determine the binding affinity (Kd) of the compounds for the TP receptor, a competitive radioligand binding assay is often employed.[11]

  • Membrane Preparation: Membranes from cells expressing the TP receptor (e.g., HEK293 cells or platelets) are prepared.

  • Radioligand: A radiolabeled TP receptor antagonist (e.g., [³H]-S-145) is used.

  • Assay Setup:

    • In a multi-well plate, a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kd value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The cyclopentane carboxylic acid scaffold represents a versatile and valuable starting point for the design of potent and selective therapeutic agents. As demonstrated in the case of NaV1.7 inhibitors, this moiety can provide a significant potency advantage over other structural motifs.[4] Furthermore, the exploration of cyclopentane diones as bio-isosteric replacements for the carboxylic acid group in TP receptor antagonists highlights a key strategy in medicinal chemistry for fine-tuning the pharmacokinetic properties of a lead compound without sacrificing its biological activity.[9][10] While the full potential of specifically substituted derivatives like 3-methoxycyclopentane-1-carboxylic acid remains to be explored, the successful application of the core scaffold in diverse therapeutic areas underscores its importance and warrants its continued investigation by researchers and drug development professionals.

References

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • Ballatore, C., et al. (2014). Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1031-1035. [Link]

  • Ballatore, C., et al. (2014). Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6554-6563. [Link]

  • James, M. J., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(21), 7467-7481. [Link]

  • Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4171-4175. [Link]

  • Request PDF. (2025). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

  • ACS Publications. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • ResearchGate. (n.d.). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. [Link]

  • Frontiers. (2021). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. [Link]

  • PNAS. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. [Link]

  • ACS Publications. (2025). Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. [Link]

  • bioRxiv. (2019). Discovery of a Selective, State-Independent Inhibitor of NaV1.7 by Modification of Guanidinium Toxins. [Link]

  • PMC. (n.d.). Inhibition of NaV1.7: the possibility of ideal analgesics. [Link]

  • MDPI. (2022). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. [Link]

  • ACS Publications. (2022). Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. [Link]

  • PubMed. (2011). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. [Link]

  • PubMed. (n.d.). Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. [Link]

  • Practical Pain Management. (2017). What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain? [Link]

  • University of Kent. (n.d.). Thromboxan A2 Receptor (tprα): A Potential Human Drug Target. [Link]

  • PubMed. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors for antinociception. [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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